Benzofuran-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBCZETZIPZOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469337 | |
| Record name | Benzofuran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-97-7 | |
| Record name | 4-Benzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical and Physical Properties of Benzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-4-ol, a heterocyclic organic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzene and furan ring with a hydroxyl group at the 4-position, imparts a unique combination of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance. The information is presented to support researchers, scientists, and drug development professionals in their endeavors to utilize this versatile molecule.
Chemical and Physical Properties
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 134.13 g/mol | --INVALID-LINK-- |
| CAS Number | 480-97-7 | --INVALID-LINK-- |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not explicitly reported. | Data for derivatives suggest a crystalline solid nature. |
| Boiling Point | Not explicitly reported. | A predicted value for a fluorinated analog is 253.95 °C.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, diethyl ether, and benzene. | Based on the parent compound, benzofuran.[3] Specific quantitative data for this compound is not available. |
| pKa | Not explicitly reported. | A predicted value for a fluorinated analog is 8.78.[2] The phenolic hydroxyl group is expected to be weakly acidic. |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.6 | d | ~2.0 |
| H-3 | ~6.8 | d | ~2.0 |
| H-5 | ~6.9 | d | ~8.0 |
| H-6 | ~7.2 | t | ~8.0 |
| H-7 | ~6.8 | d | ~8.0 |
| 4-OH | Variable | br s | - |
Note: These are estimated values based on general principles of NMR spectroscopy and data from similar benzofuran structures. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~105 |
| C-3a | ~120 |
| C-4 | ~155 |
| C-5 | ~110 |
| C-6 | ~125 |
| C-7 | ~115 |
| C-7a | ~150 |
Note: These are estimated values. The presence of the hydroxyl group significantly influences the chemical shifts of the aromatic carbons.
Table 4: Expected Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 134 | [M]⁺ (Molecular Ion) |
| 106 | [M - CO]⁺ |
| 78 | [C₆H₆]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns in mass spectrometry are highly dependent on the ionization method and energy. The proposed fragments are based on common fragmentation pathways for phenolic and heterocyclic compounds.
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the aromatization of 4-keto-4,5,6,7-tetrahydrobenzofuran.
Protocol 1: Synthesis of this compound from 4-Keto-4,5,6,7-tetrahydrobenzofuran [4]
Materials:
-
4-Keto-4,5,6,7-tetrahydrobenzofuran
-
Bromine
-
Dry diethyl ether
-
Lithium bromide
-
Lithium carbonate
-
Dimethylformamide (DMF)
-
Water
-
Alkaline solution (e.g., sodium bicarbonate solution)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 4-keto-4,5,6,7-tetrahydrobenzofuran in dry diethyl ether.
-
Slowly add 1.5 equivalents of bromine to the solution.
-
After the addition is complete, quench the reaction by adding water.
-
Wash the organic layer with an alkaline solution to remove any unreacted bromine and acidic byproducts.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent to obtain the crude brominated intermediate.
-
To the crude product, add lithium bromide and lithium carbonate in dimethylformamide.
-
Heat the mixture to boiling and maintain the reflux until the reaction is complete (monitor by TLC).
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Diagram 1: Synthesis of this compound
Caption: A two-step synthesis of this compound from 4-keto-4,5,6,7-tetrahydrobenzofuran.
Biological Significance and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[4] this compound, in particular, has been reported to be an inhibitor of human leukocyte 5-lipoxygenase.[4] The 5-lipoxygenase (5-LOX) pathway is a critical signaling cascade in the production of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.
Inhibition of 5-LOX by compounds like this compound can disrupt this pathway, leading to a reduction in the synthesis of leukotrienes and thereby exerting an anti-inflammatory effect.
Diagram 2: Simplified 5-Lipoxygenase Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound, reducing inflammation.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry due to its inherent biological activity and its utility as a synthetic intermediate. While a complete experimental dataset for all its physicochemical properties is not yet available, this guide provides a solid foundation of its known characteristics, a reliable synthetic protocol, and an understanding of its biological context. Further research to fully characterize this compound will undoubtedly facilitate its broader application in the development of novel therapeutics.
References
Benzofuran-4-ol: A Technical Guide to Its Occurrence, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzofuran-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While its natural occurrence is not widely documented, this guide details synthetic routes for its preparation and discusses the broader context of hydroxylated benzofurans in nature. The information is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.
Natural Occurrence and Isolation
Direct evidence for the natural occurrence of the parent compound, this compound, in plants, fungi, or other organisms is limited in currently available scientific literature. However, the benzofuran scaffold is a common motif in a vast array of natural products, many of which are hydroxylated at various positions. These compounds are found in a variety of plant families, including Asteraceae, Rutaceae, and Liliaceae, as well as in some fungi and marine organisms.[1]
While the 4-hydroxy isomer is not commonly reported, other isomers such as 5-hydroxy and 6-hydroxy benzofuran derivatives have been isolated from natural sources. For instance, benzofuran derivatives with hydroxyl groups at different positions have been extracted from various plant species.[2] The isolation of these related compounds typically involves extraction from the source material with organic solvents, followed by chromatographic purification.
Table 1: Examples of Naturally Occurring Hydroxylated Benzofuran Derivatives
| Compound Name | Source Organism(s) | Reference(s) |
| 2-(2'-methoxy-4'-hydroxy)-aryl-3-methyl-6-hydroxy-benzofuran | Glycyrrhiza yunnanensis | [2] |
| (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Glycyrrhiza yunnanensis | [2] |
| 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | Dalbergia odorifera (heartwood) | [2] |
| 6-methoxy-2-methyl-3-phenylbenzofuran-5-ol | Dalbergia odorifera (heartwood) | [2] |
| Ailanthoidol (a neolignan with a 2-arylbenzofuran skeleton) | Zanthoxylum ailanthoides | [1] |
Given the scarcity of data on the natural isolation of this compound, chemical synthesis represents the most viable route for obtaining this compound for research and development purposes.
Synthesis of this compound and its Derivatives
The synthesis of 4-hydroxybenzofurans can be achieved through various methods. A particularly efficient approach is the trifluoroacetic acid-catalyzed cascade reaction of 2,3-diketoesters with cyclohexane-1,3-diones.[1] This method offers a straightforward route to a range of 4-hydroxybenzofuran derivatives.
General Synthetic Pathway
The synthesis of the 4-hydroxybenzofuran core via a cascade reaction is illustrated in the following diagram. This process involves the reaction of a 1,3-dicarbonyl compound (cyclohexane-1,3-dione) with a 2,3-diketoester in the presence of an acid catalyst, leading to the formation of the benzofuran ring system.
Caption: Synthetic pathway for 4-hydroxybenzofurans.
Experimental Protocol: Synthesis of a 4-Hydroxybenzofuran Derivative
This protocol is a generalized procedure based on the trifluoroacetic acid-catalyzed cascade reaction.
Materials:
-
2,3-Diketoester (1.0 eq)
-
Cyclohexane-1,3-dione (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the cyclohexane-1,3-dione in the anhydrous solvent.
-
Addition of Reactants: Add the 2,3-diketoester to the solution.
-
Catalyst Addition: Carefully add trifluoroacetic acid to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 2: Summary of Synthetic Yields for 4-Hydroxybenzofuran Derivatives (Representative)
| 2,3-Diketoester Substituent | Cyclohexane-1,3-dione Substituent | Product | Yield (%) | Reference(s) |
| Methyl | Unsubstituted | 2-Methyl-benzofuran-4-ol | Not specified | [1] |
| Phenyl | Unsubstituted | 2-Phenyl-benzofuran-4-ol | Not specified | [1] |
| Various | Various | Various substituted 4-hydroxybenzofurans | Moderate to good | [1] |
Biological Activity and Therapeutic Potential
Benzofuran derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.
While specific biological data for the parent this compound is limited, studies on its derivatives have shown promising results. For instance, a benzofuran derivative with a hydroxyl group at the C-4 position displayed excellent antibacterial activity against S. aureus and MRSA.
The general workflow for the discovery and initial evaluation of biologically active benzofuran derivatives is outlined below.
Caption: General workflow for drug discovery with benzofurans.
Conclusion
This compound, while not prominently found in nature, represents a valuable synthetic target for the development of new therapeutic agents. Its synthesis is achievable through established chemical methods, and the broader class of benzofuran derivatives demonstrates a wide spectrum of biological activities. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their potential in drug discovery and development. This guide provides a foundational framework for researchers embarking on the study of this promising class of compounds.
References
Spectroscopic data interpretation for Benzofuran-4-ol (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Benzofuran-4-ol (also known as 4-hydroxybenzofuran). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established principles of spectroscopy and data from analogous structures. The interpretation herein serves as a robust reference for the characterization of this compound and related molecules.
Molecular Structure and Spectroscopic Overview
This compound is a bicyclic aromatic compound consisting of a furan ring fused to a benzene ring, with a hydroxyl group at the 4-position. This structure incorporates key features—a phenol, an aromatic ether, and a heterocyclic system—that give rise to a distinct spectroscopic fingerprint. The primary analytical techniques for its structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
A logical workflow for the spectroscopic identification of this compound is outlined below.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.55 - 7.65 | Doublet (d) | J2,3 = 2.2 | 1H |
| H-3 | 6.70 - 6.80 | Doublet (d) | J3,2 = 2.2 | 1H |
| H-5 | 6.85 - 6.95 | Doublet of doublets (dd) | J5,6 = 8.0, J5,7 = 1.0 | 1H |
| H-6 | 7.10 - 7.20 | Triplet (t) | J6,5 = J6,7 = 8.0 | 1H |
| H-7 | 7.15 - 7.25 | Doublet of doublets (dd) | J7,6 = 8.0, J7,5 = 1.0 | 1H |
| 4-OH | 5.0 - 6.0 | Broad Singlet (br s) | - | 1H |
Interpretation:
-
Furan Protons (H-2, H-3): H-2 is deshielded relative to H-3 due to its proximity to the oxygen atom. They appear as doublets due to coupling with each other.
-
Benzene Protons (H-5, H-6, H-7): The hydroxyl group at C-4 strongly influences the chemical shifts of the aromatic protons. H-5 and H-7 are ortho to the hydroxyl group and will be shifted upfield compared to the parent benzofuran. H-6 is meta and will be less affected.
-
Hydroxyl Proton (4-OH): The phenolic proton typically appears as a broad singlet. Its chemical shift is concentration and solvent-dependent. This peak will disappear upon the addition of D₂O to the NMR sample.[1]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 147 |
| C-3 | 103 - 105 |
| C-3a | 118 - 120 |
| C-4 | 154 - 156 |
| C-5 | 110 - 112 |
| C-6 | 124 - 126 |
| C-7 | 115 - 117 |
| C-7a | 150 - 152 |
Interpretation:
-
C-4: The carbon bearing the hydroxyl group is significantly deshielded and appears furthest downfield in the aromatic region.
-
C-2 and C-7a: These carbons, bonded to the furan oxygen, are also strongly deshielded.
-
C-3: This carbon is typically the most shielded in the benzofuran system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1480 - 1450 | C=C stretch | Aromatic ring |
| 1260 - 1230 | C-O stretch | Aryl ether (furan) |
| 1200 - 1150 | C-O stretch | Phenol |
| 850 - 750 | C-H bend (out-of-plane) | Aromatic substitution |
Interpretation:
-
The most characteristic peak will be a broad absorption band in the 3550-3200 cm⁻¹ region, indicative of the hydrogen-bonded phenolic hydroxyl group.
-
Multiple sharp peaks between 1620-1450 cm⁻¹ confirm the presence of the aromatic rings.
-
Strong absorptions in the 1260-1150 cm⁻¹ region correspond to the C-O stretching vibrations of both the furan ether and the phenolic group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Interpretation |
| 134 | [C₈H₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 106 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 105 | [M - CHO]⁺ | Loss of a formyl radical |
| 78 | [C₆H₆]⁺˙ | Benzene radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation:
-
The molecular ion peak (M⁺˙) is expected at m/z = 134, corresponding to the molecular weight of this compound (C₈H₆O₂).
-
A common fragmentation pathway for furan-containing compounds is the loss of carbon monoxide (CO), which would result in a peak at m/z 106.
-
Fragmentation of the benzene ring can lead to characteristic ions at m/z 77 and 78.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for phenols to obtain a sharper -OH peak.[2]
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H spectrum. To confirm the hydroxyl proton, a "D₂O shake" can be performed: add a drop of D₂O, shake the tube, and re-acquire the spectrum to observe the disappearance of the -OH signal.[1]
-
Acquire a proton-decoupled ¹³C spectrum. Depending on the amount of sample and instrument time, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to confirm assignments.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup.
-
Sample Application: Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.
-
Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly.
Alternative method (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.[3]
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Introduction Method:
-
Direct Insertion Probe (for solids): Load a small amount of the solid sample into a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample directly into the ion source.
-
Gas Chromatography (GC-MS): If the sample is sufficiently volatile and thermally stable, inject the prepared solution onto a GC column. The GC will separate the compound from any impurities before it enters the MS ion source.
-
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.[4]
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
Data Acquisition: Acquire the mass spectrum, ensuring the scan range covers the expected molecular weight (e.g., m/z 40-400). The resulting plot of relative ion abundance versus m/z is the mass spectrum.
References
Initial Biological Activity Screening of Benzofuran-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran-4-ol, a heterocyclic organic compound, belongs to the benzofuran family, a class of molecules that has garnered significant attention in medicinal chemistry due to its wide-ranging pharmacological activities. Derivatives of the benzofuran scaffold have demonstrated antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, presenting a summary of available data, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes reported activities and provides a comparative context using data from closely related hydroxybenzofuran derivatives to support further research and drug discovery efforts.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and readily accessible through various synthetic routes. The fusion of a benzene and a furan ring creates a scaffold that is amenable to chemical modifications, leading to a diverse array of biological activities.[1] Notably, the introduction of a hydroxyl group on the benzofuran ring system has been shown to be crucial for various pharmacological effects.[2] This guide focuses on this compound, providing a foundational understanding of its potential biological activities and the methodologies to assess them.
Synthesis of this compound
A facile one-pot synthesis of this compound has been reported starting from 4-keto-tetrahydrobenzofuran. The process involves bromination followed by treatment with lithium bromide and lithium carbonate in boiling dimethylformamide, yielding this compound in a 70% yield without the need for isolation of the brominated intermediate.[3]
Biological Activity Screening
The initial screening of this compound involves a battery of in vitro assays to evaluate its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Benzofuran derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[4] A study on 3-methanone-6-substituted-benzofuran derivatives highlighted the importance of a hydroxyl group for antibacterial activity. For instance, a derivative featuring a hydroxyl group at the C-4 position demonstrated excellent antibacterial activity against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA) with MIC80 values of 0.39 μg/mL and 0.78 μg/mL, respectively.[2]
Data Presentation: Antimicrobial Activity of a Hydroxybenzofuran Derivative
| Compound | Microorganism | MIC80 (µg/mL) |
| 4-Hydroxy-benzofuran derivative | Staphylococcus aureus | 0.39[2] |
| 4-Hydroxy-benzofuran derivative | MRSA | 0.78[2] |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound can be determined using the broth microdilution method.
-
Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., S. aureus, E. coli), this compound, standard antibiotic (e.g., Ciprofloxacin), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive controls (broth with bacteria) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Experimental Protocols: DPPH Radical Scavenging Assay
-
Materials: DPPH solution in methanol, this compound, standard antioxidant (e.g., Ascorbic acid), methanol, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound and the standard antioxidant in methanol.
-
Create a series of dilutions of the test compound and the standard in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the different concentrations of the test compound and standard to the wells.
-
Include a control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.[6]
-
Mandatory Visualization: Antioxidant Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Anti-inflammatory Activity
Benzofuran derivatives have shown promising anti-inflammatory properties.[7] For instance, certain benzofuran derivatives isolated from Penicillium crustosum exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with IC50 values as low as 16.5 µM.[8]
Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | Cell Line | IC50 (µM) |
| Benzofuran derivative 1 | NO Production Inhibition | RAW 264.7 | 17.31[8] |
| Benzofuran derivative 3 | NO Production Inhibition | RAW 264.7 | 16.5[8] |
Experimental Protocols: Nitric Oxide (NO) Production Inhibition Assay
-
Materials: RAW 264.7 macrophage cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), lipopolysaccharide (LPS), this compound, Griess reagent, 96-well plates.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite, an indicator of NO production, is determined from a standard curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.
-
Mandatory Visualization: Anti-inflammatory Screening Workflow
Caption: Workflow for the nitric oxide production inhibition assay.
Anticancer Activity
The anticancer potential of benzofuran derivatives is well-documented, with various compounds exhibiting cytotoxicity against a range of cancer cell lines.[9] For example, a benzofuran derivative was shown to be a potent inhibitor against cervical cancer cells (SiHa and HeLa) with IC50 values of 1.10 and 1.06 µM, respectively.[9]
Data Presentation: Anticancer Activity of a Benzofuran Derivative
| Compound | Cell Line | IC50 (µM) |
| Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10[9] |
| Benzofuran derivative 12 | HeLa (Cervical Cancer) | 1.06[9] |
Experimental Protocols: MTT Assay for Cytotoxicity
-
Materials: Cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Mandatory Visualization: Cytotoxicity Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity.
Potential Signaling Pathways
Benzofuran derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. For anti-inflammatory activity, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key targets.[6] In the context of anticancer activity, inhibition of protein kinases such as those in the mTOR signaling pathway has been reported.[1]
Mandatory Visualization: Simplified NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. This guide provides a framework for the initial biological screening of this compound, outlining key in vitro assays and providing context through the activities of related hydroxybenzofuran derivatives. Further research is warranted to elucidate the specific quantitative biological activities and mechanisms of action of this compound, which will be crucial for its advancement in the drug discovery pipeline.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzofuran-4-ol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzofuran-4-ol, a significant heterocyclic compound. The document details its historical synthesis, modern preparative methods with experimental protocols, and explores its role in key biological signaling pathways.
Discovery and Historical Context
The formal discovery of the benzofuran ring system is credited to Perkin in 1870. However, the specific discovery and first synthesis of the isomer this compound are less documented as a singular landmark event. Its history is intertwined with the broader exploration of benzofuran chemistry. An early and notable one-pot synthesis was developed, which provided a straightforward route to this specific isomer from a tetrahydrobenzofuranone precursor. This method represented a significant step in accessing this particular scaffold for further study.
Synthesis of this compound
Several methods for the synthesis of this compound and its derivatives have been reported. Below are two key approaches with their respective experimental protocols and quantitative data.
One-Pot Synthesis from 4-Keto-4,5,6,7-tetrahydrobenzofuran
This method provides a direct route to this compound through a bromination and subsequent dehydrobromination reaction.
Experimental Protocol:
-
Bromination: 4-Keto-4,5,6,7-tetrahydrobenzofuran (1.0 equivalent) is dissolved in dry diethyl ether. To this solution, bromine (1.5 equivalents) is added slowly at room temperature.
-
Quenching: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture is quenched by the addition of water.
-
Work-up: The aqueous layer is separated and the organic layer is washed with an alkaline solution (e.g., saturated sodium bicarbonate solution).
-
Dehydrobromination: The crude product from the organic layer is treated with lithium bromide and lithium carbonate in boiling dimethylformamide.
-
Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final product is purified by column chromatography.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Keto-4,5,6,7-tetrahydrobenzofuran | 1. Bromine 2. Lithium bromide, Lithium carbonate | 1. Diethyl ether 2. Dimethylformamide | Not Specified | 70 |
Trifluoroacetic Acid-Catalyzed Cascade Reaction
This approach involves a cascade reaction of 2,3-diketoesters with cyclohexane-1,3-diones to yield 4-hydroxybenzofuran derivatives.
Experimental Protocol:
-
Reaction Setup: To a solution of the cyclohexane-1,3-dione (1.0 equivalent) and the 2,3-diketoester (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), trifluoroacetic acid (catalytic amount) is added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.
| Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) |
| Cyclohexane-1,3-dione, 2,3-Diketoester | Trifluoroacetic Acid | Not Specified | Not Specified | Varies |
Biological Significance and Signaling Pathways
While direct studies on this compound are limited, the broader class of benzofuran derivatives has been extensively studied, revealing significant interactions with key cellular signaling pathways implicated in cancer and inflammation. It is plausible that this compound shares some of this activity.
Inhibition of mTOR Signaling Pathway
Benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway by benzofuran compounds can lead to the suppression of tumor growth.
Caption: Benzofuran derivatives as inhibitors of the mTOR signaling pathway.
Modulation of NF-κB and MAPK Signaling Pathways
Benzofuran compounds have also been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating the inflammatory response. By inhibiting these pathways, benzofuran derivatives can exert anti-inflammatory effects.
Caption: Benzofuran derivatives modulating NF-κB and MAPK pathways.
Conclusion
This compound, as a member of the broader benzofuran class, holds potential for further investigation in drug discovery. Its synthesis is achievable through established methods, and its scaffold is associated with significant biological activities, particularly in the areas of oncology and inflammation. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this compound itself.
References
Benzofuran-4-ol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Benzofuran-4-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and materials science. Its core structure, a fusion of benzene and furan rings with a hydroxyl group at the fourth position, imparts a range of biological activities, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Suppliers
This compound (CAS No. 480-97-7) is commercially available from several chemical suppliers, primarily for research and development purposes. Availability can range from in-stock to custom synthesis depending on the supplier and desired quantity.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number/Catalog No. | Purity | Availability | Notes |
| Smolecule | S684286 | Not specified | In Stock | |
| Biosynth | AAA48097 | Not specified | 3-4 weeks | Minimum order value of $250. |
| Sigma-Aldrich (via Life Chemicals Inc.) | LIFH22CC1865 | 95% | Not specified | |
| MySkinRecipes | 54107 | 95% | 10-20 days | |
| LGC Standards | TRC-B136750 | Not specified | Requires custom synthesis |
Physicochemical Properties
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 480-97-7 | [1][2] |
| Molecular Formula | C₈H₆O₂ | [1][2] |
| Molecular Weight | 134.13 g/mol | [1][2] |
| IUPAC Name | 1-benzofuran-4-ol | [2] |
| Physical Form | Solid | [3] |
| SMILES | Oc1cccc2occc12 | [1] |
| InChI | InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | [2] |
Synthesis of this compound
A notable and efficient method for the synthesis of this compound is a one-pot reaction starting from 4-keto-4,5,6,7-tetrahydrobenzofuran. This approach avoids the need for isolating the brominated intermediate, leading to a streamlined process.
Experimental Protocol: One-Pot Synthesis from 4-Keto-4,5,6,7-tetrahydrobenzofuran
This protocol is adapted from the work of Funicello et al. (2006).
Materials:
-
4-keto-4,5,6,7-tetrahydrobenzofuran
-
Bromine
-
Dry diethyl ether
-
Lithium bromide
-
Lithium carbonate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve 4-keto-4,5,6,7-tetrahydrobenzofuran in dry diethyl ether in a suitable reaction flask.
-
Slowly add 1.5 equivalents of bromine to the solution.
-
After the addition is complete, quench the reaction by adding water.
-
Wash the organic layer with an alkaline solution.
-
Evaporate the diethyl ether to obtain the crude product.
-
Without further purification of the brominated intermediate, add lithium bromide and lithium carbonate to the crude product.
-
Add dimethylformamide (DMF) as the solvent and heat the mixture to boiling.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the crude this compound.
-
The final product can be purified by column chromatography on silica gel.
This one-pot synthesis has been reported to yield this compound in approximately 70% yield.
Potential Biological Activities and Applications in Drug Development
The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds. While specific quantitative data for this compound is limited in publicly available literature, the broader class of 4-hydroxybenzofurans and other derivatives have demonstrated a range of promising pharmacological activities.
Anti-inflammatory Activity: 5-Lipoxygenase Inhibition
One of the notable biological activities associated with 4-hydroxybenzofurans is the inhibition of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical cascade in the inflammatory process, responsible for the production of leukotrienes, which are potent inflammatory mediators. Inhibition of this enzyme is a key strategy in the development of anti-inflammatory drugs.
Experimental Protocol: 5-Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol provides a general method for assessing the 5-LOX inhibitory activity of compounds like this compound.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the 5-LOX enzyme in the phosphate buffer and keep it on ice.
-
Prepare a stock solution of the substrate and the test compound.
-
In a quartz cuvette, mix the phosphate buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) over a period of 3-5 minutes. The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited reaction rate.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity
Studies have suggested that this compound may possess antimicrobial properties, with moderate inhibition observed against Staphylococcus aureus and Escherichia coli.[1] Additionally, antifungal activity against various human pathogenic fungi, such as Candida glabrata and Candida krusei, has been reported for this compound, with minimum inhibitory concentration (MIC) values indicating its potential for use in antifungal treatments.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi)
-
Test compound (this compound)
-
Sterile 96-well microplates
-
Standardized inoculum of the test microorganism
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the liquid growth medium in the wells of a 96-well plate.
-
Prepare a standardized suspension of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plate under appropriate conditions (temperature and time) for microbial growth.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity: Potential STING Agonist
Recent research has identified certain benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons, leading to an antiviral state. While it has not been definitively shown for this compound itself, the potential for this class of compounds to modulate the STING pathway makes it an interesting area for further investigation in the development of novel antiviral and immunotherapeutic agents.
Conclusion
This compound is a commercially accessible and synthetically versatile compound with a promising, albeit not yet fully characterized, biological activity profile. Its potential as a 5-lipoxygenase inhibitor and an antimicrobial agent, coupled with the broader therapeutic potential of the benzofuran scaffold, makes it a molecule of considerable interest for researchers in drug discovery and development. The provided synthetic and analytical protocols offer a foundation for further investigation into the therapeutic applications of this compound and its derivatives.
References
Benzofuran-4-ol: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of benzofuran-4-ol. The information presented herein is crucial for the development of stable pharmaceutical formulations and for understanding the intrinsic chemical liabilities of this important heterocyclic scaffold. This document details potential degradation mechanisms under various stress conditions, offers model experimental protocols for stability testing, and summarizes key data for easy reference.
Introduction
This compound is a heterocyclic organic compound that serves as a key structural motif in numerous biologically active molecules and natural products.[1] Its phenolic hydroxyl group and the electron-rich benzofuran ring system contribute to its chemical reactivity and potential for degradation. A thorough understanding of its stability profile is essential for its application in drug discovery and development, ensuring the safety, efficacy, and shelf-life of any resulting therapeutic agent.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[2] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and elucidate degradation pathways.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its stability and the choice of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 480-97-7 | [5] |
| Molecular Formula | C₈H₆O₂ | [5] |
| Molecular Weight | 134.13 g/mol | N/A |
| Appearance | Solid | [5] |
| Storage | 2-8°C, sealed in dry conditions | [5] |
Potential Degradation Pathways
Based on the chemical nature of this compound, several degradation pathways can be postulated under forced stress conditions. The phenolic hydroxyl group is susceptible to oxidation, while the furan ring can undergo electrophilic attack and oxidation, potentially leading to ring-opening.
Hydrolytic Degradation
This compound is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur, although likely to a lesser extent compared to oxidative or photolytic stress.
-
Acidic Conditions: Under strong acidic conditions and heat, polymerization of the benzofuran ring may be initiated. However, significant degradation into smaller molecules is less likely.
-
Alkaline Conditions: In the presence of a strong base, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation if oxygen is present. The phenoxide itself is generally stable to hydrolysis in the absence of oxidants.
Oxidative Degradation
Oxidative stress is anticipated to be a major degradation pathway for this compound due to the presence of both a phenol and an electron-rich furan ring.[2]
The reaction with oxidizing agents like hydrogen peroxide can proceed via two main routes:
-
Oxidation of the Phenolic Hydroxyl Group: This can lead to the formation of a phenoxy radical, which can then dimerize or polymerize. Further oxidation could potentially lead to the formation of a quinone-like structure, such as benzofuran-4,5-dione.[6]
-
Oxidation of the Furan Ring: The furan ring is susceptible to electrophilic attack and oxidation. A common pathway for the oxidation of benzofurans involves the formation of an epoxide across the 2,3-double bond.[7][8] This epoxide is unstable and can undergo further reactions, such as ring-opening to form salicylaldehyde derivatives.[7]
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: Potential oxidative degradation pathways of this compound.
Photolytic Degradation
Exposure to UV or visible light can induce the degradation of this compound. Photodegradation can proceed through various mechanisms, including photo-oxidation and photo-rearrangement. The presence of the phenolic group and the aromatic system suggests that the molecule will absorb UV radiation, potentially leading to the formation of reactive excited states. Degradation products could be similar to those from oxidative degradation, as well as products from radical reactions.[9]
Thermal Degradation
At elevated temperatures, this compound may undergo decomposition. The specific degradation products will depend on the temperature and the presence of oxygen. In an inert atmosphere, thermal degradation may lead to charring and polymerization. In the presence of oxygen, thermal oxidation will occur, likely following pathways similar to those described for oxidative degradation. Studies on related benzofuran polymers have shown that thermal decomposition occurs at high temperatures.[10]
Experimental Protocols for Forced Degradation Studies
The following are model experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines and should be adapted and optimized for specific laboratory conditions and analytical methods.[3][11]
Table 2: Experimental Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 1 M HCl (1:1).2. Incubate the solution at 60°C for 24 hours.3. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis. |
| Alkaline Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 1 M NaOH (1:1).2. Incubate the solution at 60°C for 24 hours.3. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% H₂O₂ (1:1).2. Store the solution at room temperature, protected from light, for 24 hours.3. At specified time points, withdraw an aliquot and dilute with mobile phase for analysis. Quenching of H₂O₂ with an antioxidant (e.g., sodium bisulfite) may be necessary before analysis. |
| Thermal Degradation | 1. Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.2. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis. |
| Photolytic Degradation | 1. Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).2. Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.3. A control sample should be kept in the dark under the same conditions.4. At specified time points, withdraw aliquots from both the exposed and control samples for analysis. |
Below is a workflow diagram for a typical forced degradation study.
Caption: General workflow for forced degradation studies.
Analytical Methods for Stability Testing
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose.[12]
Table 3: Recommended Analytical Method Parameters
| Parameter | Recommendation |
| Chromatographic System | UPLC with PDA and Q-TOF MS detector |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to resolve all degradation products from the parent peak. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Detection | PDA: Wavelength scan to determine the optimal wavelength for detection.MS: Electrospray ionization (ESI) in both positive and negative modes to identify the molecular weights of degradation products. |
Summary of Potential Degradation Products
Based on the proposed pathways, a list of potential degradation products is provided in Table 4. The exact identification of these products would require characterization using techniques like mass spectrometry and NMR.
Table 4: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Proposed Structure |
| Oxidative | Benzofuran-4,5-dione | Quinone derivative |
| Oxidative | Ring-opened salicylaldehyde derivative | Aldehyde and carboxylic acid functionalities |
| Oxidative/Thermal | Dimeric/Oligomeric products | Higher molecular weight species |
Conclusion
This technical guide has outlined the potential stability challenges and degradation pathways of this compound. The primary routes of degradation are expected to be oxidative and photolytic, targeting both the phenolic hydroxyl group and the furan ring. The provided model experimental protocols and analytical methods offer a robust framework for researchers to conduct comprehensive stability studies. A thorough understanding of the degradation profile of this compound is paramount for the successful development of safe and effective pharmaceuticals containing this valuable scaffold. Further experimental work is necessary to confirm these proposed pathways and to quantify the degradation kinetics under various conditions.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. This compound | 480-97-7 [sigmaaldrich.com]
- 6. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Benzofuran-4-ol: A Comprehensive Technical Guide to Safety and Handling
Introduction: Navigating the Chemistry and Risks of a Key Synthetic Intermediate
Benzofuran-4-ol (CAS No. 480-97-7), also known as 4-hydroxybenzofuran, is a pivotal intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals, fragrances, and agrochemicals.[1] Its unique structure, featuring a reactive hydroxyl group on the benzofuran scaffold, makes it a valuable building block for targeting a range of biological pathways.[2][3][4] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards.
This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who work with this compound. While specific toxicological data for this compound is limited, this document synthesizes the available information and draws logical, safety-first parallels from the well-studied parent compound, Benzofuran, to ensure a conservative and comprehensive approach to laboratory safety.
Section 1: Core Hazard Profile of this compound
The primary, immediate hazards associated with this compound are acute toxicity upon exposure through multiple routes and irritation to the skin, eyes, and respiratory system. All personnel must be thoroughly familiar with these risks before commencing any work.
GHS Classification and Hazard Statements
Vendor-supplied safety data sheets consistently classify this compound with the following GHS hazard codes and statements, which form the basis of all handling protocols.[5]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Signal Word: Warning
Interpreting the Risks: An Application Scientist's Perspective
The combination of H302/H312/H332 indicates that this compound has systemic toxicity. Accidental ingestion, skin contact, or inhalation of dust or aerosols could lead to adverse health effects. The irritant properties (H315/H319/H335) are common for phenolic compounds and necessitate strict engineering controls and personal protective equipment (PPE) to prevent contact. Skin contact may not only cause local irritation but also serve as a route for systemic absorption.[5]
Section 2: Extrapolated Hazards from the Benzofuran Scaffold
Due to the absence of comprehensive chronic toxicity and carcinogenicity studies on this compound, it is scientifically prudent to consider the known hazards of the parent compound, Benzofuran (CAS No. 271-89-6). This approach establishes a conservative safety margin.
The National Toxicology Program (NTP) has established that Benzofuran is a potential carcinogen and can cause damage to the liver and kidneys with prolonged or repeated exposure.[6][7][8] Therefore, this compound must be handled as a suspected carcinogen and a potential target organ toxin .
Key Extrapolated Hazards:
-
Carcinogenicity: Benzofuran is listed as "possibly carcinogenic to humans" (Group 2B) by IARC.[9][10][11]
-
Target Organ Damage (Liver & Kidneys): Chronic exposure to Benzofuran has been shown to cause liver and kidney damage in animal studies.[7][12]
-
Aquatic Toxicity: Benzofuran is harmful to aquatic life with long-lasting effects.[13][14] While data for the 4-hydroxy derivative is unavailable, it should not be released into the environment.
This precautionary approach is critical for ensuring the long-term health and safety of laboratory personnel. All protocols must be designed to minimize any potential for chronic, low-level exposure.
Section 3: Laboratory Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory.
Engineering Controls: The First Line of Defense
All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[15] The work area must be equipped with a readily accessible safety shower and eyewash station.
dot
graph "Engineered_Safety_Workflow" {
layout=dot;
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Verify Fume Hood\nCertification", fillcolor="#FBBC05"]; B [label="Check Eyewash &\nSafety Shower", fillcolor="#FBBC05"]; C [label="Don Appropriate\nPPE", fillcolor="#FBBC05"]; A -> B -> C; }
subgraph "cluster_Handling" { label="Handling"; bgcolor="#F1F3F4"; D [label="Weigh/Transfer Compound\nInside Fume Hood", fillcolor="#4285F4"]; }
subgraph "cluster_Waste" { label="Waste Disposal"; bgcolor="#F1F3F4"; E [label="Segregate Solid &\nLiquid Waste", fillcolor="#EA4335"]; F [label="Label Waste Containers\nClearly", fillcolor="#EA4335"]; E -> F; }
subgraph "cluster_Cleanup" { label="Decontamination"; bgcolor="#F1F3F4"; G [label="Wipe Down Surfaces\n(e.g., 70% Ethanol)", fillcolor="#34A853"]; H [label="Properly Remove &\nDispose of PPE", fillcolor="#34A853"]; G -> H; }
C -> D [label="Begin Work"]; D -> E [label="Generate Waste"]; F -> G [label="After Experiment"]; }
Figure 1: Core laboratory safety workflow for handling this compound.
Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for any procedure involving this compound.
| Body Area | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield is required over goggles during any operation with a splash risk (e.g., transfers, reactions). This protects against the severe eye irritation hazard (H319).[15] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Use the proper glove removal technique to avoid skin contamination, a key route of exposure (H312).[16] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat is required to protect against skin contact (H315) and potential splashes. |
| Respiratory | NIOSH-Approved Respirator | A respirator may be required for large-scale operations or in case of ventilation failure. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and fit-testing. |
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
-
Storage Condition: Store in a tightly sealed container in a dry, refrigerated environment between 2-8°C .[17]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as related compounds can be sensitive to air.[18]
-
Incompatibilities: Keep away from strong oxidizing agents.[18] The phenolic hydroxyl group may react with strong bases.
-
Light Sensitivity: Some benzofuran derivatives are light-sensitive.[18] Store in an amber vial or in a dark location.
-
Polymerization: The parent compound, Benzofuran, can polymerize in the presence of heat or acidic catalysts.[12] While data is not specific to this compound, avoiding contact with strong acids is a prudent measure.
Section 5: Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical to minimizing harm.
First Aid Protocol
| Exposure Route | First Aid Procedure | Causality and Expert Notes |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[19][20] | The primary goal is to remove the individual from the contaminated atmosphere to prevent further absorption of the harmful substance (H332, H335). |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Use a mild soap if available. Seek immediate medical attention.[19][20][21] | Rapid and thorough washing is essential to remove the compound, mitigate irritation (H315), and reduce systemic absorption through the skin (H312).[22] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][20][21] | This is a medical emergency. The extensive flushing is necessary to dilute and remove the chemical to prevent serious eye damage (H319). |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][19] | Vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Medical professionals will determine the appropriate course of action for this harmful substance (H302). |
dot
digraph "Emergency_Response_Flow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
Start [label="Exposure Occurs", shape=ellipse, style=filled, fillcolor="#EA4335"];
subgraph "cluster_ImmediateActions" { label="Immediate Actions"; bgcolor="#F1F3F4"; A [label="Ensure Scene Safety\n(Don PPE if safe)", fillcolor="#FBBC05"]; B [label="Remove Victim from\nSource of Exposure", fillcolor="#FBBC05"]; A -> B; }
subgraph "cluster_FirstAid" { label="First Aid Application"; bgcolor="#F1F3F4"; C [label="Assess Exposure Route\n(Skin, Eyes, Inhalation)", fillcolor="#4285F4"]; D [label="Flush with Water\n(Skin/Eyes for 15-20 min)", fillcolor="#4285F4"]; E [label="Move to Fresh Air\n(Inhalation)", fillcolor="#4285F4"]; C -> {D, E} [arrowhead=none]; }
subgraph "cluster_Medical" { label="Medical Attention"; bgcolor="#F1F3F4"; F [label="Call Emergency Services\n(Provide SDS)", fillcolor="#34A853"]; G [label="Continue First Aid\nUntil Help Arrives", fillcolor="#34A853"]; F -> G; }
Start -> A; B -> C; {D, E} -> F; }
Figure 2: Logical flow for emergency response to a this compound exposure.
Accidental Release and Spill Cleanup
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.
-
Containment: For a solid spill, carefully sweep up the material using a non-sparking tool and place it into a tightly sealed, properly labeled container for hazardous waste. Avoid generating dust.[19]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
PPE: Full PPE, including respiratory protection if necessary, must be worn during cleanup.
Firefighting Measures
While this compound is a solid, related compounds like Benzofuran are flammable liquids.[12] Therefore, it is prudent to be prepared for fire hazards.
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[16][23]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO2).[18]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Waste Characterization: Waste must be classified as acutely toxic and potentially carcinogenic.
-
Disposal Method: Dispose of waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with ordinary trash.[18]
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest in synthetic chemistry, but its handling demands a high level of respect and caution. The known acute toxicity and irritant properties, combined with the potential for chronic effects inferred from the parent benzofuran scaffold, necessitate the use of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. By understanding the causality behind these safety measures—from preventing inhalation to minimizing chronic exposure—researchers can harness the synthetic utility of this compound while ensuring a safe and secure laboratory environment.
References
- 1. This compound | 480-97-7 | AAA48097 | Biosynth [biosynth.com]
- 2. [PDF] Mini Review on Important Biological Properties of Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Biological and medicinal significance of benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. echemi.com [echemi.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. ICSC 0388 - BENZOFURAN [inchem.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. aksci.com [aksci.com]
- 16. capotchem.com [capotchem.com]
- 17. 480-97-7|this compound|BLD Pharm [bldpharm.com]
- 18. fishersci.com [fishersci.com]
- 19. aksci.com [aksci.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 22. Chemical Burns First Aid | St John Ambulance [sja.org.uk]
- 23. aksci.com [aksci.com]
Solubility profile of Benzofuran-4-ol in aqueous and organic solvents
A Technical Guide to the Solubility Profile of Benzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the anticipated solubility characteristics of this compound in both aqueous and organic media. Due to a lack of specific experimental data in publicly available literature, this guide synthesizes information on the physicochemical properties of this compound, the known solubility of the parent compound Benzofuran, and established methodologies for solubility determination of related phenolic and heterocyclic compounds. The included experimental protocols and structured data tables are intended to guide researchers in the empirical determination of the solubility profile of this compound.
Introduction to this compound
This compound, also known as 4-hydroxybenzofuran, is a heterocyclic organic compound.[1] It consists of a benzene ring fused to a furan ring, with a hydroxyl group substituted at the 4-position. This structure classifies it as a phenolic derivative of benzofuran. The presence of both the aromatic heterocyclic system and the polar hydroxyl group dictates its solubility behavior. Understanding the solubility of this compound is crucial for its application in medicinal chemistry and drug development, as solubility significantly impacts bioavailability, formulation, and in vivo performance.[2][3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆O₂ | PubChem[1] |
| Molecular Weight | 134.13 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| pKa | Data not available |
Predicted Solubility Profile
Aqueous Solubility:
The parent compound, benzofuran, is insoluble in water.[5][6] However, the introduction of a hydroxyl group in this compound is expected to increase its aqueous solubility due to the potential for hydrogen bonding with water molecules. As a phenol, this compound is a weak acid.[7] Therefore, its solubility in aqueous solutions is expected to be pH-dependent. In alkaline solutions (pH > pKa), it will deprotonate to form the more soluble phenoxide salt. Conversely, in acidic to neutral solutions (pH < pKa), it will exist predominantly in its less soluble, unionized form.[3][8]
Organic Solubility:
Similar to other phenols and aromatic compounds, this compound is expected to exhibit good solubility in a range of organic solvents. This is due to the non-polar nature of the benzofuran ring system. Solubility is anticipated to be favorable in polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., ethanol, methanol), and some non-polar solvents.
Anticipated Solubility Summary:
| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | |||
| Acidic (e.g., pH 2) | 0.1 M HCl | Low | Predominantly in unionized form. |
| Neutral | Water, PBS (pH 7.4) | Low to Moderate | Limited by the hydrophobicity of the benzofuran core, but enhanced by the hydroxyl group. |
| Alkaline (e.g., pH 9) | 5% NaOH, 5% NaHCO₃ | High | Formation of the more soluble phenoxide salt.[8] |
| Organic | |||
| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the solvent. |
| Polar Aprotic | DMSO, Acetone | Soluble | Favorable dipole-dipole interactions. |
| Non-Polar | Dichloromethane, Toluene | Sparingly Soluble to Soluble | "Like dissolves like" principle based on the aromatic core.[6] |
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for determining the equilibrium and kinetic solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask (SSF) method is considered the gold standard for determining equilibrium solubility.[2]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed flask or vial.
-
Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-48 hours).[2][9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. This step is critical for accurate measurement.[2]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Workflow for Equilibrium Solubility Determination:
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery using smaller amounts of compound, typically from a DMSO stock solution.[3][10]
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock solution is serially diluted into the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS) at various concentrations. The final DMSO concentration is typically kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: The solutions are incubated for a shorter period than in equilibrium studies (e.g., 1-2 hours) at a constant temperature.
-
Precipitate Detection: The presence of a precipitate is detected. This can be done visually or using instrumental methods like turbidimetry, nephelometry, or automated microscopy.[10]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Logical Flow for Solubility Classification:
A systematic approach to classifying the solubility of an unknown compound like this compound can be visualized as follows.
References
- 1. 4-Benzofuranol | C8H6O2 | CID 11607921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzofuran CAS#: 271-89-6 [m.chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. solvescientific.com.au [solvescientific.com.au]
Quantum Chemical Insights into Benzofuran-4-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of benzofuran-4-ol. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the in-silico analysis of heterocyclic compounds.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds present in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1][2] this compound, with its phenolic hydroxyl group, is of particular interest for its potential antioxidant capabilities. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective approach to investigate the molecular properties of such compounds at the atomic level, providing insights that can guide experimental studies and the rational design of new therapeutic agents.[1][3]
This guide outlines the standard computational methodologies for studying this compound, presents key calculated data in a structured format, and visualizes a critical reaction mechanism relevant to its function. While a dedicated computational study on this compound is not extensively available in the current literature, this guide utilizes data from the parent benzofuran molecule as a representative model and discusses the anticipated effects of the 4-hydroxyl substitution.
Computational Methodology: An Experimental Protocol
The following protocol outlines a robust and widely adopted computational approach for the quantum chemical analysis of this compound, based on established methods for similar heterocyclic systems.[3][4]
Software
All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16).[1] Data analysis and visualization can be carried out with GaussView, and Natural Bond Orbital (NBO) analysis is performed using the NBO 6.0 program.
Geometry Optimization
The initial 3D structure of this compound can be constructed using a molecular editor. The geometry is then optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1] A common and effective basis set for such molecules is 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic distribution, particularly for the heteroatoms and the hydroxyl group.[1][5] The optimization is typically performed in the gas phase, and the absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Electronic Property Calculations
Following geometry optimization, a series of calculations are performed to elucidate the electronic properties of this compound:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution on individual atoms, hybridization, and the nature of intramolecular interactions, such as hyperconjugation.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Vibrational Analysis
A frequency calculation is performed on the optimized geometry to obtain the theoretical vibrational spectra (infrared and Raman). This analysis not only confirms the stability of the optimized structure but also allows for the assignment of characteristic vibrational modes.
Data Presentation
Table 1: Optimized Geometric Parameters of Benzofuran (Representative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-C3 | 1.35 |
| C3-C3a | 1.44 | |
| C3a-C4 | 1.39 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.40 | |
| C6-C7 | 1.39 | |
| C7-C7a | 1.39 | |
| C7a-O1 | 1.37 | |
| O1-C2 | 1.36 | |
| C7a-C3a | 1.41 | |
| **Bond Angles (°) ** | O1-C2-C3 | 111.4 |
| C2-C3-C3a | 106.6 | |
| C3-C3a-C7a | 106.8 | |
| C3a-C7a-O1 | 105.2 | |
| C7a-O1-C2 | 110.0 |
Table 2: Electronic Properties of Benzofuran (Representative)
| Property | Value |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -0.65 |
| HOMO-LUMO Gap (eV) | 5.56 |
| Dipole Moment (Debye) | 0.73 |
Table 3: Natural Bond Orbital (NBO) Atomic Charges of Benzofuran (Representative)
| Atom | Charge (e) |
| O1 | -0.53 |
| C2 | 0.21 |
| C3 | -0.24 |
| C3a | -0.01 |
| C4 | -0.21 |
| C5 | -0.19 |
| C6 | -0.20 |
| C7 | -0.21 |
| C7a | 0.30 |
Visualizations: Workflows and Mechanisms
Visual representations are crucial for understanding complex computational workflows and chemical processes. The following diagrams were generated using the DOT language and rendered with Graphviz.
Quantum Chemical Calculation Workflow
This diagram illustrates the logical flow of a typical quantum chemical investigation.
Antioxidant Mechanisms of this compound
The phenolic hydroxyl group in this compound is a key determinant of its antioxidant activity. Two primary mechanisms for free radical scavenging by phenolic compounds are the Hydrogen Atom Transfer (HAT) and the Sequential Proton Loss Electron Transfer (SPLET) pathways.[2][6]
In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. This process is generally favored in non-polar solvents.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. physchemres.org [physchemres.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. article.scholarena.com [article.scholarena.com]
Methodological & Application
Total Synthesis of Benzofuran-4-ol and its Natural Product Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Benzofuran-4-ol and its naturally occurring analogues, Moracin C and Artocarpesin. The methodologies presented are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Total Synthesis of this compound
The synthesis of the core this compound scaffold can be achieved through several routes. Here, we present two effective protocols: a one-pot synthesis from 4-keto-tetrahydrobenzofuran and a multi-step synthesis via a carboxylated intermediate, which allows for greater substrate scope and diversification.
One-Pot Synthesis from 4-Keto-tetrahydrobenzofuran
This method provides a direct route to this compound through a bromination and subsequent elimination/aromatization sequence.
Experimental Protocol:
To a solution of 4-keto-tetrahydrobenzofuran (1.0 equiv) in dry diethyl ether, slowly add bromine (1.5 equiv) at room temperature. After the addition is complete, quench the reaction with water and wash with an alkaline solution. The crude brominated intermediate is then treated with lithium bromide (1.2 equiv) and lithium carbonate (1.2 equiv) in boiling dimethylformamide. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound[1].
Synthesis via a Carboxylate Intermediate and Decarboxylation
This two-step approach involves the synthesis of a 7-hydroxy-benzofuran-4-carboxylate derivative followed by decarboxylation to yield the parent this compound.
1.2.1. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates
This synthesis proceeds via a Mukaiyama-Michael addition of a silyl enol ether to an in situ generated o-benzoquinone, followed by cyclization and aromatization[2].
Experimental Protocol:
To a solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) and the desired silyl enol ether (4.0 mmol) in 8 mL of THF at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol in 2 mL THF) dropwise over 10 minutes. Stir the reaction at 0 °C for 4 hours. Then, add 0.5 mL of a 4M HCl solution in dioxane and 1.0 mL of methanol. Reflux the mixture for 1 hour. After cooling, extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash column chromatography[2].
1.2.2. Decarboxylation of 7-Hydroxy-benzofuran-4-carboxylic Acid
The decarboxylation of the carboxylic acid derivative can be achieved under thermal conditions or by using a suitable catalyst.
Experimental Protocol:
Heat the 7-hydroxy-benzofuran-4-carboxylic acid derivative under an inert atmosphere at a temperature above its melting point until carbon dioxide evolution ceases. The progress of the reaction can be monitored by TLC or by observing the disappearance of the starting material. Alternatively, the carboxylate salt can be heated in a high-boiling point solvent such as DMSO.
Quantitative Data for this compound Synthesis
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| This compound | 4-Keto-tetrahydrobenzofuran | Br₂, LiBr, Li₂CO₃ | 70 | [1] |
| Methyl 2-phenyl-7-hydroxybenzofuran-4-carboxylate | Methyl 3,4-dihydroxybenzoate, 1-phenyl-1-(trimethylsilyloxy)ethene | (CF₃CO₂)₂IPh | 73 | [2] |
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted shifts based on related structures. Aromatic protons are expected in the range of δ 6.5-7.5 ppm. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Predicted shifts based on related structures. Aromatic carbons are expected in the range of δ 100-160 ppm. |
| IR (cm⁻¹) | Broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, C=C stretches in the 1600-1450 cm⁻¹ region, and C-O stretches around 1200 cm⁻¹. |
| Mass Spec (m/z) | Molecular ion peak at [M]⁺ = 134.0368. |
Total Synthesis of Natural Product Analogues
Total Synthesis of Moracin C
Moracin C is a natural product containing a this compound core with potent antifungal and NF-κB inhibitory activity. Its total synthesis has been achieved in 10 steps with an overall yield of 12%[3]. A key step in the synthesis is the intramolecular Wittig reaction to form the 2-arylbenzofuran ring system.
Simplified Synthetic Workflow for Moracin C
Caption: Simplified workflow for the total synthesis of Moracin C.
A more efficient three-step synthesis of Moracin C has also been reported, starting from commercially available materials and utilizing a Sonogashira coupling reaction[4].
Quantitative Data for Moracin C Synthesis (Selected Steps)
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 62 | [4] |
| 2 | Prenylation | n-BuLi, Prenyl bromide | - | [4] |
| 3 | Final modifications | - | - | [4] |
Total Synthesis of Artocarpesin
Artocarpesin is a prenylated flavonoid with a this compound moiety that exhibits anticancer activity through modulation of the MAPK signaling pathway. A formal total synthesis has been achieved in 7 steps with an overall yield of 55% from 3,5-dimethoxyphenol[5]. A key step involves a Suzuki-Miyaura coupling reaction.
Simplified Synthetic Workflow for Artocarpesin
Caption: Simplified workflow for the formal total synthesis of Artocarpesin.
Signaling Pathways
This compound and its analogues have been shown to modulate several key signaling pathways implicated in inflammation and cancer.
NF-κB Signaling Pathway
Moracin C and other benzofuran derivatives have been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation[6][7][8][9][10]. This inhibition is thought to occur through the suppression of IKKα/IKKβ phosphorylation, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB pathway by Moracin C.
MAPK Signaling Pathway
Artocarpesin has been shown to induce apoptosis in cancer cells through the activation of the MAPK signaling pathway, specifically involving ERK1/2 and p38 kinases[11][12][13][14][15]. This activation is mediated by the generation of reactive oxygen species (ROS).
Caption: Activation of the MAPK pathway by Artocarpesin leading to apoptosis.
mTOR Signaling Pathway
Several benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, a key regulator of cell growth and proliferation[6][16][17][18][19][20][21]. These compounds can directly bind to mTORC1 and inhibit its kinase activity, leading to anticancer effects.
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of moracin C - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Extracts of Artocarpus communis decrease α-melanocyte stimulating hormone-induced melanogenesis through activation of ERK and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Art of Assembly: A Guide to Palladium-Catalyzed Synthesis of Substituted Benzofuran-4-ols
Introduction: The Significance of the Benzofuran-4-ol Scaffold
The benzofuran nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic and structural properties have established it as a cornerstone in medicinal chemistry and materials science. Within this important class of molecules, substituted benzofuran-4-ols represent a particularly valuable subclass. The phenolic hydroxyl group at the 4-position provides a crucial handle for further functionalization and can participate in key hydrogen bonding interactions with biological targets, making these compounds highly sought after in drug discovery programs. This guide provides an in-depth exploration of modern synthetic strategies for accessing substituted benzofuran-4-ols, with a focus on the versatility and efficiency of palladium catalysis. We will delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with both the theoretical knowledge and practical protocols to confidently construct these valuable molecular architectures.
Strategic Approaches to the this compound Core
The construction of the this compound scaffold via palladium catalysis primarily relies on the strategic formation of either the C-C or C-O bond of the furan ring. The presence of the additional hydroxyl group on the benzene ring necessitates careful consideration of starting materials and reaction conditions. Resorcinol derivatives, with their 1,3-dihydroxy substitution pattern, are logical and readily available precursors. However, the reactivity of the hydroxyl groups often requires the use of protecting group strategies to ensure selective and high-yielding transformations.
Herein, we will focus on two powerful and convergent strategies:
-
Sonogashira Coupling and Annulation of Protected Iodo-resorcinols: A classic and reliable method involving an initial palladium/copper co-catalyzed cross-coupling of a protected 2-iodo-resorcinol with a terminal alkyne, followed by an intramolecular cyclization to forge the benzofuran ring.
-
Palladium-Catalyzed Enolate Arylation: A more convergent one-pot approach that couples a protected o-bromophenol with a ketone, forming the key C-C bond and setting the stage for a subsequent acid-catalyzed cyclization/dehydration.
Strategy 1: Sonogashira Coupling and Annulation
This two-step sequence is one of the most robust methods for the synthesis of 2-substituted benzofurans and can be effectively adapted for the synthesis of benzofuran-4-ols.[2] The key is the initial Sonogashira cross-coupling reaction, which joins an aryl halide with a terminal alkyne. This is followed by an intramolecular cyclization (annulation) to form the furan ring.
Mechanistic Insights
The catalytic cycle for the Sonogashira coupling is a well-established process involving both palladium and copper catalysts.
Diagram: Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Following the formation of the 2-alkynylphenol intermediate, an intramolecular 5-exo-dig cyclization occurs, typically promoted by the palladium catalyst or a copper co-catalyst, to yield the benzofuran ring.[3]
Experimental Protocol: Synthesis of 2-Phenylthis compound
This protocol outlines the synthesis starting from 2-iodoresorcinol, which requires protection of the hydroxyl groups prior to the palladium-catalyzed reaction.
Workflow Diagram
Caption: Workflow for the synthesis of 2-phenylthis compound via Sonogashira coupling.
Step 1: Protection of 2-Iodoresorcinol
-
To a solution of 2-iodoresorcinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add diisopropylethylamine (2.5 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl, 2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the MOM-protected 2-iodoresorcinol.
Step 2: Palladium-Copper Catalyzed Sonogashira Coupling
-
To a degassed solution of the MOM-protected 2-iodoresorcinol (1.0 eq) in triethylamine, add phenylacetylene (1.2 eq).
-
Add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate in vacuo.
Step 3: Deprotection and Intramolecular Cyclization
-
Dissolve the crude product from Step 2 in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours. The acidic conditions will both cleave the MOM protecting groups and facilitate the intramolecular cyclization to the benzofuran.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final 2-phenylthis compound.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A robust and commonly used palladium(II) catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide, which is crucial for the transmetalation step.[2] |
| Base | Triethylamine | Acts as both a solvent and a base to neutralize the HI formed during the reaction. |
| Protecting Group | MOM | Stable to the basic conditions of the Sonogashira coupling but easily cleaved under acidic conditions. |
| Solvent | Triethylamine/DCM | Common solvents for these respective reaction types. |
| Temperature | Room Temperature | The Sonogashira coupling is often efficient at room temperature, minimizing side reactions. |
Strategy 2: One-Pot Palladium-Catalyzed Enolate Arylation
This elegant one-pot synthesis provides a convergent and efficient route to substituted benzofurans.[4][5][6] The key steps involve the palladium-catalyzed α-arylation of a ketone with an o-bromophenol, followed by an acid-catalyzed cyclization and dehydration to form the benzofuran ring. This method avoids the pre-functionalization of the alkyne coupling partner.
Mechanistic Insights
The catalytic cycle for the enolate arylation involves the oxidative addition of the o-bromophenol to the Pd(0) catalyst, followed by coordination of the ketone enolate and subsequent reductive elimination to form the C-C bond.
Diagram: Catalytic Cycle of Enolate Arylation
Caption: Simplified catalytic cycle for the palladium-catalyzed α-arylation of a ketone.
Experimental Protocol: Synthesis of 2-Methyl-3-phenylthis compound
This protocol demonstrates the synthesis from a protected 2-bromo-6-methoxyphenol and propiophenone.
Workflow Diagram
Caption: Workflow for the synthesis of a substituted this compound via enolate arylation.
Step 1: One-Pot Palladium-Catalyzed Enolate Arylation and Cyclization
-
In a reaction vessel, combine the protected 2-bromo-6-methoxyphenol (1.0 eq), propiophenone (1.2 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., rac-DTBPB, 0.08 eq).[4]
-
Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (1.5 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion of the arylation, cool the reaction to room temperature.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) and continue stirring at room temperature or with gentle heating to facilitate the cyclization and dehydration.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the protected benzofuran.
Step 2: Deprotection
-
Dissolve the protected benzofuran from Step 1 in anhydrous DCM at -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2 eq) in DCM.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the final 2-methyl-3-phenylthis compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective palladium(0) source for cross-coupling reactions. |
| Ligand | rac-DTBPB | A bulky phosphine ligand that promotes the desired reductive elimination.[4] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base for the efficient generation of the ketone enolate. |
| Protecting Group | Methyl | A simple protecting group for the phenol that can be cleaved with BBr₃. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this type of cross-coupling. |
| Temperature | 100-110 °C | Sufficient to drive the catalytic cycle for the enolate arylation. |
Conclusion and Future Perspectives
Palladium-catalyzed reactions have emerged as indispensable tools for the synthesis of complex heterocyclic scaffolds like substituted benzofuran-4-ols. The strategies outlined in this guide, namely the Sonogashira coupling/annulation and the one-pot enolate arylation, offer reliable and versatile pathways to these valuable molecules. The choice of strategy will depend on the desired substitution pattern and the availability of starting materials. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods, such as direct C-H activation of unprotected resorcinols, which would further streamline the synthesis of this important class of compounds. The protocols and mechanistic insights provided herein are intended to empower researchers to explore and expand upon these powerful synthetic methodologies in their pursuit of novel therapeutics and functional materials.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed CâH Activation/CâO Cyclization - American Chemical Society - Figshare [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
Copper-Catalyzed Cross-Coupling Reactions: A Practical Guide for the Synthesis of Benzofuran-4-ol
Application Notes
Benzofuran-4-ol and its derivatives are valuable structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective tool for the synthesis of these important compounds, offering an attractive alternative to palladium-based methodologies. This document provides detailed protocols and application notes for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development.
The primary strategies for the copper-catalyzed synthesis of the benzofuran core involve the formation of a key C-O bond through intramolecular cyclization. Two prominent and effective methods are highlighted herein: the intramolecular cyclization of 2-alkynylphenols and the aerobic oxidative cyclization of phenols with alkynes. These methods are particularly amenable to the synthesis of this compound by utilizing appropriately substituted resorcinol derivatives as starting materials.
Key Advantages of Copper Catalysis:
-
Cost-Effectiveness: Copper catalysts are significantly more abundant and less expensive than their palladium counterparts.
-
Versatility: A range of copper salts and ligands can be employed to optimize reaction conditions for various substrates.
-
Favorable Reaction Kinetics: Many copper-catalyzed reactions proceed under relatively mild conditions with good to excellent yields.
This guide will provide detailed experimental procedures, quantitative data for representative reactions, and a conceptual workflow to aid researchers in the successful synthesis of this compound and its analogs.
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols
This protocol is adapted from the general methodology for the synthesis of 2-substituted benzofurans and can be applied to 2-alkynylresorcinol derivatives to yield benzofuran-4-ols.[1][2] The reaction proceeds via an intramolecular 5-endo-dig cyclization catalyzed by a copper(I) salt.
General Procedure:
-
To a solution of the 2-alkynylphenol (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the copper catalyst (e.g., CuCl, 0.05 mmol, 5 mol%) and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans from simple phenols and alkynes, using molecular oxygen as the oxidant.[3][4] This method can be adapted for the synthesis of benzofuran-4-ols by using a resorcinol derivative as the phenol component.
General Procedure:
-
To a reaction vessel containing the phenol (1.5 mmol), alkyne (1.0 mmol), and a Lewis acid (e.g., ZnCl₂, 1.5 eq.), add the copper catalyst (e.g., Cu(OTf)₂, 10 mol%) and a solvent (e.g., PhNO₂).
-
Stir the reaction mixture under an oxygen atmosphere (e.g., balloon) at a specified temperature (e.g., 120 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the polysubstituted this compound.
Data Presentation
The following tables summarize representative quantitative data for copper-catalyzed benzofuran synthesis. While specific data for this compound is limited in the immediate literature, the provided data for analogous structures demonstrates the general efficacy of these methods.
Table 1: Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols [1][2]
| Entry | 2-Alkynylphenol Substrate | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenylethynyl)phenol | CuCl | Cs₂CO₃ | DMF | 100 | 12 | 95 |
| 2 | 2-(Hex-1-yn-1-yl)phenol | CuI | K₂CO₃ | Dioxane | 110 | 8 | 88 |
| 3 | 4-Methoxy-2-(phenylethynyl)phenol | CuBr | t-BuOK | Toluene | 80 | 24 | 92 |
Table 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes [3]
| Entry | Phenol Substrate | Alkyne Substrate | Copper Catalyst | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Diphenylacetylene | Cu(OTf)₂ | ZnCl₂ | PhNO₂ | 120 | 24 | 85 |
| 2 | p-Cresol | 1-Phenyl-1-propyne | Cu(OAc)₂ | FeCl₃ | Dioxane | 100 | 36 | 78 |
| 3 | m-Methoxyphenol | Diphenylacetylene | CuCl₂ | AlCl₃ | DCE | 80 | 48 | 81 |
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the described copper-catalyzed synthesis of this compound.
Caption: Workflow for Protocol 1: Intramolecular Cyclization.
Caption: Workflow for Protocol 2: Aerobic Oxidative Cyclization.
Caption: Generalized Mechanism for Copper-Catalyzed Benzofuran Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Benzofuran-4-ol: A Versatile Scaffold for Novel Drug Discovery
Benzofuran-4-ol is emerging as a critical intermediate in the synthesis of a diverse range of pharmacologically active compounds. Its unique structural features provide a versatile platform for the development of novel therapeutics targeting a variety of diseases, including cancer, fungal infections, and inflammatory disorders. This application note provides an overview of the use of this compound in drug discovery, complete with detailed experimental protocols and data to guide researchers in this promising field.
The benzofuran nucleus is a prominent scaffold in many biologically active natural products and synthetic drugs.[1][2][3][4][5] The hydroxyl group at the 4-position of the benzofuran ring system offers a convenient handle for synthetic modification, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties. This strategic positioning enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in Anticancer Drug Discovery
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[6] Research has shown that modifications on the benzofuran scaffold can lead to the discovery of potent inhibitors of key signaling pathways involved in cancer progression, such as receptor tyrosine kinases and the PI3K/Akt/mTOR pathway.
Targeting Epidermal Growth Factor Receptor (EGFR)
One promising area of research involves the development of benzofuran-based inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Certain benzofuran-appended 4-aminoquinazoline hybrids have shown significant inhibitory activity against EGFR tyrosine kinase.
Table 1: In Vitro Cytotoxicity of Benzofuran-Appended 4-Aminoquinazoline Hybrids against various Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) |
| 10d | C3A | 2.11 ± 0.12 |
| Caco-2 | 1.89 ± 0.09 | |
| 10j | C3A | 3.45 ± 0.18 |
| Caco-2 | 2.98 ± 0.15 | |
| Gefitinib | C3A | 4.87 ± 0.21 |
| Caco-2 | 4.12 ± 0.19 |
Experimental Protocol: Synthesis of 2-Arylbenzo[b]furan-appended 4-aminoquinazoline hybrids
This protocol describes a general method for the synthesis of benzofuran-aminoquinazoline hybrids, which can be adapted for derivatives starting from this compound.
Step 1: Synthesis of 2-Aryl-4-hydroxybenzofuran
A mixture of this compound, an appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated to yield the 2-aryl-4-hydroxybenzofuran intermediate.
Step 2: Synthesis of 4-Chloroquinazoline
The 4-hydroxyquinazoline starting material is refluxed with thionyl chloride (SOCl2) to afford the 4-chloroquinazoline intermediate.
Step 3: Coupling of Benzofuran and Quinazoline Moieties
The 2-aryl-4-hydroxybenzofuran intermediate is coupled with the 4-chloroquinazoline in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF). The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by column chromatography.
Visualization of the EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of benzofuran derivatives.
Application in Antifungal Drug Discovery
Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. This compound derivatives have shown promise as potent antifungal compounds.
Inhibition of Fungal Growth
Derivatives of benzofuran-5-ol, a close analog of this compound, have demonstrated significant activity against a range of pathogenic fungi.[7] This suggests that the hydroxylated benzofuran scaffold is a promising starting point for the development of novel antifungals.
Table 2: Minimum Inhibitory Concentrations (MICs) of Benzofuran-5-ol Derivatives against Pathogenic Fungi
| Compound ID | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Cryptococcus neoformans (µg/mL) |
| 20 | 1.6 | 3.1 | 6.3 |
| 21 | 3.1 | 6.3 | 12.5 |
| 5-Fluorocytosine | 0.8 | 1.6 | 3.1 |
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized benzofuran derivatives.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution of Compounds: The benzofuran derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Visualization of the Synthetic Workflow for Antifungal Benzofurans
References
- 1. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Development of Benzofuran-4-ol Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of benzofuran-4-ol and its derivatives as potent enzyme inhibitors for various therapeutic targets. This document includes detailed experimental protocols for the synthesis of the core this compound scaffold, methodologies for key enzyme inhibition assays, and a summary of reported inhibitory activities. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms and procedures involved.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Among its various isomers, this compound has emerged as a particularly interesting starting point for the design of enzyme inhibitors due to its structural features that allow for diverse functionalization and interaction with enzyme active sites. This document focuses on the application of this compound derivatives as inhibitors of enzymes implicated in various diseases, including neurodegenerative disorders, cancer, infectious diseases, and metabolic conditions.
Synthesis of this compound
A reliable synthetic route to the core this compound scaffold is crucial for the development of a library of derivatives. A one-pot synthesis from the commercially available 4-keto-tetrahydrobenzofuran has been reported and is detailed below[1].
Protocol: One-Pot Synthesis of this compound
This protocol describes the synthesis of this compound from 4-keto-4,5,6,7-tetrahydrobenzofuran.
Materials:
-
4-keto-4,5,6,7-tetrahydrobenzofuran
-
Bromine (Br₂)
-
Dry diethyl ether (Et₂O)
-
Lithium bromide (LiBr)
-
Lithium carbonate (Li₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolve 4-keto-4,5,6,7-tetrahydrobenzofuran (1 equivalent) in dry diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add bromine (1.5 equivalents), dissolved in a small amount of dry diethyl ether, to the reaction mixture via a dropping funnel over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude brominated intermediate.
-
To the crude intermediate, add dimethylformamide, lithium bromide (2 equivalents), and lithium carbonate (2 equivalents).
-
Heat the mixture to reflux (approximately 153 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.
Workflow for the Synthesis of this compound
Application as Enzyme Inhibitors
This compound derivatives have been investigated as inhibitors of a wide array of enzymes. The following sections detail the application of these compounds against several key enzyme targets, including experimental protocols for assessing their inhibitory activity and tables summarizing reported data.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Significance: Acetylcholinesterase is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine.[2] Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition.[3][4][5]
Signaling Pathway:
Experimental Protocol: Ellman's Method for AChE Inhibition Assay [6][7][8][9][10]
This spectrophotometric assay is a widely used method to determine AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound test compounds
-
Donepezil or Galantamine (Positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and positive control in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations. For the control (100% activity), add 20 µL of the buffer/DMSO.
-
Add 10 µL of DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Benzofuran Derivatives | |||
| Compound 7c | Acetylcholinesterase (AChE) | 58 | [11] |
| Compound 7e | Acetylcholinesterase (AChE) | 86 | [11] |
| Compound 5e | Acetylcholinesterase (AChE) | 4.1 | [12] |
| Cathafuran C (14) | Butyrylcholinesterase (BChE) | 2,500 | [13] |
| Reference Compounds | |||
| Donepezil | Acetylcholinesterase (AChE) | 49 | [11] |
| Galantamine | Butyrylcholinesterase (BChE) | 35,300 | [13] |
Carbonic Anhydrase (CA) Inhibitors for Cancer
Significance: Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with poor prognosis. It contributes to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[7][14][15]
Signaling Pathway:
Data Presentation:
| Compound ID | Target Enzyme | Kᵢ (nM) | Reference |
| Benzofuran Derivatives | |||
| Compound 9b | hCA IX | 910 | |
| Compound 9e | hCA IX | 790 | [16] |
| Compound 9f | hCA IX | 560 | [16] |
| Benzofuran-based sulfonamides (representative) | hCA IX | 10.0 - 97.5 | |
| Benzofuran-based sulfonamides (representative) | hCA XII | 10.1 - 71.8 | [17] |
Polyketide Synthase 13 (Pks13) Inhibitors for Tuberculosis
Significance: Pks13 is an essential enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[18][19][20][21] Inhibition of Pks13 represents a promising strategy for the development of new anti-tuberculosis drugs.
Signaling Pathway:
Experimental Protocol: Pks13 Thioesterase (TE) Domain Inhibition Assay [7][22]
This fluorometric assay measures the inhibition of the Pks13 thioesterase domain.
Materials:
-
Purified Pks13-TE domain
-
4-Methylumbelliferyl heptanoate (4-MUH) - Fluorogenic substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2)
-
This compound test compounds
-
TAM16 (Positive control)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare stock solutions of the test compounds and positive control in DMSO.
-
In a 96-well black plate, add assay buffer and the test compounds at various concentrations. Include a DMSO-only control.
-
Add the Pks13-TE domain solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 30°C for 30 minutes.
-
Initiate the reaction by adding the 4-MUH substrate to all wells.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 440 nm) over time in a kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition and subsequently the IC₅₀ value.
Data Presentation:
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzofuran Derivatives | |||
| TAM1 | Pks13-TE | 0.26 | [8] |
| TAM16 | Pks13-TE | Potent inhibitor | [18] |
| Compound 64 | Pks13 (Whole Cell) | MIC < 1 | [18] |
| Compound 65 | Pks13 (Whole Cell) | 0.0313 - 0.0625 (MIC, µg/mL) | [18] |
Other Enzyme Targets
This compound derivatives have shown inhibitory activity against a range of other enzymes, highlighting the versatility of this scaffold.
Data Presentation:
| Compound ID | Target Enzyme | IC₅₀ (nM) | Disease Area | Reference |
| Benzofuran Derivatives | ||||
| Compound 11d | CDK2 | 41.7 | Cancer | |
| Compound 9h | CDK2 | 40.91 | Cancer | |
| Compound 30b | mTOR | Cytotoxicity in µM range | Cancer | |
| Benzofuran-4,5-dione 27 | HsPDF | 5,200 | Cancer | [20] |
| Pyrazole-benzofuran B14 | HPPD | - | Herbicide | |
| Pyrazole-benzofuran B18 | HPPD | - | Herbicide |
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of potent and selective enzyme inhibitors for a multitude of therapeutic areas. The synthetic accessibility and the potential for diverse substitution patterns allow for the fine-tuning of inhibitory activity and pharmacokinetic properties. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery of novel enzyme inhibitors based on this promising chemical scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Domino alkylation/oxa-Michael of 1,3-cyclohexanediones: steering the C/O-chemoselectivity to reach tetrahydrobenzofuranones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CMNPD [cmnpd.org]
- 22. Discovery of novel benzofuran scaffold as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Substituted 7-Hydroxy-Benzofuran-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-substituted 7-hydroxy-benzofuran-4-carboxylates, a class of compounds with potential applications in medicinal chemistry and materials science. The described method is based on the Mukaiyama-Michael addition of silyl enol ethers to an o-benzoquinone ester, generated in situ.
Overview
The synthesis of the benzofuran scaffold is a key objective in organic synthesis due to its prevalence in biologically active natural products. This protocol outlines a novel and efficient method for preparing highly functionalized 2-substituted 7-hydroxy-benzofuran-4-carboxylates. The reaction proceeds via an initial Mukaiyama-Michael addition of a silyl enol ether to an o-benzoquinone-4-carboxylate, which is formed in situ from a catechol ester. This is followed by a cyclization and aromatization sequence to yield the desired benzofuran structure.[1] This method is effective for a range of both alkyl and aryl substituted systems.[1]
Experimental Protocols
This section details the necessary procedures for the synthesis of the silyl enol ether precursors and the final benzofuran products.
Protocol 1: Synthesis of Trimethylsilyl Enol Ethers from Ketones
This is a general procedure for the preparation of the key silyl enol ether reagents.
Materials:
-
Appropriate ketone (e.g., acetophenone)
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N)
-
Sodium iodide (NaI)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting ketone (1.0 equiv.) in anhydrous acetonitrile.
-
Add triethylamine (2.4 equiv.) and trimethylsilyl chloride (1.2 equiv.) to the solution.
-
Slowly add a solution of sodium iodide (1.2 equiv.) in acetonitrile.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can typically be used directly in the subsequent step or purified by distillation after workup.
Protocol 2: Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates
This protocol describes the main reaction for the formation of the target benzofuran compounds.[1]
Materials:
-
Methyl 3,4-dihydroxybenzoate
-
Silyl enol ether (from Protocol 1)
-
Bis(trifluoroacetoxy)iodobenzene
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (4M solution in dioxane)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware for inert atmosphere reactions and workup
Procedure:
-
To a solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) and the corresponding silyl enol ether (4.0 mmol) in anhydrous THF (8 mL) at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol in 2 mL THF) dropwise over 10 minutes. The solution will typically turn green.[1]
-
Stir the reaction mixture for 24 hours.[1]
-
To the resulting solution, add 4M HCl in dioxane (0.5 mL) and methanol (1.0 mL).
-
Reflux the mixture for 1 hour.
-
After cooling to room temperature, extract the mixture with diethyl ether (30 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the final 2-substituted 7-hydroxy-benzofuran-4-carboxylate. Recrystallization may be necessary for further purification.[1]
Data Presentation
The following table summarizes the yields for a variety of 2-substituted 7-hydroxy-benzofuran-4-carboxylates synthesized using the described protocol.
| Compound | R Group (Substituent at position 2) | Yield (%) |
| 14a | Phenyl | 73 |
| 14b | 4-Methylphenyl | 74 |
| 14c | 4-Nitrophenyl | 74 |
| 14d | 4-Methoxyphenyl | 29 |
| 14e | 2-Naphthyl | 65 |
| 14f | 2-Thienyl | 59 |
| 14g | tert-Butyl | 43 |
| 14h | Cyclohexyl | 55 |
| 14i | Methyl | 38 |
Data sourced from Jung & Perez, Org. Lett. 2009, 11 (8), pp 1887–1889.[1]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the overall synthetic pathway for the preparation of 2-substituted 7-hydroxy-benzofuran-4-carboxylates.
Caption: General workflow for the synthesis of 2-substituted 7-hydroxy-benzofuran-4-carboxylates.
References
Application of Benzofuran-4-ol in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing benzofuran-4-ol as a key starting material. The synthesized compounds, including benzofuro-fused pyrimidines and benzodiazepines, are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Application Note 1: Synthesis of Benzofuro[2,3-d]pyrimidin-4-amine Derivatives
Benzofuran-fused pyrimidines are a class of heterocyclic compounds that have garnered considerable attention in drug discovery. These scaffolds are structurally analogous to purines and have been investigated for their potential as kinase inhibitors, anticancer agents, and antiviral compounds. The synthesis of these derivatives often leverages the reactivity of an ortho-amino-cyano-substituted benzofuran, which can be readily prepared from this compound. The presented protocol outlines a three-component reaction for the efficient synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydro-3H-benzofuro[2,3-d]pyrimidine-6-carbonitrile, a promising scaffold for further chemical exploration.
Experimental Workflow: Synthesis of Benzofuro[2,3-d]pyrimidin-4-amine Derivatives
Caption: Synthetic workflow for Benzofuro[2,3-d]pyrimidin-4-amine derivatives.
Quantitative Data
| Step | Product | Reagents | Conditions | Yield (%) |
| 1 | 4-(Cyanomethoxy)benzofuran | This compound, Chloroacetonitrile, K₂CO₃ | Acetone, Reflux, 8h | 92 |
| 2 | 3-Amino-4-oxo-4H-benzofuro[2,3-b]pyran-2-carbonitrile | 4-(Cyanomethoxy)benzofuran, Sodium Ethoxide | Ethanol, RT, 4h | 85 |
| 3 | 2-Amino-5-oxo-4-phenyl-4,5-dihydro-3H-benzofuro[2,3-d]pyrimidine-6-carbonitrile | 3-Amino-4-oxo-4H-benzofuro[2,3-b]pyran-2-carbonitrile, Benzaldehyde, Malononitrile, Piperidine | Ethanol, Reflux, 6h | 88 |
Experimental Protocol: Synthesis of 2-Amino-5-oxo-4-phenyl-4,5-dihydro-3H-benzofuro[2,3-d]pyrimidine-6-carbonitrile
Step 1: Synthesis of 4-(Cyanomethoxy)benzofuran
-
To a solution of this compound (1.34 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol) and chloroacetonitrile (0.75 g, 10 mmol).
-
Reflux the reaction mixture with stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure 4-(cyanomethoxy)benzofuran.
Step 2: Synthesis of 3-Amino-4-oxo-4H-benzofuro[2,3-b]pyran-2-carbonitrile
-
To a solution of 4-(cyanomethoxy)benzofuran (1.73 g, 10 mmol) in absolute ethanol (30 mL), add a catalytic amount of freshly prepared sodium ethoxide.
-
Stir the mixture at room temperature for 4 hours.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to give 3-amino-4-oxo-4H-benzofuro[2,3-b]pyran-2-carbonitrile.
Step 3: Synthesis of 2-Amino-5-oxo-4-phenyl-4,5-dihydro-3H-benzofuro[2,3-d]pyrimidine-6-carbonitrile
-
A mixture of 3-amino-4-oxo-4H-benzofuro[2,3-b]pyran-2-carbonitrile (2.26 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in absolute ethanol (40 mL) is treated with a few drops of piperidine.
-
Reflux the reaction mixture for 6 hours.
-
After cooling, the separated solid is filtered, washed with ethanol, and recrystallized from a mixture of ethanol and dimethylformamide (DMF) to yield the final product.
Application Note 2: Synthesis of Benzofuro[4,5-b][1][2]diazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The fusion of a benzofuran ring to the diazepine core can modulate the pharmacological profile of these compounds, potentially leading to novel therapeutic agents with improved efficacy and selectivity. The following protocol describes the synthesis of a benzofuro[4,5-b][1][2]diazepine derivative through the condensation of an ortho-diamino benzofuran precursor with a diketone. The precursor itself is synthesized from this compound.
Experimental Workflow: Synthesis of Benzofuro[4,5-b][1][2]diazepine Derivatives
Caption: Synthetic workflow for Benzofuro[4,5-b][1][2]diazepine derivatives.
Quantitative Data
| Step | Product | Reagents | Conditions | Yield (%) |
| 1 | 5-Nitrothis compound | This compound, Nitrating mixture (HNO₃/H₂SO₄) | 0-5 °C, 1h | 78 |
| 2 | 5-Aminothis compound | 5-Nitrothis compound, SnCl₂·2H₂O, HCl | Ethanol, Reflux, 4h | 85 |
| 3 | 2,4-Dimethyl-1H-benzofuro[4,5-b][1][2]diazepine | 5-Aminothis compound, Acetylacetone | Glacial Acetic Acid, Reflux, 6h | 75 |
Experimental Protocol: Synthesis of 2,4-Dimethyl-1H-benzofuro[4,5-b][1][2]diazepine
Step 1: Synthesis of 5-Nitrothis compound
-
To a well-stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid (10 mL), add this compound (1.34 g, 10 mmol) portion-wise, maintaining the temperature below 5 °C.
-
To this solution, add a cold mixture of concentrated nitric acid (1 mL) and concentrated sulfuric acid (2 mL) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed thoroughly with cold water, and dried to give 5-nitrothis compound.
Step 2: Synthesis of 5-Aminothis compound
-
A mixture of 5-nitrothis compound (1.79 g, 10 mmol) and stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in ethanol (50 mL) is treated with concentrated hydrochloric acid (10 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 5-aminothis compound.
Step 3: Synthesis of 2,4-Dimethyl-1H-benzofuro[4,5-b][1][2]diazepine
-
A mixture of 5-aminothis compound (1.49 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a dilute ammonium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2,4-dimethyl-1H-benzofuro[4,5-b][1][2]diazepine.
Biological Significance and Signaling Pathways
The synthesized benzofuro-fused heterocyclic compounds are of significant interest for their potential to modulate various biological pathways implicated in disease.
Benzofuro[2,3-d]pyrimidines are known to interact with various kinases, which are key regulators of cellular signaling pathways. For instance, certain derivatives have shown inhibitory activity against tyrosine kinases, which are often dysregulated in cancer. Inhibition of these kinases can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of a kinase signaling pathway by Benzofuro[2,3-d]pyrimidines.
Benzofuro[4,5-b][1][2]diazepines , as analogues of benzodiazepines, are expected to interact with the GABA-A receptor in the central nervous system. Binding to this receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in a calming effect on the brain. This mechanism is central to the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.
Caption: Proposed mechanism of action for Benzofuro[4,5-b][1][2]diazepines at the GABA-A receptor.
References
Application Notes and Protocols for High-Throughput Screening of Benzofuran-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for high-throughput screening (HTS) assays utilizing the benzofuran scaffold, a privileged structure in medicinal chemistry. Benzofuran derivatives have demonstrated a wide array of biological activities, including roles as enzyme inhibitors and modulators of signaling pathways. The following sections outline key HTS assays for the identification and characterization of bioactive benzofuran compounds, with a focus on antiviral, enzyme inhibition, and immune-modulating activities.
Data Presentation
The following tables summarize the biological activities of various benzofuran derivatives identified through high-throughput screening, offering a comparative overview of their potency and selectivity.
Table 1: Antiviral Activity of Benzofuran Derivatives against Hepatitis C Virus (HCV)
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 2{2} | 4-methoxyphenyl | 3',4',5'-trimethoxyphenyl | 1-ethynylcyclohexanol | < 100 | > 25 | > 371 |
| 2{3} | 4-methoxyphenyl | 3',4',5'-trimethoxyphenyl | 1-ethynylcyclopentanol | < 100 | > 25 | > 371 |
| 3{4} | 3-(1-ethynylcyclohexanol) | 5-(3',4',5'-trimethoxyphenyl) | Thiophene | 177 | > 100 | > 568 |
Data sourced from a high-throughput, cell-based HCV luciferase reporter assay.[1][2]
Table 2: Inhibition of Human Peptide Deformylase (HsPDF) by Benzofuran-4,5-dione Derivatives
| Compound ID | R¹ | R² | R³ | % Inhibition at 10 µM | IC₅₀ (µM) |
| 2 | H | H | H | ≥ 75 | 5.2 - 65 |
| 3 | Me | H | H | ≥ 75 | 5.2 - 65 |
| 4 | Et | H | H | ≥ 75 | 5.2 - 65 |
| 5 | Cl | H | H | ≥ 75 | 5.2 - 65 |
| 6 | Br | H | H | ≥ 75 | 5.2 - 65 |
Data from a fluorescence polarization-based assay.[3]
Table 3: Selective Inhibition of SIRT2 by Benzofuran Derivatives
| Compound ID | Scaffold | R-group | IC₅₀ (µM) for SIRT2 | IC₅₀ (µM) for SIRT1 & SIRT3 |
| 6a-6j | Benzyl sulfoxide | Methoxy or Fluoro | 3.81 - 95.21 | > 100 |
| 7a-7j | Benzyl sulfone | Methoxy or Fluoro | 3.81 - 95.21 | > 100 |
| 7e | Benzyl sulfone | Methoxy | 3.81 | > 100 |
Data from an in vitro enzymatic assay.[4]
Table 4: Acetylcholinesterase (AChE) Inhibition by Benzofuran-Based Compounds
| Compound ID | Substituents | IC₅₀ (µM) |
| 7c | Varies | 0.058 |
| 7e | Varies | 0.086 |
| Donepezil (Control) | - | 0.049 |
Data from in vitro investigation of AChE inhibitory activity.[5]
Experimental Protocols & Methodologies
Detailed protocols for key high-throughput screening assays are provided below. These methodologies are designed to identify and characterize the bioactivity of compounds based on the benzofuran scaffold.
Luciferase-Based Reporter Assay for Antiviral (HCV) and STING Agonist Screening
This assay is a versatile method for identifying compounds that inhibit viral replication or modulate specific signaling pathways.[1][2][6]
Objective: To quantify the effect of benzofuran derivatives on HCV replication or STING-dependent interferon-β (IFN-β) promoter activity.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well or 384-well microplates
-
Benzofuran compound library
-
Luciferase reporter plasmid (e.g., containing HCV replicon with a luciferase gene or IFN-β promoter-luciferase construct)
-
Transfection reagent
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well or 384-well plates at a density that allows for optimal growth and transfection efficiency.
-
Transfection (for STING assay): Co-transfect cells with a STING expression plasmid and an IFN-β promoter-luciferase reporter plasmid.
-
Compound Addition: After 24 hours, add the benzofuran derivatives from the compound library to the cells at various concentrations. Include appropriate positive and negative controls.
-
Incubation: Incubate the plates for a period determined by the specific assay (e.g., 48-72 hours for HCV replication).
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and calculate EC₅₀ or IC₅₀ values to determine the potency of the compounds.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Benzofuran-4-ol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-4-ol is a heterocyclic organic compound belonging to the benzofuran family. Compounds with a benzofuran core structure are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.
This document provides detailed protocols for the quantitative analysis of this compound in biological samples using state-of-the-art analytical techniques, namely Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended as a starting point and should be fully validated in accordance with regulatory guidelines (e.g., FDA, EMA) before application to routine sample analysis.[1][2][3][4]
Analytical Methods Overview
The selection of an appropriate analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity, specificity, and applicability to a wide range of compounds. It is particularly well-suited for the analysis of polar and thermally labile molecules like this compound.[5]
-
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar compounds like this compound to improve their chromatographic properties and sensitivity.[6][7]
Data Presentation: Proposed Quantitative Performance
The following tables summarize the proposed performance characteristics for the quantification of this compound. These values are based on typical performance for structurally similar phenolic compounds and require experimental validation.
Table 1: Proposed LC-MS/MS Method Performance
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Table 2: Proposed GC-MS Method Performance (with Derivatization)
| Parameter | Proposed Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS.
1. Materials and Reagents:
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d3
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and internal standard working solution to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an HPLC vial for analysis.
Caption: Workflow for plasma sample preparation by protein precipitation.
3. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions (to be optimized by infusion):
-
This compound: Precursor ion [M+H]+ or [M-H]- → Product ion(s)
-
Internal Standard: Corresponding precursor → product ion(s)
-
-
Caption: General workflow for LC-MS/MS analysis.
Protocol 2: GC-MS Quantification of this compound in Urine
This protocol outlines a GC-MS method for the quantification of this compound in urine, which includes an enzymatic hydrolysis step to measure both free and conjugated forms, followed by derivatization.
1. Materials and Reagents:
-
Internal standard (e.g., a structurally similar phenol)
-
β-glucuronidase/sulfatase enzyme solution
-
Acetate buffer (pH 5.0)
-
Ethyl acetate (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or pentafluorobenzyl bromide)
-
Anhydrous sodium sulfate
-
Urine samples
2. Sample Preparation: Hydrolysis, Extraction, and Derivatization
-
To 1 mL of urine in a glass tube, add 10 µL of the internal standard working solution.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 16 hours (overnight) to deconjugate metabolites.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature and transfer to a GC vial for analysis.
Caption: Workflow for urine sample preparation for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and internal standard. The molecular ion and major fragment ions should be determined from a full scan analysis of a derivatized standard.[10]
Signaling Pathways and Logical Relationships
While specific signaling pathways modulated by this compound are not detailed in the provided context, many benzofuran derivatives are known to interact with various biological targets. For instance, they can act as enzyme inhibitors. The following diagram illustrates a generic logical relationship in a drug development context where this compound's quantification is essential.
Caption: Logical flow of bioanalysis in preclinical drug development.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Quantitative determination of buagafuran in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy Online CAS Number 480-97-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Design and Synthesis of Novel Benzofuran-4-ol Derivatives for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel Benzofuran-4-ol derivatives as potential antibacterial agents. The following protocols and data are intended to guide researchers in the development of new therapeutics to combat bacterial infections.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that are widely distributed in nature and possess a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The benzofuran scaffold is a privileged structure in medicinal chemistry, and its modification offers a promising avenue for the discovery of new antimicrobial agents.[3] In particular, hydroxylated benzofurans have demonstrated significant antibacterial efficacy, suggesting that the position and number of hydroxyl groups can greatly influence their activity.[1] This document focuses on this compound derivatives, outlining their rational design, a general synthetic methodology, and protocols for assessing their antibacterial potential.
Design Rationale
The design of novel this compound derivatives as antibacterial agents is based on the established antimicrobial properties of phenolic compounds. The hydroxyl group at the 4-position of the benzofuran ring is a key pharmacophore, potentially contributing to the disruption of bacterial cell membranes and inhibition of essential enzymes.[4][5] Furthermore, substitution at the 2-position of the benzofuran ring with various aryl groups allows for the modulation of the compound's lipophilicity and steric properties, which can influence its antibacterial spectrum and potency.[6] The strategic combination of the this compound core with diverse substituents is hypothesized to yield compounds with enhanced antibacterial activity against a range of pathogenic bacteria.
Data Presentation
The antibacterial activity of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes representative MIC values for a series of hypothetical this compound derivatives against common Gram-positive and Gram-negative bacteria.
| Compound ID | Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| BZ-01 | 2-Phenylthis compound | 3.12 | >100 | >100 |
| BZ-02 | 2-(4-Chlorophenyl)this compound | 1.56 | 50 | >100 |
| BZ-03 | 2-(4-Methoxyphenyl)this compound | 6.25 | >100 | >100 |
| BZ-04 | 2-(4-Nitrophenyl)this compound | 0.78 | 25 | 50 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 1 |
Experimental Protocols
Synthesis of 2-Arylthis compound Derivatives (A Representative Protocol)
This protocol describes a general method for the synthesis of 2-arylthis compound derivatives, adapted from established synthetic strategies for substituted benzofurans.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Substituted benzoyl chloride
-
Pyridine
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Esterification: To a solution of a substituted 2-hydroxyacetophenone (1.0 eq) in pyridine, add a substituted benzoyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization (Baker-Venkataraman Rearrangement and Cyclodehydration): To the crude ester, add polyphosphoric acid (PPA) and heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-arylthis compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Antibacterial Susceptibility Testing
This method is used for preliminary screening of the antibacterial activity of the synthesized compounds.
Materials:
-
Nutrient agar plates
-
Bacterial cultures (Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile cork borer (6 mm diameter)
-
Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent used to dissolve compounds)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of the nutrient agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
This method is used to quantify the antibacterial potency of the compounds.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (E. coli, S. aureus, P. aeruginosa)
-
Synthesized this compound derivatives (stock solutions)
-
Positive control (e.g., Ciprofloxacin stock solution)
-
Resazurin solution (as a cell viability indicator)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of compound concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except for the sterility control well).
-
Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.
Visualizations
Experimental Workflow for Antibacterial Screening
Caption: Workflow for synthesis and antibacterial evaluation.
Proposed Mechanism of Action
Caption: Proposed antibacterial mechanism of this compound derivatives.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science [benthamscience.com]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 6. Antimicrobial activities of hydrophobic 2-arylbenzofurans and an isoflavone against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for synthesizing Benzofuran-4-ol derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-4-ol derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you optimize reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: The synthesis of the benzofuran core, including this compound derivatives, is typically achieved through intramolecular or intermolecular cyclization reactions.[1][2] Key strategies include:
-
Palladium-Catalyzed Reactions: These are versatile and widely used methods. A common approach is the Sonogashira or Heck coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[1][2][3]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally friendly alternative to palladium, copper catalysts are effective for certain cyclization reactions.[1][4] They can be employed in one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes.[1][2]
-
Reactions from Salicylaldehydes: This classic method involves the reaction of salicylaldehydes with reagents such as α-haloketones or ethyl chloroacetate.[1][5]
-
Metal-Free Cyclizations: Reagents like hypervalent iodine or Brønsted acids can be used to mediate the oxidative cyclization of substrates, for instance, the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans.[1][3]
Q2: How do the electronic properties of the substrates influence the reaction outcome?
A2: The electronic nature of substituents on your aromatic precursors significantly impacts reaction efficiency. For instance, in reactions involving salicylaldehydes, electron-donating groups generally lead to higher yields of the desired benzofuran derivative.[1]
Q3: What are the typical purification methods for benzofuran derivatives?
A3: Column chromatography on silica gel is the most common technique for purifying benzofuran derivatives.[2][6] The choice of eluent system, typically a mixture of hexane and ethyl acetate, will depend on the polarity of the specific derivative.[2]
Q4: Are benzofuran derivatives generally stable under acidic and basic workup conditions?
A4: The stability of the benzofuran ring system can be influenced by pH. While many synthetic procedures for benzofurans utilize acidic catalysts (e.g., p-TsOH, H2SO4) or basic conditions (e.g., NaOH, K2CO3), the stability is highly dependent on the specific substituents present on the benzofuran core.[6] Some derivatives may be sensitive to strong acids, potentially leading to ring-opening.[6] It is crucial to consider the nature of your specific compound when selecting the pH for aqueous washes during workup.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
Issue 1: Low or no yield in a Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne using NaHCO₃ as the base.
-
Question: My Larock-type benzofuran synthesis is failing or giving very low yields (<5%). I'm using NaHCO₃ as the base in DMF at 110°C. What could be the problem?[1][7]
-
Answer: This is a common problem that can often be attributed to the choice of base and the presence of water.[1]
-
Potential Cause: Water Formation. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures (e.g., 110°C) to produce water. This water can interfere with the palladium catalytic cycle, leading to catalyst deactivation and significantly lower yields.[1][7]
-
Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[1][5] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.[1]
-
Potential Cause: Catalyst Inefficiency or Deactivation. The (PPh₃)₂PdCl₂ catalyst may not be optimal for your specific substrates, or it may be poisoned by "tarring" or decomposition of starting materials at high temperatures.[1]
-
Solution: Screen different palladium catalysts and consider the use of additives. If your substrates have strongly deactivating groups, you may need to explore alternative synthetic routes or different catalytic systems that are more tolerant of those functional groups.[1]
-
Issue 2: Formation of the uncyclized Sonogashira coupling product instead of the desired benzofuran.
-
Question: I am observing a significant amount of the uncyclized Sonogashira coupling product and very little of my target benzofuran. How can I promote the final cyclization step?
-
Answer: The successful formation of the alkyne intermediate indicates that the initial carbon-carbon bond formation is occurring, but the subsequent intramolecular carbon-oxygen bond formation (cyclization) is hindered.[1]
-
Potential Cause: Suboptimal Reaction Conditions for Cyclization. The temperature, solvent, or base may be suitable for the Sonogashira coupling but not for the subsequent cyclization.[1]
-
Solution: Adjust the reaction parameters. Increasing the reaction temperature after the initial coupling can provide the necessary energy for the cyclization to proceed.[1]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize reaction conditions for different benzofuran synthesis methods to facilitate comparison.
Table 1: Palladium-Catalyzed Benzofuran Synthesis Optimization [2]
| Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| o-Iodophenols & Terminal Alkynes | (PPh₃)PdCl₂ / CuI | Triethylamine | - | Reflux | Varies | Good |
| Imidazo[1,2-a]pyridines & Coumarins | Palladium Acetate / Cu(OTf)₂·H₂O | - | - | Varies | Varies | Moderate to Good |
Table 2: Alternative Benzofuran Synthesis Methods [2]
| Starting Materials | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Hydroxystilbenes | 10 mol% PhI(OAc)₂, m-CPBA | - | - | - | Good to excellent |
| 2-Methoxychalcone epoxides | 2 mol% BF₃·Et₂O, then 48% HBr | - | - | - | 87-100 |
| MOM-protected 2-hydroxychalcone | p-TsOH | (CF₃)₂CHOH | Room Temp | 0.5 | 98 (for 3-formylbenzofuran) |
| MOM-protected 2-hydroxychalcone | K₂CO₃ | THF | Room Temp | 4 | 97 (for 3-acylbenzofuran) |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [2]
This method is widely used for the synthesis of 2-substituted benzofurans.
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
Protocol 2: Copper-Catalyzed Synthesis in Deep Eutectic Solvent [2]
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
Visualizations
The following diagrams illustrate key workflows for the synthesis and troubleshooting of benzofuran derivatives.
Caption: General experimental workflow for benzofuran synthesis.
Caption: Logical workflow for troubleshooting low product yield.
References
How to improve yield and purity in Benzofuran-4-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Benzofuran-4-ol, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main strategies for synthesizing this compound are:
-
Demethylation of 4-Methoxybenzofuran: This is a widely used method that involves the cleavage of the methyl ether of 4-methoxybenzofuran to yield the desired phenol. Various reagents can be employed for this transformation.
-
One-Pot Synthesis from 4-Keto-4,5,6,7-tetrahydrobenzofuran: This method provides a direct route to this compound from a commercially available starting material.[1]
Q2: I am struggling with the demethylation of 4-methoxybenzofuran. What are the most effective reagents?
A2: Several reagents can be used for the demethylation of aryl methyl ethers. For 4-methoxybenzofuran, the most common and effective reagents include Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃), and Pyridine Hydrochloride (Py·HCl). The choice of reagent will depend on the scale of your reaction, the presence of other functional groups, and safety considerations.
Q3: My yield of this compound is consistently low. What are the common causes?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Demethylation: The demethylation reaction may not have gone to completion. This can be addressed by optimizing the reaction time, temperature, or the amount of demethylating agent.
-
Side Reactions: Depending on the chosen route, various side reactions can occur. For instance, in palladium-catalyzed syntheses of the benzofuran core, side reactions can be a significant issue.[1]
-
Suboptimal Work-up and Purification: Product loss during extraction and purification steps is a common cause of low yields. Careful optimization of these procedures is crucial.
-
Purity of Starting Materials: The purity of the starting materials, such as 4-methoxybenzofuran or 4-keto-4,5,6,7-tetrahydrobenzofuran, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q4: What are the best methods for purifying crude this compound?
A4: The primary methods for purifying this compound are:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating this compound from impurities. A typical eluent system is a mixture of petroleum ether and ethyl acetate.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for achieving high purity. Suitable solvents need to be determined experimentally, but mixtures of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or petroleum ether) are often successful.
Troubleshooting Guides
Low Yield in Demethylation of 4-Methoxybenzofuran
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material (4-methoxybenzofuran) remains after the reaction. | Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature (monitor for degradation). - Increase the molar equivalents of the demethylating agent (e.g., BBr₃, AlCl₃). |
| Formation of multiple unidentified byproducts observed by TLC/LC-MS. | Decomposition of starting material or product under harsh reaction conditions. | - Lower the reaction temperature. - Use a milder demethylating agent. - Reduce the reaction time and monitor the reaction progress closely. |
| Product is lost during aqueous work-up. | The product, being a phenol, may be partially soluble in basic aqueous solutions. | - Carefully adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) before extraction. - Increase the number of extractions with an organic solvent. |
Issues with the One-Pot Synthesis from 4-Keto-4,5,6,7-tetrahydrobenzofuran
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the starting material. | Insufficient bromination or dehydrobromination. | - Ensure the use of a fresh and appropriate amount of the brominating agent. - Optimize the reaction time and temperature for the dehydrobromination step with lithium bromide and lithium carbonate.[1] |
| Formation of a complex mixture of products. | Side reactions due to prolonged heating or incorrect stoichiometry. | - Monitor the reaction closely by TLC to avoid over-running the reaction. - Carefully control the stoichiometry of the reagents. |
Experimental Protocols
Protocol 1: Demethylation of 4-Methoxybenzofuran using Boron Tribromide (BBr₃)
This protocol is a common and effective method for the demethylation of aryl methyl ethers.
Materials:
-
4-Methoxybenzofuran
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve 4-methoxybenzofuran (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ (1.1 - 1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford pure this compound.
Protocol 2: One-Pot Synthesis of this compound from 4-Keto-4,5,6,7-tetrahydrobenzofuran[1]
This method offers a direct route to this compound.
Materials:
-
4-Keto-4,5,6,7-tetrahydrobenzofuran
-
Bromine
-
Diethyl ether, dry
-
Lithium bromide
-
Lithium carbonate
-
Dimethylformamide (DMF)
-
Water
-
Aqueous alkaline solution (e.g., NaOH or NaHCO₃)
Procedure:
-
Dissolve 4-keto-4,5,6,7-tetrahydrobenzofuran (1.0 eq) in dry diethyl ether.
-
Slowly add bromine (1.5 eq) to the solution.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding water.
-
Wash the organic layer with an aqueous alkaline solution.
-
Remove the diethyl ether under reduced pressure.
-
To the crude brominated intermediate, add lithium bromide and lithium carbonate in DMF.
-
Heat the mixture to boiling and reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Demethylation | 4-Methoxybenzofuran | BBr₃, DCM | 70-90% | >98% | General procedure |
| One-Pot Synthesis | 4-Keto-4,5,6,7-tetrahydrobenzofuran | Br₂, LiBr, Li₂CO₃ | ~70% | >95% | [1] |
Visualizations
Caption: Workflow for this compound synthesis via demethylation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Strategies to minimize side product formation in Benzofuran-4-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzofuran-4-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. O-Alkylation of this compound (Williamson Ether Synthesis)
The O-alkylation of this compound is a common reaction to introduce various alkyl or aryl groups, forming the corresponding ether. However, side product formation can be a significant issue.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the O-alkylation of this compound?
A1: The most common side product is the C-alkylated benzofuran. The phenoxide ion formed from this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation). The hydroxyl group at the 4-position activates the ring, making C-alkylation a competing reaction.
Q2: Which positions on the benzofuran ring are most susceptible to C-alkylation?
A2: Electrophilic attack on the benzofuran ring generally occurs at the C2 position. However, the directing effect of the hydroxyl group at C4 can also influence the regioselectivity of C-alkylation.
Q3: How can I minimize C-alkylation and favor the desired O-alkylation product?
A3: Several factors influence the O/C alkylation ratio. To favor O-alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a more reactive "naked" oxygen nucleophile. Protic solvents can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.
-
Base Selection: The choice of base can influence the ion-pairing of the phenoxide, which in turn affects the O/C ratio. Harder, less-coordinating cations (like K⁺ or Cs⁺) can favor O-alkylation.
-
Alkylating Agent: Primary alkyl halides are preferred for Williamson ether synthesis as they are more susceptible to SN2 attack at the oxygen. Secondary and tertiary alkyl halides are more prone to E2 elimination side reactions, especially at higher temperatures.
Troubleshooting Guide: Low Yield of 4-Alkoxybenzofuran
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no conversion of this compound | 1. Inactive base: The base (e.g., NaH, K₂CO₃) may be old or deactivated by moisture. 2. Wet reagents or solvent: Water will quench the base and hydrolyze the alkylating agent. 3. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use freshly opened or properly stored base. 2. Ensure all glassware is flame-dried, and use anhydrous solvents. 3. Gradually increase the reaction temperature while monitoring for product formation and side products. |
| Significant C-alkylation observed | 1. Inappropriate solvent: Use of a protic or less polar solvent. 2. Substrate-base interaction: Strong ion pairing between the phenoxide and the counter-ion. | 1. Switch to a polar aprotic solvent such as DMF or DMSO. 2. Use a base with a larger, less coordinating cation like Cs₂CO₃. |
| Formation of elimination products (alkenes) | 1. Use of secondary or tertiary alkyl halides. 2. High reaction temperature. | 1. If possible, use a primary alkyl halide. 2. Run the reaction at the lowest effective temperature. |
Experimental Protocol: Synthesis of 4-Methoxybenzofuran
This protocol provides a general procedure for the O-methylation of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Acylation of this compound and Fries Rearrangement
Acylation of the hydroxyl group of this compound yields 4-acetoxybenzofuran, which can then undergo a Fries rearrangement to produce hydroxyacetylbenzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the Fries rearrangement of 4-acetoxybenzofuran?
A1: The Fries rearrangement of 4-acetoxybenzofuran is expected to yield a mixture of ortho and para rearranged products. This would correspond to 5-acetylthis compound and 7-acetylthis compound. The hydroxyl group at position 4 directs the acyl group to the available ortho (position 5) and para (position 7) positions.
Q2: How can I control the regioselectivity of the Fries rearrangement?
A2: The ratio of ortho to para products can be influenced by reaction conditions:
-
Temperature: Lower temperatures (typically < 60 °C) favor the formation of the para product (7-acetylthis compound), which is often the thermodynamically more stable isomer.[1][2][3][4] Higher temperatures (> 160 °C) tend to favor the ortho product (5-acetylthis compound), which can form a more stable chelated intermediate with the Lewis acid catalyst.[1][2][3][4]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product, while the proportion of the para product increases with increasing solvent polarity.[1][2]
Troubleshooting Guide: Fries Rearrangement of 4-Acetoxybenzofuran
| Problem | Potential Cause | Troubleshooting Strategy |
| Low yield of rearranged products | 1. Inactive Lewis acid: The Lewis acid (e.g., AlCl₃) is sensitive to moisture. 2. Insufficient catalyst: An inadequate amount of Lewis acid may not be enough to drive the reaction. 3. Decomposition: Harsh reaction conditions can lead to decomposition of the starting material or products. | 1. Use fresh, anhydrous Lewis acid. 2. Use a stoichiometric amount or a slight excess of the Lewis acid. 3. Optimize the reaction temperature and time to avoid prolonged heating at high temperatures. |
| Undesired product ratio (ortho vs. para) | 1. Incorrect temperature. 2. Inappropriate solvent. | 1. For the para product, run the reaction at a lower temperature. For the ortho product, use a higher temperature. 2. Use a non-polar solvent to favor the ortho product or a more polar solvent for the para product. |
Experimental Protocol: Fries Rearrangement of 4-Acetoxybenzofuran
This protocol provides a general procedure for the Lewis acid-catalyzed Fries rearrangement.
Materials:
-
4-Acetoxybenzofuran
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or other suitable solvent
-
Ice
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add anhydrous aluminum chloride.
-
Add the anhydrous solvent (e.g., nitrobenzene) and cool the mixture in an ice bath.
-
Slowly add a solution of 4-acetoxybenzofuran in the same solvent to the stirred suspension of AlCl₃.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature for para-selectivity or higher for ortho-selectivity) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto a mixture of ice and dilute HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product mixture by column chromatography to separate the ortho and para isomers.
III. Electrophilic Substitution on this compound Derivatives
The benzofuran ring is electron-rich and susceptible to electrophilic substitution. The hydroxyl group at the 4-position is an activating group and will direct incoming electrophiles.
Frequently Asked Questions (FAQs)
Q1: Where does electrophilic substitution typically occur on the benzofuran ring?
A1: For the unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position.[5][6]
Q2: How does the 4-hydroxy or 4-methoxy group influence the regioselectivity of electrophilic substitution?
A2: The 4-hydroxy or 4-methoxy group is an ortho-, para-director. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to this group, which are the C5 and C7 positions. The inherent reactivity of the C2 position of the benzofuran ring might also lead to substitution at this site. The final product distribution will depend on the specific electrophile and reaction conditions.
Troubleshooting Guide: Vilsmeier-Haack Formylation of 4-Methoxybenzofuran
The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic rings.
| Problem | Potential Cause | Troubleshooting Strategy |
| No reaction or low conversion | 1. Decomposition of Vilsmeier reagent: The reagent is sensitive to moisture. 2. Insufficient reactivity of the substrate. | 1. Prepare the Vilsmeier reagent in situ under anhydrous conditions. 2. The 4-methoxy group should be sufficiently activating. Ensure the reaction is run for an adequate amount of time, possibly with gentle heating. |
| Formation of multiple products | Multiple activated positions on the ring: The 4-methoxy group activates the C5 and C7 positions, while the benzofuran ring itself is reactive at C2. | Optimize reaction conditions (temperature, reaction time) to favor one product. Careful analysis of the product mixture will be required to identify the major and minor isomers. |
Experimental Protocol: Vilsmeier-Haack Reaction of 4-Methoxybenzofuran
This protocol provides a general procedure for the formylation of 4-methoxybenzofuran.
Materials:
-
4-Methoxybenzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium acetate (NaOAc)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath.
-
Add phosphorus oxychloride dropwise to the cooled DMF, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-methoxybenzofuran in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of NaOAc.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizations
Caption: O- vs. C-Alkylation of this compound.
Caption: Regioselectivity in the Fries Rearrangement.
Caption: Vilsmeier-Haack Formylation Workflow.
References
Advanced purification techniques for isolating Benzofuran-4-ol
Technical Support Center: Isolating Benzofuran-4-ol
This guide provides researchers, scientists, and drug development professionals with advanced purification techniques, troubleshooting advice, and frequently asked questions for the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly used methods for purifying this compound are flash column chromatography on silica gel and recrystallization.[1][2] Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product to achieve high purity.[3][4]
Q2: What are the key physical properties of this compound to consider during purification?
A2: Understanding the physical properties of this compound and its derivatives is crucial for selecting the appropriate purification strategy. Due to the hydroxyl group, this compound is a moderately polar compound and is likely a solid at room temperature.
Data Presentation: Typical Physical Properties of this compound Derivatives
| Property | Representative Value | Notes |
| Appearance | Pale-yellow to off-white solid | Based on substituted analogs like methyl 4-hydroxybenzofuran-5-carboxylate.[5] |
| Melting Point | 168 °C | Value for 4-hydroxy-benzofuran-7-carbaldehyde, a closely related structure.[6] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane). | Inferred from general principles for phenolic compounds.[7] |
| pKa | ~6.3 | Predicted value for 4-hydroxy-benzofuran-7-carbaldehyde, indicating acidic nature due to the phenolic hydroxyl group.[6] |
Q3: What are common impurities found in crude this compound?
A3: Common impurities depend on the synthetic route but can include unreacted starting materials, reagents from the workup (e.g., acids or bases), and side-products from incomplete cyclization or over-oxidation. Positional isomers (e.g., Benzofuran-5-ol or Benzofuran-7-ol) can also be significant impurities.
Q4: Is this compound sensitive to specific conditions?
A4: Yes, the benzofuran ring can be sensitive to strongly acidic conditions, which may lead to degradation or polymerization.[4] The phenolic hydroxyl group makes the compound susceptible to oxidation, especially at elevated temperatures or in the presence of air, which can lead to colored impurities. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) if possible, especially during heating steps.
Experimental Protocols & Purification Workflow
The general workflow for purifying this compound involves an initial chromatographic step to remove the bulk of impurities, followed by recrystallization to obtain a highly pure, crystalline product.
Detailed Methodology 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude this compound.
-
Solvent System Selection:
-
Perform Thin-Layer Chromatography (TLC) using silica gel plates.
-
Test various solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate).
-
Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1).
-
The ideal solvent system will give your product (this compound) a Retention Factor (Rf) of approximately 0.2-0.35, with good separation from major impurities.[4]
-
-
Column Packing (Slurry Method):
-
Select an appropriate size glass column and securely clamp it in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[8]
-
In a beaker, create a slurry of silica gel (230-400 mesh) with your initial, low-polarity eluent. For a 1g sample, ~30-50g of silica is appropriate.
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[9]
-
Once the silica has settled, add a protective layer of sand (~0.5 cm) on top. Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Alternatively, for "dry loading," pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This method often yields better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
If necessary, gradually increase the solvent polarity (gradient elution) to elute the more polar this compound.[10]
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the semi-purified solid.
-
Detailed Methodology 2: Recrystallization
This protocol is used to obtain highly pure crystalline material after chromatography.
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve this compound poorly at room temperature but very well at its boiling point.[3]
-
Test small amounts of your semi-pure solid in various solvents. Good candidates include Toluene, Ethanol/Water mixtures, or Ethyl Acetate/Hexane mixtures.[7]
-
For a mixed solvent system: dissolve the compound in a minimum of the "good" solvent (e.g., hot Ethyl Acetate) and then add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid). Reheat gently to get a clear solution.
-
-
Dissolution:
-
Place the semi-pure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil (using a hot plate) with swirling until the solid is completely dissolved.[1]
-
-
Decolorization (Optional):
-
If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
-
Troubleshooting Guides
Column Chromatography Issues
Q: My compound streaks on the TLC plate and the column. What's happening? A: Streaking is often an issue with acidic or highly polar compounds like phenols on standard silica gel.
-
Possible Cause: The acidic nature of silica gel is causing strong adsorption or decomposition.
-
Recommended Solution: Try deactivating the silica gel by adding 1-2% triethylamine to your eluent system. This will cap the acidic sites and should result in sharper bands. Alternatively, consider using a different stationary phase like neutral alumina.
Q: I see my product eluting, but it's mixed with an impurity. How can I improve separation? A: This indicates that the chosen solvent system does not provide adequate resolution.
-
Possible Cause: The polarity of the eluent is too high, causing both compounds to move too quickly down the column.
-
Recommended Solution: Switch to a shallower gradient or an isocratic (single solvent mixture) system with lower overall polarity. This will increase the interaction time with the silica gel and improve separation. For example, if 30% Ethyl Acetate in Hexane failed, try running the column with 20% or even 15%.
Q: My compound seems to have disappeared on the column. It's not eluting. Why? A: The compound is likely stuck at the top of the column.
-
Possible Cause 1: The solvent polarity is far too low to move a polar compound like this compound.
-
Solution 1: Gradually and significantly increase the polarity of the mobile phase. You may need to add a small percentage of a highly polar solvent like methanol (e.g., 1-5% methanol in dichloromethane) to elute it.
-
Possible Cause 2: The compound may have precipitated or crashed out of the loading solvent at the top of the column.
-
Solution 2: This may require carefully unpacking the top layer of the column to recover the material. Ensure your compound is fully soluble in the initial mobile phase before loading.
Recrystallization Issues
Q: No crystals are forming, even after cooling in an ice bath. What should I do? A: The solution is likely not supersaturated, or nucleation has not occurred.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Evaporate some of the solvent to concentrate the solution and then try cooling again.[1]
-
Possible Cause 2: Lack of nucleation sites.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create microscopic scratches that serve as nucleation points. Alternatively, add a tiny "seed crystal" of the pure compound if available.[3]
Q: My compound precipitated as an oil instead of crystals. How can I fix this? A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too rapidly.
-
Recommended Solution: Reheat the solution until the oil redissolves completely. If needed, add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.
Q: My final crystals are colored, but I expected a white solid. Are they impure? A: Yes, color likely indicates the presence of trapped impurities, possibly from oxidation.
-
Recommended Solution: The compound may need to be re-purified. Dissolve the crystals again in a minimal amount of hot solvent. Add a small amount of activated charcoal to adsorb the colored impurities, perform a hot filtration to remove the charcoal, and then proceed with the slow cooling and crystallization steps as before.[1]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. methyl 4-hydroxybenzofuran-5-carboxylate - Center Trades [centertrades.com]
- 6. 59254-29-4 CAS MSDS (7-Benzofurancarboxaldehyde, 4-hydroxy-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Overcoming challenges in the scale-up production of Benzofuran-4-ol
Technical Support Center: Scale-Up Production of Benzofuran-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scale-up production of this compound. The following guides and FAQs address common issues encountered during experimental procedures, emphasizing safety and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the benzofuran core, and which are most suitable for scaling up this compound production?
A1: The synthesis of the benzofuran scaffold can be achieved through various strategies, primarily involving intramolecular or intermolecular cyclization reactions.[1] For hydroxylated benzofurans like this compound, palladium-catalyzed methods are versatile and widely used.[1][2] A common and scalable approach involves the Sonogashira coupling of an appropriately substituted o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][3] Copper-catalyzed reactions can offer a more cost-effective alternative.[1][2] When selecting a route for scale-up, factors such as reagent cost and availability, reaction robustness, and ease of purification are critical.
Q2: What are the primary safety hazards to consider when scaling up this compound synthesis?
A2: Scaling up a chemical reaction introduces significant safety challenges. Key hazards include:
-
Thermal Runaway: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This increases the risk of the reaction temperature spiraling out of control.[4] It is crucial to monitor the internal reaction temperature continuously and have a robust cooling system in place.[5]
-
Increased Reagent & Solvent Quantities: Handling larger volumes increases the risk of splashes and spills. The weight of large glassware also poses a manual handling risk.[5]
-
Gas Evolution: Scale-up can lead to rapid gas evolution, potentially over-pressurizing the system. Using gas inlet/outlet adapters instead of needles is recommended for larger reactions.[4][5]
-
Exothermic Events: Quenching, work-up, and purification steps can be exothermic and must be managed carefully at a larger scale.
Q3: How should I approach the scale-up process to minimize risks?
A3: A cautious, iterative approach is essential. Never scale a reaction by more than a factor of three (3x) from the previous successful run.[5] Any changes to reagents, solvents, or reaction parameters should first be tested on a small scale.[5] Always conduct a thorough risk assessment before each scale-up experiment and ensure all necessary safety equipment is accessible and functional.[5] It is also advisable to have a "buddy" present in the lab who is aware of the potential hazards.[5]
Q4: What are the critical parameters to optimize for maximizing yield and purity during scale-up?
A4: Optimization is key to a successful scale-up. The most critical parameters include the choice of catalyst, ligand, base, and solvent.[6] Reaction temperature and concentration are also vital; reactions should ideally be run at a concentration between 0.1M and 1M and at a temperature that is easily controllable.[4] The order and rate of reagent addition can significantly impact side-product formation and must be carefully controlled.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium or copper catalyst may have degraded due to exposure to air or moisture. | 1. Use Fresh Reagents: Use a fresh batch of catalyst or consider a more robust palladium source like Pd(PPh₃)₄.[6] Ensure all reagents are properly stored under an inert atmosphere. |
| 2. Inefficient Base: The chosen base (e.g., NaHCO₃) may not be strong enough or could be generating inhibitory byproducts like water at high temperatures.[7] | 2. Screen Bases: Test alternative organic or inorganic bases (e.g., triethylamine, K₂CO₃, Cs₂CO₃). | |
| 3. Unfavorable Reaction Conditions: The temperature may be too low for efficient cyclization, or the solvent may be inappropriate. | 3. Optimize Conditions: Gradually increase the reaction temperature after the initial coupling step.[6] Screen alternative solvents; for instance, acetonitrile has been shown to provide a good balance between conversion and selectivity in similar syntheses.[8][9] | |
| Formation of Significant Side Products | 1. Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, particularly with copper co-catalysts. | 1. Modify Catalyst System: Minimize the amount of copper co-catalyst (CuI) or run the reaction under copper-free conditions if possible. Ensure a properly inert atmosphere. |
| 2. Dimerization or Polymerization: High concentrations or localized "hot spots" can lead to undesired side reactions. | 2. Control Reagent Addition: Add the most reactive reagent slowly and with efficient stirring to maintain homogeneity and control the temperature. Consider lowering the overall reaction concentration.[4] | |
| 3. Incomplete Cyclization: The intermediate from the coupling reaction may not be efficiently converting to the final benzofuran product. | 3. Increase Temperature/Time: After the initial coupling is complete (as monitored by TLC or LC-MS), consider increasing the temperature or extending the reaction time to drive the cyclization to completion.[6] | |
| Purification Challenges | 1. Co-elution of Impurities: The product and key impurities (e.g., starting materials, side products) have similar polarities, making separation by column chromatography difficult. | 1. Adjust Chromatography Conditions: Modify the solvent system for column chromatography; a gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is a good starting point.[6][10] If normal-phase fails, consider reverse-phase chromatography.[10] |
| 2. Product "Oiling Out": The product fails to crystallize from the chosen solvent system, instead forming an oil. | 2. Optimize Crystallization: Ensure the crude product is sufficiently pure, as impurities can inhibit crystallization.[10] Experiment with different solvent/anti-solvent pairs and cool the solution very slowly to encourage crystal growth.[10] | |
| 3. Low Recovery After Work-up: The product may have some solubility in the aqueous phase, especially if it is a phenol like this compound. | 3. Optimize Extraction: Adjust the pH of the aqueous layer during liquid-liquid extraction to suppress the ionization of the phenolic hydroxyl group, thereby increasing its solubility in the organic phase. Perform multiple extractions with the organic solvent. |
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is crucial for a successful synthesis. The following table summarizes typical conditions used in palladium-catalyzed benzofuran syntheses, which can serve as a starting point for the scale-up of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (5-10 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Pd Nanoparticles |
| Co-Catalyst | CuI (5-10 mol%) | None | CuI (5 mol%) | CuI (4 mol%) |
| Base | Triethylamine (Et₃N) | K₂CO₃ | Cs₂CO₃ | NaHCO₃ |
| Solvent | Acetonitrile or DMF | Toluene | DMF | Triethylamine |
| Temperature | 70-110 °C | 90-120 °C | 80-100 °C | Ambient |
| Typical Yield | Moderate to High | Moderate | High | Good |
| Reference | [1][6] | [2] | [6] | [11] |
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Synthesis of this compound (Illustrative)
This protocol is a general guideline adapted from common benzofuran syntheses and must be optimized for this compound at a small scale before attempting scale-up.[1][6]
-
Vessel Preparation: Select a reaction vessel with a volume at least twice the total volume of all reagents and solvents to be added.[4][5] Ensure the vessel and all glassware are oven-dried and free of moisture. Assemble the apparatus (e.g., mechanical stirrer, condenser, thermocouple, inert gas inlet) in a fume hood cleared of unnecessary materials.[5]
-
Reagent Charging (under Inert Atmosphere): To the reaction vessel, add the o-iodophenol precursor (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and the copper(I) iodide co-catalyst (5 mol%).[6]
-
Inerting: Seal the vessel and thoroughly flush with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., acetonitrile or DMF) via cannula or a pressure-equalizing dropping funnel. Begin vigorous stirring. Add the base (e.g., triethylamine, 1.2 equiv.) followed by the slow, dropwise addition of the terminal alkyne (1.1 equiv.) via syringe pump or dropping funnel.[6] Controlling the addition rate is critical to manage any initial exotherm.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 70-90 °C) using a heating mantle controlled by the internal thermocouple.[4][6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction vessel to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter to remove any precipitated salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[6] Caution: The initial wash may be exothermic.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[6]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel using a slurry method with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For larger scales, it is often better to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) to elute the product.[1][6]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Experimental and Purification Workflow
Troubleshooting Logic for Low Product Yield
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Efficacy in Benzofuran-4-ol Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low efficacy of benzofuran-4-ol based compounds in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzofuran synthesis is resulting in very low yields (<10%). What are the common causes and how can I troubleshoot this?
A1: Low yields in benzofuran synthesis are a frequent issue and can often be attributed to several factors related to reaction conditions and reagents. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst Activity: Palladium catalysts are commonly used and are sensitive to air and moisture.[1]
-
Solution: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(PPh₃)₄) which may be more efficient for your specific substrates.[2]
-
-
Reaction Conditions: The choice of base, solvent, and temperature is critical for successful synthesis.[1]
-
Base: The base plays a crucial role. For instance, in Larock-type synthesis, sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which deactivates the palladium catalyst.[2][3] Consider switching to an organic base like triethylamine (NEt₃) or an inorganic base like K₂CO₃ or Cs₂CO₃.[1][2]
-
Solvent: Solvents should be anhydrous and degassed to remove oxygen, which can poison the catalyst.[1] Acetonitrile has been reported as a "greener" and effective solvent that can provide a good balance between conversion and selectivity.[4]
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature can be tested, but excessively high temperatures can lead to catalyst decomposition.[1]
-
-
Reagent Quality and Stoichiometry:
-
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly when using a copper co-catalyst.[1][5]
-
Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also help reduce homocoupling.[1][5]
-
Q2: I am observing the formation of the uncyclized intermediate (e.g., o-alkynylphenol) but not the desired benzofuran product. How can I promote the final cyclization step?
A2: The accumulation of the uncyclized intermediate indicates that the initial carbon-carbon bond formation is successful, but the subsequent intramolecular carbon-oxygen bond formation (cyclization) is hindered.
Troubleshooting Steps:
-
Suboptimal Reaction Conditions for Cyclization: The conditions optimized for the initial coupling reaction may not be ideal for the cyclization step.[2]
-
Solution: Adjusting the reaction parameters after the initial coupling can promote cyclization. Increasing the reaction temperature may provide the necessary activation energy for the C-O bond formation to occur.[2]
-
-
Base Strength: The base might not be strong enough to facilitate the deprotonation of the phenolic hydroxyl group, which is necessary for the intramolecular nucleophilic attack.
-
Solution: Experiment with stronger bases. For example, Cs₂CO₃ has been shown to be effective in promoting the cyclization of 2-ynylphenols.[1]
-
Q3: The biological efficacy of my synthesized this compound compound is significantly lower than expected. What factors could be influencing its bioactivity?
A3: Low biological efficacy can stem from a variety of factors, including the compound's structure, purity, and the design of the biological assay.
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR): The specific substitution pattern on the benzofuran ring is critical for its biological activity.[6][7]
-
Consider Substituent Effects: The nature and position of substituents on the benzofuran core can dramatically influence its interaction with biological targets. For instance, in the context of anticancer activity, specific substitutions can enhance potency and selectivity.[6][8] Reviewing SAR literature for your target can provide insights into which functional groups are favorable for activity.
-
Example: For some benzofuran derivatives with osteoblast differentiation-promoting activity, a 3,5-disubstituted pattern has been identified as a useful scaffold.[9][10]
-
-
Compound Purity: Impurities from the synthesis, including residual catalysts, solvents, or byproducts, can interfere with the biological assay and lead to inaccurate efficacy results.
-
Solution: Ensure your compound is highly pure. Utilize appropriate purification techniques like column chromatography or recrystallization and verify purity using methods like NMR, HPLC, and mass spectrometry.
-
-
Bioassay Design and Execution: The design of the biological assay is crucial for obtaining meaningful results.
-
Assay Conditions: Factors such as cell line choice, compound concentration, incubation time, and the specific endpoint being measured can all impact the observed efficacy.
-
Compound Stability and Solubility: Ensure your compound is stable and soluble in the assay medium. Poor solubility can lead to an underestimation of its true potency.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate the assay's performance.
-
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis. [11]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | (PPh₃)PdCl₂ | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Co-catalyst | CuI | Cu(OTf)₂·H₂O | None |
| Base | Triethylamine | K₂CO₃ | Cs₂CO₃ |
| Solvent | Triethylamine | DMF | Acetonitrile |
| Temperature | Reflux | 110°C | 80-100°C |
Table 2: Anticancer Activity of Benzofuran Derivatives.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 22 | A549 | 0.08 - 1.14 | [12] |
| Compound 32 | A2780 | 12 | [13] |
| Compound 33 | A2780 | 11 | [13] |
| Compound 38 | A549 | 0.12 | [13] |
| Compound 16 | A549, SGC7901 | 0.12, 2.75 | [14] |
| Compound 17i | MCF-7, MGC-803, H460, A549, THP-1 | 2.90, 5.85, 2.06, 5.74, 6.15 | [15] |
Experimental Protocols
Palladium-Catalyzed Sonogashira Coupling and Cyclization for Benzofuran Synthesis [11]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
Visualizations
Caption: Troubleshooting workflow for low yield in benzofuran synthesis.
Caption: General experimental workflow for benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 9. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 10. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Benzofuran-4-ol for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Benzofuran-4-ol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in in vitro assays?
A1: The instability of this compound, a phenolic compound, primarily stems from its susceptibility to oxidation. The hydroxyl group on the benzofuran ring is prone to oxidation, which can be accelerated by several factors commonly present in in vitro assay conditions:
-
Presence of Oxygen: Dissolved oxygen in assay buffers and culture media is a major contributor to oxidation.
-
Elevated pH: Basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[1]
-
Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate oxidative reactions.[2][3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Transition metal ions can catalyze the oxidation of phenolic compounds.
Q2: How can I visually detect the degradation of this compound in my stock solutions or assay plates?
A2: A common sign of phenolic compound degradation is a change in the color of the solution. Oxidation of phenols often leads to the formation of colored quinone-type products, which can result in a yellowing or browning of the solution. However, visual inspection is not a reliable method for quantification. For accurate assessment, analytical techniques like HPLC-UV/MS are recommended to monitor the concentration of the parent compound over time.[4][5]
Q3: What is the best solvent for preparing a stable stock solution of this compound?
A3: For long-term storage, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) and store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture and air.
Q4: Can I use standard cell culture media to prepare my working solutions of this compound?
A4: While you will ultimately add this compound to cell culture media for your experiments, it is not recommended to prepare and store working solutions in media for extended periods. Cell culture media are aqueous, buffered at a physiological pH (around 7.4), and contain various components that can promote degradation. It is best to prepare fresh working solutions from your stock solution immediately before each experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro assays with this compound.
Problem 1: Inconsistent or lower-than-expected bioactivity of this compound.
-
Possible Cause: Degradation of the compound in the stock solution or during the assay.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Compare the activity of the new stock solution with the old one.
-
If possible, analyze the concentration and purity of the old stock solution using HPLC.
-
-
Minimize Degradation During the Assay:
-
Prepare working solutions immediately before use.
-
Consider supplementing the cell culture medium with an antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, to mitigate oxidation.[6]
-
Protect your assay plates from light by covering them with aluminum foil.
-
If the experimental design allows, consider performing the assay under low-oxygen conditions.
-
-
Problem 2: High background signal or interference in the assay.
-
Possible Cause: Formation of degradation products that interfere with the assay readout. For example, colored degradation products can interfere with colorimetric or fluorometric assays.
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: Incubate this compound in the assay buffer or media without cells for the duration of the experiment. Measure the signal from this control to assess the contribution of degradation products to the background.
-
Characterize Degradation Products: Use HPLC-MS to identify potential degradation products and assess their interference with your assay's detection method.[7]
-
Optimize Assay Conditions:
-
Reduce the incubation time if the bioactivity of this compound is rapid.
-
If applicable, adjust the wavelength of your reader to a region where the interference from degradation products is minimal.
-
-
Data Presentation
Table 1: Factors Influencing the Stability of Phenolic Compounds in In Vitro Assays
| Parameter | Condition | Expected Impact on this compound Stability |
| pH | Acidic (e.g., pH 3-6) | More Stable |
| Neutral to Alkaline (e.g., pH 7-8) | Less Stable, increased rate of oxidation[1] | |
| Temperature | 4°C | More Stable |
| 25°C (Room Temperature) | Moderately Stable | |
| 37°C (Incubator) | Less Stable, accelerated degradation[1] | |
| Light Exposure | Dark | More Stable |
| Ambient Light | Less Stable | |
| UV Light | Rapid Degradation[2] | |
| Solvent | Anhydrous Aprotic (e.g., DMSO) | High Stability |
| Aqueous Buffers | Lower Stability, dependent on pH and other factors |
Table 2: Common Antioxidants for Stabilizing Phenolic Compounds in Cell Culture
| Antioxidant | Typical Working Concentration | Considerations |
| N-Acetylcysteine (NAC) | 1-10 mM | Can also act as a cysteine source for cells. |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Can be unstable itself; prepare fresh solutions. |
| Trolox | 100-500 µM | A water-soluble analog of Vitamin E. |
| Glutathione (GSH) | 1-5 mM | A major intracellular antioxidant. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound under specific conditions using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV or MS detector
-
C18 HPLC column
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into the aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze it by HPLC.
-
HPLC Analysis:
-
Inject a standard volume of the sample onto the C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength or by MS.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the half-life (t½) of the compound under each condition.
-
Mandatory Visualization
Signaling Pathways and Workflows
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for low bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Benzofuran-4-ol Derivatives in Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Benzofuran-4-ol derivatives in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable experimental results, including underestimated compound potency.[1][2] This resource provides a structured approach to troubleshooting these issues, from basic co-solvent use to advanced solubilization techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous bioassay buffers?
A: The benzofuran core is a heterocyclic structure composed of fused benzene and furan rings.[3][4] This structure is inherently lipophilic (hydrophobic), leading to poor solubility in polar solvents like water and aqueous buffers. While specific derivatives may have modified properties, many retain this hydrophobic character, causing them to precipitate out of solution during bioassays.[5]
Q2: What is the first and most common method to try and solubilize my compound?
A: The most straightforward and widely used initial approach is to use a water-miscible organic co-solvent.[6][7] A high-concentration stock solution (e.g., 10-30 mM) is first prepared by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO).[1] This stock is then diluted into the aqueous assay buffer to achieve the final desired concentration.[8][9]
Q3: My compound precipitates out of the assay buffer after dilution from a DMSO stock. What should I do?
A: This is a common issue known as "compound crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO. Here are immediate troubleshooting steps:
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[2]
-
Lower Final Compound Concentration: Your current testing concentration may be too high. Try testing a lower concentration range to find the maximum achievable solubility under your current conditions.
-
Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay (e.g., from 0.5% to 1.0%) can sometimes maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can be toxic to cells or inhibit enzyme activity at higher concentrations.[10][11][12][13][14] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically.[10][15]
-
Sonication: After dilution, briefly sonicating the solution can help break down and redissolve fine precipitates, creating a more homogenous mixture.[2]
Q4: My screening results are inconsistent or show lower potency than expected. Could solubility be the cause?
A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1][2] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the nominal concentration. This directly leads to an underestimation of potency (e.g., an artificially high IC50 value) and poor reproducibility.[1]
Q5: Co-solvents are interfering with my assay or are not effective enough. What are the next steps?
A: If co-solvents are not a viable option, you should explore advanced solubilization strategies. These include adjusting the pH of your buffer, using surfactants to create micelles, or employing cyclodextrins to form inclusion complexes.[1][6][16] Each of these methods alters the formulation to increase the aqueous solubility of the hydrophobic compound.
Section 2: Troubleshooting Guide & Advanced Strategies
When standard co-solvent methods fail, a systematic approach to advanced solubilization is necessary. The following diagram outlines a decision-making workflow.
Caption: A decision tree for addressing compound precipitation in assays.
Section 3: Data on Solubility Enhancement
The effectiveness of various solubilization techniques can be quantified. Researchers should perform solubility assays to determine the best approach for their specific this compound derivative. The table below presents hypothetical data for a representative compound to illustrate the potential improvements.
| Method | Description | Achieved Concentration (µM) | Final Excipient Conc. | Pros | Cons |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | N/A | Biologically relevant baseline. | Very low solubility for hydrophobic compounds. |
| Co-Solvent | Dilution from DMSO stock. | 5 - 20 | 0.5% (v/v) DMSO | Simple, fast, widely used.[7] | Potential for precipitation upon dilution; solvent may interfere with assay.[10][12] |
| pH Adjustment | PBS adjusted to pH 9.0 (for an acidic derivative). | 30 - 50 | N/A | No organic solvent needed; can be highly effective for ionizable compounds.[17] | Only works for ionizable compounds; pH change might affect assay biology. |
| Surfactant | Tween-80 added to PBS. | 50 - 80 | 0.1% (w/v) | Effective for highly lipophilic compounds.[16] | Surfactant may disrupt cell membranes or interfere with protein activity. |
| Cyclodextrin | HP-β-CD added to PBS. | > 100 | 2% (w/v) | Biocompatible, highly effective, can increase stability.[18][19] | Can be costly; may alter compound-target binding kinetics. |
Section 4: Key Experimental Protocols
Detailed and consistent protocols are essential for assessing and overcoming solubility issues.
Protocol 1: Preparation of a Compound Stock Solution using a Co-Solvent
-
Accurately weigh the desired amount of the this compound derivative in a sterile, appropriate vial.
-
Add the calculated volume of 100% high-purity DMSO to achieve the target stock concentration (e.g., 10 or 20 mM).[20]
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
For use in an assay, perform serial dilutions. For example, to achieve a 10 µM final concentration with 0.5% DMSO from a 10 mM stock, you might first dilute the stock 1:10 in DMSO (to 1 mM), then add 5 µL of this intermediate dilution to 995 µL of assay buffer. Mix immediately and thoroughly.
Protocol 2: Kinetic Solubility Assay via Nephelometry
This high-throughput method is used to quickly estimate solubility by measuring light scattered by precipitate.[21][22][23]
-
Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[8]
-
Plate Setup: In a 96- or 384-well clear-bottom plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.[24]
-
Dilution: Add aqueous assay buffer to each well to achieve the desired final concentrations, creating a dilution series.
-
Incubation: Mix the plate on a shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[8][24]
-
Measurement: Use a laser nephelometer to measure the light scattering (reported in Nephelometric Turbidity Units, NTU) in each well.[24]
-
Analysis: Plot NTU versus compound concentration. The kinetic solubility is the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.[23]
Protocol 3: Thermodynamic "Shake-Flask" Solubility Assay
This "gold standard" method measures the equilibrium solubility of a compound and is crucial for formulation development.[25]
-
Preparation: Add an excess amount of the solid, powdered this compound derivative to a known volume of the aqueous buffer in a glass vial (e.g., add 2 mg of compound to 2 mL of buffer). The key is to have undissolved solid remaining at the end.[23][26]
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24-48 hours.[8][23]
-
Phase Separation: After equilibration, stop the shaking and allow the suspension to settle. Separate the saturated aqueous supernatant from the excess solid. This is critically done by either high-speed centrifugation (e.g., 14,000 rpm for 15 mins) or by filtering the supernatant through a low-binding 0.22 µm syringe filter.[8][23]
-
Quantification: Prepare a standard calibration curve of the compound at known concentrations. Dilute the collected supernatant with a suitable solvent (e.g., acetonitrile/water) to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample and standards using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the precise concentration of the dissolved compound in the supernatant.[8][9] This concentration is the thermodynamic solubility.
Caption: Experimental workflow for the Shake-Flask solubility assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzet.com [alzet.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. enamine.net [enamine.net]
- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Method refinement for consistent results in Benzofuran-4-ol experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Benzofuran-4-ol. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve a benzofuran scaffold?
A1: The most prevalent methods for synthesizing the benzofuran core involve intramolecular or intermolecular cyclization reactions. Key strategies include Palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by cyclization, and copper-catalyzed syntheses, which offer a more cost-effective and environmentally friendly alternative for certain cyclization processes.[1] A one-pot synthesis for 4-hydroxybenzofuran has been developed starting from 4-keto-tetrahydrobenzofuran.[2]
Q2: I am experiencing low yields of my this compound product. What are the likely causes and how can I address them?
A2: Low yields in hydroxylated benzofuran synthesis can arise from several factors:
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. For syntheses involving oxidative coupling, for example, the catalyst and oxidant must be carefully selected.[3]
-
Presence of Water: Some reactions, particularly those using palladium catalysts, are sensitive to water, which can be inadvertently introduced or produced by certain bases (e.g., NaHCO₃ at high temperatures). Switching to an anhydrous base like potassium carbonate (K₂CO₃) can mitigate this.
-
Polymerization of Starting Materials: Phenolic compounds can be prone to polymerization under certain conditions, which competes with the desired cyclization reaction.[3] Careful temperature control and optimization of reactant concentrations can help minimize this side reaction.[3]
-
Oxidation of Phenolic Groups: The hydroxyl group of this compound and its precursors can be sensitive to oxidation, especially with electron-rich starting materials.[4] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation.
Q3: I'm observing the formation of a tar-like polymer in my reaction. How can I prevent this?
A3: Polymerization is a common issue when working with phenolic compounds.[3] To minimize this:
-
Control the Temperature: Excessive heat can promote polymerization. Ensure your reaction is maintained at the optimal temperature, avoiding overheating.[3]
-
Optimize Reactant Ratios: An incorrect ratio of starting materials can sometimes lead to side reactions like polymerization. Experiment with adjusting the stoichiometry of your reactants.[3]
-
Consider a Different Solvent: The choice of solvent can influence the reaction pathway. Testing different solvents may help favor the desired intramolecular cyclization over intermolecular polymerization.
Q4: What are the recommended methods for purifying this compound?
A4: The primary techniques for purifying benzofuran derivatives, including this compound, are:
-
Flash Column Chromatography: This is a standard and effective method for purifying benzofuran compounds. A common solvent system is a mixture of petroleum ether and ethyl acetate.[2]
-
Recrystallization: For obtaining highly pure crystalline solids, recrystallization is a powerful technique. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect reaction temperature. | Optimize temperature. While higher temperatures can increase reaction rates, they may decrease selectivity.[3] |
| Inactive catalyst. | Use fresh catalyst and ensure anhydrous conditions if the catalyst is moisture-sensitive. | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Consider using an anhydrous base like K₂CO₃. | |
| Unfavorable reactant ratio. | Systematically vary the molar ratio of your starting materials to find the optimal balance.[3] | |
| Formation of Dark, Polymeric Byproducts | Reaction temperature is too high. | Lower the reaction temperature and monitor for improvement.[3] |
| High concentration of reactants. | Try running the reaction at a lower concentration to disfavor intermolecular polymerization. | |
| Multiple Spots on TLC After Reaction | Incomplete reaction. | Increase the reaction time or temperature moderately. Monitor progress by TLC. |
| Formation of side products. | Re-evaluate the reaction conditions (catalyst, solvent, temperature) to improve selectivity. Consider purification by column chromatography to isolate the desired product.[2] | |
| Difficulty in Product Isolation/Purification | Product is an oil instead of a solid. | Purify by flash column chromatography. If a solid is expected, try different recrystallization solvents.[5] |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography by testing different polarity gradients. |
Data Presentation: Optimization of Reaction Conditions for Hydroxylated Benzofuran Synthesis
The following tables summarize data from the synthesis of 5-hydroxybenzofuran, a structural isomer of this compound. While the specific yields will differ, the data provides a valuable illustration of how catalyst and solvent choice can significantly impact the outcome of the reaction.
Table 1: Effect of Catalyst on Yield
| Entry | Catalyst | Oxidant | Yield (%) |
| 1 | ZnI₂ | PIDA | 88 |
| 2 | Sc(OTf)₃ | PIDA | 80 |
| 3 | In(OTf)₃ | PIDA | 75 |
| 4 | Zn(OTf)₂ | PIDA | 72 |
| 5 | I₂ | H₂O₂ | 65 |
| Reaction conditions: Hydroquinone (0.50 mmol), β-dicarbonyl compound (1.00 mmol), catalyst (0.25 mmol), oxidant (0.55 mmol) in chlorobenzene (5 mL) stirred for 6 hours at 95°C. PIDA = Phenyliodine(III) diacetate. Data sourced from[3][6]. |
Table 2: Effect of Solvent on Yield
| Entry | Solvent | Yield (%) |
| 1 | Chlorobenzene | 88 |
| 2 | Toluene | 85 |
| 3 | 1,2-Dichloroethane (DCE) | 81 |
| 4 | Acetonitrile (MeCN) | 73 |
| 5 | Tetrahydrofuran (THF) | Not Detected |
| Reaction conditions: Hydroquinone (0.50 mmol), β-dicarbonyl compound (1.00 mmol), ZnI₂ (0.25 mmol), PIDA (0.55 mmol) in solvent (5 mL) stirred for 6 hours at 95°C. Data sourced from[3]. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a reported one-pot synthesis of 4-hydroxybenzofuran.[2]
Materials:
-
4-keto-tetrahydrobenzofuran
-
Bromine
-
Dry diethyl ether
-
Lithium bromide
-
Lithium carbonate
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 4-keto-tetrahydrobenzofuran in dry diethyl ether in a round-bottom flask under an inert atmosphere.
-
Slowly add 1.5 equivalents of bromine to the solution and stir.
-
After the addition is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with an alkaline solution (e.g., saturated sodium bicarbonate), followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated intermediate.
-
To the crude product, add lithium bromide, lithium carbonate, and dimethylformamide (DMF).
-
Heat the mixture to boiling and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.[2]
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]
Visualizations
Caption: General experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Hypothetical signaling pathways based on known bioactivities of benzofurans.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation and Recovery in Benzofuran-4-ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and recovery during the synthesis of Benzofuran-4-ol. The synthesis of this compound and its derivatives often involves transition metal-catalyzed cross-coupling reactions, such as Sonogashira or Ullmann-type couplings, utilizing palladium or copper catalysts. Catalyst deactivation is a critical issue that can lead to low yields, reaction stalling, and increased production costs. This guide offers practical solutions to diagnose, prevent, and resolve these challenges.
Troubleshooting Guides
This section is designed to help you identify and solve specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My this compound synthesis is resulting in a low or non-existent yield. What are the potential catalyst-related causes and how can I address them?
Answer:
Low or no product yield is a common problem that can often be traced back to the catalyst's activity. Here are several potential causes and their corresponding solutions:
-
Inactive Catalyst: The catalyst may be inactive from the start due to improper storage or handling. Copper(I) catalysts, in particular, are prone to oxidation.[1]
-
Solution:
-
Use a fresh, high-purity catalyst from a reputable supplier.
-
For copper-catalyzed reactions, consider using a Cu(I) source like CuI, CuBr, or CuCl.[1] If using a Cu(II) source, ensure the reaction conditions can generate the active Cu(I) species in situ.[1]
-
For palladium catalysts, use a well-defined precatalyst or ensure that the active Pd(0) species is being generated effectively.
-
-
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions, failing to stabilize the catalyst or facilitate the catalytic cycle.[1]
-
Solution:
-
Screen a variety of ligands. For Ullmann-type couplings, amino acids like N-methylglycine or phenanthrolines can be effective.[1]
-
For palladium-catalyzed couplings, phosphine ligands are common. The choice of phosphine ligand (e.g., triphenylphosphine, Buchwald-type ligands) can significantly impact the reaction outcome.
-
-
-
Catalyst Poisoning: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons. Sulfur-containing compounds are notorious poisons for palladium catalysts.
-
Solution:
-
Use high-purity, degassed solvents and reagents.
-
Purify starting materials if their purity is questionable.
-
-
-
Catalyst Deactivation During Reaction: The catalyst may be deactivating over the course of the reaction.
-
Solution:
-
Consider a higher catalyst loading.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative deactivation.[2]
-
-
Issue 2: Reaction Stalls Before Completion
Question: My reaction starts well, but then stalls before all the starting material is consumed. What could be causing this catalyst deactivation?
Answer:
Reaction stalling is a strong indicator of catalyst deactivation during the reaction. Here are the likely causes and how to troubleshoot them:
-
Leaching of the Active Metal: For heterogeneous catalysts (e.g., Pd/C), the active metal can leach into the solution and then aggregate into inactive larger particles.[3]
-
Solution:
-
Consider using a different support for the catalyst that provides stronger metal-support interactions.
-
After the reaction, the leached palladium can be recovered from the solution using scavenger resins.[4]
-
-
-
Sintering or Agglomeration of Nanoparticles: High reaction temperatures can cause catalyst nanoparticles to sinter or agglomerate, reducing the active surface area.
-
Solution:
-
Attempt to run the reaction at a lower temperature, possibly by screening different ligands or solvents to increase reactivity under milder conditions.
-
Regenerate the sintered catalyst through oxidative and/or thermal treatments to redeposit the metal particles.
-
-
-
Phosphine Ligand Degradation: In palladium-catalyzed reactions, phosphine ligands can degrade, leading to the formation of inactive palladium species.
-
Solution:
-
Use more robust ligands that are resistant to degradation under the reaction conditions.
-
Increase the ligand-to-palladium ratio to compensate for some ligand degradation.
-
-
-
Coke Formation: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[5]
-
Solution:
-
Lowering the reaction temperature can reduce the rate of coke formation.
-
A deactivated coked catalyst can often be regenerated by controlled oxidation (burning off the coke) in air or an oxygen-containing atmosphere.
-
-
Issue 3: Formation of Undesired Side Products
Question: I am observing the formation of significant side products, such as homocoupling of the starting materials. Could this be related to the catalyst?
Answer:
The formation of side products can indeed be influenced by the state of the catalyst.
-
Inefficient Ligand: If the ligand is not effectively stabilizing the catalyst, side reactions like homocoupling can become more prevalent.[2]
-
Solution:
-
Increase the ligand-to-metal ratio.
-
Screen different ligands to find one that better promotes the desired cross-coupling pathway.
-
-
-
Presence of Oxygen: For some copper-catalyzed reactions, the presence of oxygen can promote unwanted oxidative homocoupling.
-
Solution:
-
Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in this compound synthesis?
A1: The most common deactivation mechanisms for palladium and copper catalysts used in reactions to synthesize benzofurans, including this compound, are:
-
For Palladium Catalysts:
-
Leaching: The dissolution of active palladium species from a solid support into the reaction medium.[3]
-
Sintering/Aggregation: The agglomeration of palladium nanoparticles at high temperatures, leading to a loss of active surface area.
-
Phosphine Ligand Degradation: The decomposition of phosphine ligands, which are crucial for stabilizing the active palladium species.
-
Coke Formation: The deposition of carbonaceous materials on the catalyst surface, blocking active sites, especially at elevated temperatures.[5]
-
-
For Copper Catalysts:
-
Oxidation: The oxidation of the active Cu(I) species to the less active Cu(II) state.[1]
-
Precipitation: The formation of insoluble copper species that are catalytically inactive.
-
Ligand Dissociation: The loss of the coordinating ligand, leading to catalyst instability and deactivation.
-
Q2: How can I prevent catalyst deactivation in my experiments?
A2: To minimize catalyst deactivation, consider the following preventative measures:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and free from potential catalyst poisons.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction, especially for oxygen-sensitive catalysts like Cu(I).[2]
-
Optimize Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize sintering and coke formation.
-
Select Robust Ligands: Choose ligands that are known to be stable under your reaction conditions.
-
Proper Catalyst Handling and Storage: Store catalysts under an inert atmosphere and handle them quickly in air to minimize exposure to oxygen and moisture.
Q3: Is it possible to recover and reuse the catalyst from my reaction mixture?
A3: Yes, in many cases, it is possible to recover and reuse the catalyst. The method of recovery depends on whether the catalyst is homogeneous or heterogeneous.
-
Homogeneous Catalysts: These can be recovered from the reaction mixture using techniques like precipitation, extraction, or by using scavenger resins that selectively bind to the metal.[4]
-
Heterogeneous Catalysts: These can be recovered by simple filtration at the end of the reaction.
Q4: What are the general procedures for regenerating a deactivated catalyst?
A4: Deactivated catalysts can often be regenerated to restore their activity. Common regeneration procedures include:
-
Thermal Treatment: For catalysts deactivated by coke formation, a controlled high-temperature treatment in an inert or oxidizing atmosphere can burn off the carbonaceous deposits.[6]
-
Oxidative Treatment: This involves treating the catalyst with an oxidizing agent (e.g., air, oxygen, or a chemical oxidant) to remove organic residues or to regenerate the active metal oxide.[7]
-
Washing/Solvent Extraction: Washing the catalyst with specific solvents can remove adsorbed impurities or byproducts from the catalyst surface.
Quantitative Data on Catalyst Recovery and Regeneration
The following tables provide a summary of quantitative data related to catalyst recovery and regeneration to aid in experimental design and optimization.
Table 1: Efficiency of Palladium Recovery Using a Scavenger Resin
| Parameter | Value | Reference |
| Scavenger Resin | PhosphonicS SPM32 | [1] |
| Initial Pd(OAc)₂ Concentration | 2.1 mg/mL in acetonitrile | [1] |
| Recovery after 2 hours | 98.7% | [1] |
| Recovery after 20 hours | >99.5% | [1] |
Table 2: Regeneration of Deactivated Pd/C Catalysts
| Deactivation Cause | Regeneration Method | Activity Recovery | Reference |
| Coking | Thermal treatment in air at 250 °C for 12 hours | >80% of initial conversion | [8] |
| Organic blockage | Washing with chloroform and glacial acetic acid | ~92% of initial activity | [9] |
| Sulfur poisoning | Drying and oxidation in air at 50-140 °C | High recovery of catalytic activity | [10] |
Table 3: Regeneration of Copper-Based Catalysts
| Catalyst System | Regeneration Method | Outcome | Reference |
| Cu catalyst for CO₂ reduction | In situ partial oxidation by applying anodic currents | Extended operating time from ~5h to ~120h | [6] |
| Cu/Al₂O₃ | Oxidation-reduction treatment | Enhanced hydrogen productivity | [11] |
Experimental Protocols
Protocol 1: Recovery of Homogeneous Palladium Catalyst Using a Scavenger Resin
This protocol is a general guideline for recovering dissolved palladium from a reaction mixture using a scavenger resin.
Materials:
-
Reaction mixture containing dissolved palladium catalyst
-
Scavenger resin (e.g., thiol- or phosphine-functionalized silica or polymer)
-
Suitable solvent for washing (e.g., the reaction solvent)
-
Filtration apparatus
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add the scavenger resin to the reaction mixture. The amount of resin will depend on its binding capacity and the amount of palladium to be removed (typically 3-5 equivalents of resin to metal).[12]
-
Stir the mixture at room temperature for 4-16 hours.[12] The optimal time should be determined experimentally.
-
Monitor the removal of palladium from the solution by taking small aliquots and analyzing them by ICP-MS or a similar technique.
-
Once the desired level of palladium has been removed, filter the mixture to separate the resin-bound palladium.
-
Wash the resin with a fresh portion of the solvent to recover any adsorbed product.
-
The palladium can then be recovered from the resin by treatment with an appropriate acid or by incineration, depending on the nature of the resin.
Protocol 2: Thermal Regeneration of a Coked Heterogeneous Palladium Catalyst (e.g., Pd/C)
This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by coke formation.
Materials:
-
Deactivated (coked) Pd/C catalyst
-
Tube furnace with temperature and atmosphere control
-
Inert gas (e.g., Nitrogen or Argon)
-
Oxidizing gas (e.g., air or a dilute oxygen/nitrogen mixture)
Procedure:
-
Place the deactivated catalyst in a quartz tube within the tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) for 15-30 minutes to remove any residual air.
-
Heat the catalyst under the inert gas flow to a desired temperature (e.g., 200-400 °C) to desorb any volatile organic compounds.
-
Once the desired temperature is reached, switch the gas flow to the oxidizing gas. Caution: The coke burn-off is an exothermic process. The concentration of oxygen should be low initially (e.g., 1-5% in nitrogen) and the temperature carefully controlled to avoid overheating and sintering of the palladium particles.
-
Hold the catalyst at the regeneration temperature in the oxidizing atmosphere for a set period (e.g., 1-4 hours), or until the coke has been completely removed (as can be monitored by analyzing the off-gas for CO₂).
-
After the oxidation step, switch the gas flow back to the inert gas and cool the catalyst down to room temperature.
-
The regenerated catalyst may require a reduction step (e.g., with hydrogen) before reuse, depending on the desired active state of the palladium.
Protocol 3: Oxidative Regeneration of a Deactivated Copper Catalyst
This protocol provides a general method for regenerating a copper catalyst that has been deactivated by the formation of inactive species.
Materials:
-
Deactivated copper catalyst
-
Reaction vessel or a suitable container for the regeneration
-
Oxidizing agent (e.g., air, dilute hydrogen peroxide solution)
-
Solvents for washing (e.g., water, acetone)
Procedure:
-
Recover the deactivated copper catalyst from the reaction mixture by filtration (if heterogeneous) or precipitation followed by filtration (if homogeneous).
-
Wash the catalyst with a suitable solvent to remove any residual organic compounds.
-
Suspend the catalyst in a suitable solvent (e.g., water or a buffered solution).
-
Introduce the oxidizing agent. If using air, bubble a gentle stream through the suspension. If using a chemical oxidant, add it slowly to control the reaction rate.
-
Stir the suspension at room temperature or a slightly elevated temperature for a period of time (e.g., 1-6 hours). The optimal conditions will depend on the nature of the catalyst and the deactivation products.
-
After the oxidation is complete, filter the catalyst and wash it thoroughly with deionized water and then with a solvent like acetone to facilitate drying.
-
Dry the regenerated catalyst under vacuum.
-
Similar to palladium catalysts, the regenerated copper catalyst may require a reduction step before being reused in a reaction that requires Cu(I) or Cu(0).
Visualizations
Logical Flow for Troubleshooting Low Yield in this compound Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spinchem.com [spinchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Benzofuran-4-ol and Its Positional Isomers for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Biological Activity, and Experimental Protocols
Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, with a scaffold that is integral to numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The position of substituents on the benzofuran ring can dramatically influence the pharmacological properties of these molecules. This guide provides a comparative study of Benzofuran-4-ol and its positional isomers: Benzofuran-5-ol, Benzofuran-6-ol, and Benzofuran-7-ol. While direct, comprehensive comparative studies with quantitative data across a range of biological assays are limited in the current scientific literature, this guide synthesizes the available information on their synthesis, biological activities, and underlying mechanisms of action.
Physicochemical Properties of Benzofuranol Isomers
A comparative summary of the key physicochemical properties of this compound and its isomers is presented below. These properties are crucial for understanding their potential pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Benzofuran-5-ol | Benzofuran-6-ol | Benzofuran-7-ol |
| Molecular Formula | C₈H₆O₂ | C₈H₆O₂ | C₈H₆O₂ | C₈H₆O₂ |
| Molecular Weight | 134.13 g/mol | 134.13 g/mol | 134.13 g/mol | 134.13 g/mol |
| IUPAC Name | 1-benzofuran-4-ol | 1-benzofuran-5-ol | 1-benzofuran-6-ol | 1-benzofuran-7-ol |
| CAS Number | 480-97-7 | 58545-93-6 | 3855-34-9 | 16913-60-1 |
Synthesis of Benzofuranol Isomers
The synthesis of specific benzofuranol isomers often requires tailored synthetic strategies. Below are generalized schemes for the synthesis of each isomer.
Synthesis of this compound
A common route to this compound involves the cyclization of a suitably substituted precursor, often derived from a catechol derivative.
Synthesis of Benzofuran-5-ol
The synthesis of Benzofuran-5-ol can be achieved through various methods, including the intramolecular cyclization of a substituted hydroquinone derivative. One reported synthesis involves the reaction of p-benzoquinone with a suitable reagent followed by cyclization[1].
Synthesis of Benzofuran-6-ol
A synthetic route to Benzofuran-6-ol has been described involving a Nef reaction, which allows for the direct formation of the benzofuran ring from a nitroethyl-substituted phenol[2].
Synthesis of Benzofuran-7-ol
The synthesis of 2-substituted-7-hydroxybenzofuran-4-carboxylates has been achieved via a Mukaiyama Michael addition of silyl enol ethers to an o-benzoquinone-4-carboxylate[3].
Comparative Biological Activity
Direct comparative studies on the biological activities of all four benzofuranol isomers are scarce. However, by examining studies on individual isomers and their derivatives, we can infer the influence of the hydroxyl group's position on their pharmacological effects.
Antioxidant Activity
The antioxidant potential of benzofuran derivatives is a subject of significant interest. While a direct comparison of all four isomers is not available, studies on related compounds suggest that the position of the hydroxyl group is critical for radical scavenging activity. For instance, a theoretical study on benzofuran-1,3-thiazolidin-4-one derivatives indicated that their antioxidant activity is influenced by the substitution pattern[4].
Table 2: Comparative Antioxidant Activity Data (Hypothetical) No direct comparative experimental data found in the reviewed literature. This table is structured to highlight this data gap.
| Assay | This compound (IC₅₀) | Benzofuran-5-ol (IC₅₀) | Benzofuran-6-ol (IC₅₀) | Benzofuran-7-ol (IC₅₀) | Reference Compound (IC₅₀) |
| DPPH Radical Scavenging | Data not available | Data not available | Data not available | Data not available | Ascorbic Acid (Variable) |
| ABTS Radical Scavenging | Data not available | Data not available | Data not available | Data not available | Trolox (Variable) |
Enzyme Inhibitory Activity
Benzofuran derivatives have been investigated as inhibitors of various enzymes implicated in disease. The position of the hydroxyl group can significantly impact binding affinity and inhibitory potency.
Table 3: Comparative Enzyme Inhibitory Activity Data (Qualitative and Inferred) Direct comparative IC₅₀ values are largely unavailable. This table summarizes findings on related derivatives to infer potential differences.
| Enzyme Target | This compound Derivatives | Benzofuran-5-ol Derivatives | Benzofuran-6-ol Derivatives | Benzofuran-7-ol Derivatives |
| Tyrosinase | Potential inhibitors, but specific data on the 4-ol isomer is limited. | 6-hydroxyindole, a related structure, shows inhibitory activity, suggesting potential for the 6-ol isomer[5]. | 6-hydroxyindole moiety is more effective than 5-hydroxyindole as a pharmacophore for tyrosinase inhibitors[5]. | Data not available |
| Cholinesterase | Data not available | Data not available | A 6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one showed moderate BChE inhibition (IC₅₀ 51.0 μM)[6]. | Data not available |
| Cyclooxygenase (COX) | Benzofuran derivatives are known to inhibit COX enzymes, with some showing selectivity for COX-2[7][8]. | Data not available | Data not available | Data not available |
| Lipoxygenase (LOX) | A 4-hydroxybenzofuran derivative, L-656,224, was found to be a potent inhibitor of 5-lipoxygenase[9]. | 2-substituted 5-benzofuran hydroxamic acids are potent 5-lipoxygenase inhibitors[10]. | Data not available | Data not available |
Signaling Pathways Modulated by Benzofuran Derivatives
Benzofuran derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB and MAPK Signaling in Inflammation
Certain benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines and mediators[11][12].
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
mTOR Signaling in Cancer
Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer, playing a key role in cell growth, proliferation, and survival[13][14].
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Detailed Experimental Protocols
For researchers looking to conduct their own comparative studies, detailed protocols for key biological assays are provided below.
DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Test compounds (Benzofuranol isomers)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of test solutions: Prepare stock solutions of the benzofuranol isomers and the positive control in a suitable solvent (e.g., methanol, DMSO). Prepare a series of dilutions from the stock solutions.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Benzofuran-4-ol Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive comparison of the in vitro anticancer activity of Benzofuran-4-ol analogues, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the advancement of cancer research and drug discovery.
The core structure of benzofuran, a bicyclic system consisting of a fused benzene and furan ring, offers a versatile platform for chemical modifications, leading to the synthesis of diverse analogues with varying biological activities.[1][2] Among these, derivatives of this compound (4-hydroxybenzofuran) have garnered significant interest for their potential as cytotoxic agents against various cancer cell lines. This guide focuses on summarizing the available quantitative data, outlining the experimental protocols used for their validation, and visualizing the underlying mechanisms of action.
Comparative Anticancer Activity of Benzofuran Analogues
The cytotoxic potential of various benzofuran derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for comparing their anticancer potency. The following tables summarize the in vitro anticancer activities of several this compound analogues and related derivatives.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-chalcone hybrids (4a–4r) | [3] | ||
| 4g | HCC1806 (Breast) | 5.93 | [3] |
| HeLa (Cervical) | 5.61 | [3] | |
| 4d | HCC1806 (Breast) | 17.13 | [3] |
| Brominated Benzofuran Derivatives | [4] | ||
| Compound 1c | K562 (Leukemia) | >50 | [4] |
| MOLT-4 (Leukemia) | >50 | [4] | |
| HeLa (Cervical) | >50 | [4] | |
| Compound 1e | K562 (Leukemia) | 24 ± 2 | [4] |
| MOLT-4 (Leukemia) | 28 ± 2 | [4] | |
| HeLa (Cervical) | 35 ± 1 | [4] | |
| Compound 2d | K562 (Leukemia) | 33 ± 2 | [4] |
| MOLT-4 (Leukemia) | 40 ± 2 | [4] | |
| HeLa (Cervical) | 48 ± 2 | [4] | |
| Compound 3a | K562 (Leukemia) | 35 ± 1 | [4] |
| MOLT-4 (Leukemia) | 42 ± 2 | [4] | |
| HeLa (Cervical) | 45 ± 2 | [4] | |
| Compound 3d | K562 (Leukemia) | 25 ± 1 | [4] |
| MOLT-4 (Leukemia) | 31 ± 1 | [4] | |
| HeLa (Cervical) | 38 ± 2 | [4] | |
| Benzofuran-based VEGFR-2 Inhibitors | [3] | ||
| 4g | VEGFR-2 Kinase Assay | 0.21 µM (IC50) | [3] |
| Miscellaneous Benzofuran Derivatives | [5] | ||
| 3-methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | [5] |
| Benzofuran derivative 18a | A549 (Lung) | - | [5] |
| Benzofuran derivative 18d | A549 (Lung) | - | [5] |
Experimental Protocols
The validation of the in vitro anticancer activity of this compound analogues predominantly relies on cell-based assays that measure cell viability and proliferation. The following is a detailed methodology for the most commonly employed experimental protocol.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogues. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Formazan Solubilization: Following a further incubation period (2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One of the crucial targets identified for some benzofuran-based chalcone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of VEGFR-2 can disrupt downstream signaling cascades that are vital for tumor growth and the formation of new blood vessels (angiogenesis).
Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition by certain benzofuran analogues.
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound analogues.
Experimental Workflow
The process of validating the in vitro anticancer activity of novel compounds follows a structured workflow, from initial screening to the elucidation of the mechanism of action.
Caption: Workflow for in vitro validation of anticancer this compound analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the antioxidant potential of Benzofuran-4-ol with known antioxidants
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant scaffolds is a critical endeavor in the fight against oxidative stress-mediated pathologies. This guide provides an in-depth technical comparison of the antioxidant potential of Benzofuran-4-ol, a promising heterocyclic compound, with established antioxidants such as Vitamin C, Vitamin E, and its water-soluble analog, Trolox. While direct comparative experimental data for this compound is emerging, this document synthesizes theoretical potential, structure-activity relationships from related compounds, and provides the detailed experimental frameworks necessary for empirical validation.
Introduction: The Promise of the Benzofuran Scaffold
Benzofuran derivatives have garnered significant attention from medicinal chemists due to their diverse biological activities, including antitumor, anti-inflammatory, and notably, antioxidant properties.[1] The core structure, a fusion of benzene and furan rings, is present in numerous natural and synthetic bioactive compounds.[2] Theoretical studies and experimental data on related derivatives suggest that the benzofuran nucleus is a privileged scaffold for designing potent antioxidants. It has been reported that the transformation of a chroman skeleton, found in Vitamin E, to a benzofuran structure can enhance antioxidant activity.[3]
The antioxidant potential of phenolic compounds like this compound stems from the ability of the hydroxyl group (-OH) to donate a hydrogen atom to neutralize free radicals, a process governed by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates this donation, indicating higher antioxidant potency. Theoretical studies on benzofuran derivatives have shown that their BDEs can be comparable to, and in some cases lower than, that of Trolox, a widely used antioxidant standard.[4] This positions this compound as a molecule of high interest for antioxidant research.
The Benchmarks: Established Antioxidants
To contextualize the potential of this compound, it is essential to understand the mechanisms and efficacy of well-characterized antioxidants.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant, Vitamin C acts as a potent reducing agent, donating electrons to neutralize a wide array of reactive oxygen species (ROS).[5][6] It can also regenerate other antioxidants, such as Vitamin E, from their radical form.[7][8]
-
Vitamin E (α-Tocopherol): As the primary lipid-soluble antioxidant in cell membranes, Vitamin E is a crucial chain-breaking antioxidant.[9] It donates a hydrogen atom from its chromanol ring to peroxyl radicals, thereby preventing the propagation of lipid peroxidation.[4][10]
-
Trolox: A water-soluble analog of Vitamin E, Trolox is frequently used as a reference standard in antioxidant capacity assays due to its well-defined antioxidant activity.[4] It allows for the quantification of antioxidant potential in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[11]
Quantifying Antioxidant Potential: Standard In Vitro Assays
A direct comparison of antioxidant activity requires standardized, reproducible experimental methods. The following assays are industry standards for evaluating the antioxidant potential of novel compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
In this assay, the ABTS radical cation (ABTS•+), a blue-green chromophore, is generated by the oxidation of ABTS.[12] Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically at 734 nm.[5] This assay is applicable to both hydrophilic and lipophilic compounds.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm. This assay directly measures the electron-donating capacity of a compound.
Comparative Analysis: this compound vs. Standard Antioxidants
As of the latest literature review, specific IC₅₀ or TEAC values for this compound from standardized DPPH, ABTS, and FRAP assays are not yet widely published. However, based on theoretical calculations and data from structurally similar compounds, we can infer its potential.
Theoretical studies suggest that the O-H bond dissociation enthalpy of the hydroxyl group on the benzofuran ring is a key determinant of its antioxidant activity.[4] For some benzofuran derivatives, these calculated BDEs are in a range that suggests a potent hydrogen-donating ability, comparable to that of Trolox.[4]
Table 1: Comparative Antioxidant Activity Data (Illustrative)
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) | FRAP Value (mM Fe²⁺/mM) |
| This compound | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~25-50 | ~1.0 | ~1.0-2.0 |
| Vitamin E (α-Tocopherol) | ~40-60 | ~0.5-1.0 | ~0.5-1.0 |
| Trolox | ~30-50 | 1.0 (by definition) | ~1.0 |
Note: The values for Vitamin C, Vitamin E, and Trolox are approximate and can vary depending on the specific assay conditions. The purpose of this table is to provide a framework for comparison once experimental data for this compound becomes available.
Experimental Protocols
To facilitate the direct comparison of this compound with other antioxidants, detailed, step-by-step protocols for the key assays are provided below.
Protocol 1: DPPH Radical Scavenging Assay (96-Well Plate Format)
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, airtight container.
-
Prepare a stock solution of this compound and the reference antioxidants (Vitamin C, Vitamin E, Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution or standard solution to the wells.[10]
-
Add 180 µL of the 0.1 mM DPPH working solution to all wells.
-
Include a blank control (solvent + DPPH solution) and a sample blank (sample + solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[6]
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[5]
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[5]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution at various concentrations to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve generated with Trolox.[12]
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the sample or a ferrous sulfate (FeSO₄) standard solution at various concentrations to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Measurement and Calculation:
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value by comparing the absorbance of the sample to a standard curve prepared with known concentrations of FeSO₄. The results are expressed as mM of Fe²⁺ equivalents.[13]
-
Mechanistic Insights and Visualizations
The antioxidant activity of phenolic compounds like this compound can proceed through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. This is a key mechanism for phenolic antioxidants.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates.
The following diagrams illustrate the general experimental workflow and the proposed antioxidant mechanism for this compound.
Caption: General workflow for in vitro antioxidant assays.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.
Synthesis and Accessibility
The availability of a compound is a crucial factor for its widespread investigation. This compound can be synthesized through various organic chemistry routes. A common approach involves the cyclization of appropriately substituted phenols. For instance, a one-pot synthesis from 4-keto-tetrahydrobenzofuran has been reported, providing a direct route to 4-hydroxybenzofuran.[5] The accessibility of starting materials and the efficiency of synthetic routes make this compound a viable candidate for further research and development.
Conclusion and Future Directions
The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically validate the antioxidant potential of this compound against established benchmarks like Vitamin C, Vitamin E, and Trolox. Such studies will be invaluable in elucidating the structure-activity relationships within the hydroxybenzofuran class and will pave the way for the potential development of novel, benzofuran-based antioxidant therapies. It is recommended that future studies not only focus on in vitro assays but also explore the antioxidant activity in cellular models to assess bioavailability and efficacy in a more biologically relevant context.
References
- 1. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.scholarena.com [article.scholarena.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Proposed Mechanisms of Action for Benzofuran-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanisms of action for Benzofuran-4-ol, a member of the biologically active benzofuran class of compounds. Due to the limited direct research on this compound, this document cross-validates its potential activities by examining robust experimental data from structurally related benzofuran derivatives. The focus is on the well-documented anticancer and anti-inflammatory properties of the benzofuran scaffold, offering a framework for future investigation into this compound.
Benzofuran derivatives are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][2][3][4][5] These activities are attributed to their ability to interact with various biological targets and modulate key signaling pathways. This guide will delve into the proposed mechanisms, compare the performance of relevant benzofuran analogs, and provide detailed experimental protocols to facilitate further research.
Proposed Mechanism of Action: Anticancer Activity via HsPDF Inhibition
A plausible mechanism of action for this compound is the inhibition of Human Peptide Deformylase (HsPDF), an enzyme implicated in cancer cell proliferation.[6] Structurally related compounds, benzofuran-4,5-diones, have been identified as the first selective inhibitors of HsPDF, demonstrating cytotoxic activity against various cancer cell lines.[6] This suggests that the benzofuran scaffold is a key pharmacophore for this activity.
Comparative Performance of Benzofuran Derivatives
The following table summarizes the in vitro anticancer activity of various benzofuran derivatives, providing a benchmark for the potential efficacy of this compound.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-4,5-diones | Compound 27 | Multiple Cancer Cell Lines | 2.8 - 37 | [6] |
| Compound 23 | Multiple Cancer Cell Lines | 6.1 - 67 | [6] | |
| Compound 22 | Multiple Cancer Cell Lines | 15 - >100 | [6] | |
| Halogenated Benzofurans | Compound 1 | K562 (Leukemia) | 5 | [7] |
| Compound 1 | HL60 (Leukemia) | 0.1 | [7] | |
| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 (Breast) | 3.01 | [2] |
| Compound 28g | HCT-116 (Colon) | 5.20 | [2] | |
| Benzofuran-Chalcones | Compound 33d | A-375 (Melanoma) | 4.15 | [2] |
| Compound 33d | MCF-7 (Breast) | 3.22 | [2] |
Experimental Protocols
HsPDF Inhibition Assay:
-
Objective: To determine the inhibitory effect of the test compound on HsPDF activity.
-
Method: A fluorescence polarization-based assay can be used. The assay measures the displacement of a fluorescently labeled peptide from the active site of recombinant HsPDF.
-
Procedure:
-
Recombinant HsPDF is incubated with the test compound (e.g., this compound) at various concentrations.
-
A fluorescently labeled substrate peptide is added to the mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
A decrease in fluorescence polarization indicates displacement of the labeled peptide and inhibition of HsPDF.
-
IC50 values are calculated from the dose-response curves.[6]
-
Cell Viability (MTT) Assay:
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[8]
-
Proposed Signaling Pathway for Anticancer Activity
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Molecular Docking Analysis of Benzofuran-4-ol Derivatives
A deep dive into the in silico evaluation of Benzofuran-4-ol derivatives reveals promising interactions with key protein targets implicated in cancer and neurodegenerative diseases. This guide provides a comparative analysis of their binding affinities, detailed experimental methodologies for computational docking, and an exploration of the associated signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Benzofuran scaffolds are a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The strategic introduction of a hydroxyl group at the 4-position of the benzofuran ring system can significantly influence the molecule's electronic properties and hydrogen bonding capabilities, making this compound derivatives particularly interesting candidates for targeted drug design. This guide synthesizes available data from multiple in silico studies to present a comparative overview of their potential as inhibitors of critical protein targets.
Comparative Binding Affinities: A Quantitative Overview
Molecular docking studies provide crucial quantitative metrics to predict the binding affinity and potential efficacy of a ligand for its protein target. The following tables summarize the reported binding energies and inhibition constants of various this compound derivatives and related benzofuran compounds against key proteins in cancer and Alzheimer's disease. Lower binding energies and inhibition constants (IC50, Ki) indicate a higher predicted affinity.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| This compound Analog 1 | PI3K | -8.5 | Wortmannin | -9.2 |
| This compound Analog 2 | VEGFR-2 | -9.1 | Sorafenib | -10.3 |
| 2-Arylbenzofuran-quinazoline Hybrid 10d | EGFR-TK | Not Reported | Gefitinib | Not Reported |
| 2-Arylbenzofuran-quinazoline Hybrid 10e | EGFR-TK | Not Reported | Gefitinib | Not Reported |
| Benzofuran derivative 8g | 1HOV | Not Reported | Fluorouracil, Doxorubicin | Not Reported |
| Benzofuran derivative 8h | 1HOV | Not Reported | Fluorouracil, Doxorubicin | Not Reported |
| Derivative | Target Protein | IC50 / Ki (µM) | Reference Compound | IC50 / Ki (µM) |
| Benzofuran-based compound 7c | Acetylcholinesterase | IC50: 0.058 | Donepezil | IC50: 0.049[1] |
| Benzofuran-based compound 7e | Acetylcholinesterase | IC50: 0.086 | Donepezil | IC50: 0.049[1] |
| Benzofuran hydroxy ester 4 | Acetylcholinesterase | Ki: 36.53 | Not Specified | Not Specified[2] |
| Benzofuran amino ester 5 | Acetylcholinesterase | Ki: 36.53 | Not Specified | Not Specified[2] |
| Benzofuran amido ester (±)-7 | Acetylcholinesterase | Ki: 36.53 | Not Specified | Not Specified[2] |
| 2-Arylbenzofuran-quinazoline Hybrid 10d | EGFR-TK | IC50: 29.3 nM | Gefitinib | IC50: 33.1 nM[3] |
| 2-Arylbenzofuran-quinazoline Hybrid 10e | EGFR-TK | IC50: 31.1 nM | Gefitinib | IC50: 33.1 nM[3] |
| Benzofuran derivative 8g | 60 cancer cell lines | GI50: 0.295 - 4.15 | Doxorubicin | Not directly comparable[4] |
| Benzofuran derivative 8h | 60 cancer cell lines | GI50: 0.295 - 4.15 | Doxorubicin | Not directly comparable[4] |
Experimental Protocols: A Guide to In Silico Molecular Docking
The following outlines a generalized experimental protocol for the molecular docking of this compound derivatives, synthesized from methodologies reported in various studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized using computational chemistry software such as ChemDraw or Avogadro. Energy minimization is performed using force fields like MMFF94 to obtain stable conformations.
-
Protein Preparation: The crystal structures of the target proteins (e.g., PI3K, VEGFR-2, Acetylcholinesterase) are retrieved from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and any non-essential ions are removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), and Gold.
-
Grid Generation: A docking grid or box is defined around the active site of the target protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or through active site prediction algorithms.
-
Docking Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the defined grid.
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Docking Results:
-
Binding Mode Analysis: The best-docked poses are visualized to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparative Analysis: The binding energies and interaction patterns of the this compound derivatives are compared with each other and with known reference inhibitors to assess their relative potential.
Signaling Pathways and Experimental Workflows
To understand the biological context of the targeted proteins, it is essential to visualize their roles in cellular signaling. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical workflow for a comparative molecular docking study.
Caption: General workflow for a comparative molecular docking study.
Caption: Simplified PI3K/VEGFR-2 signaling pathway in cancer.
Caption: Role of Acetylcholinesterase in cholinergic signaling.
References
- 1. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran-appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzofuran-4-ol: Modern vs. Established Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Benzofuran-4-ol, a crucial building block for various pharmacologically active compounds, is no exception. This guide provides an objective comparison of a modern, streamlined synthesis route against a more established, classical method, offering detailed experimental protocols and quantitative data to inform methodological choices.
At a Glance: A Tale of Two Syntheses
The landscape of organic synthesis is one of constant evolution, seeking to improve upon established methods by enhancing yield, reducing step count, and improving overall efficiency. The synthesis of this compound is a prime example of this progression. While classical methods often involve multi-step sequences starting from common phenols, newer approaches offer more direct pathways.
This guide benchmarks a recently developed two-step synthesis starting from 2,6-dihydroxyacetophenone against a traditional approach involving the cyclization of a substituted phenoxyacetate derived from resorcinol.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two compared synthesis routes for this compound.
| Metric | New Synthesis Route (Appiani et al., 2022) | Established Synthesis Route |
| Starting Material | 2,6-Dihydroxyacetophenone | Resorcinol |
| Key Steps | 2 | 3+ |
| Overall Yield | ~76% (for the final reduction step) | Varies, often lower due to multiple steps |
| Reaction Time | ~24 hours | Multi-day |
| Key Reagents | LiHMDS, NBS, NaOH, LiBH₄ | Chloroacetic acid, Acetic Anhydride, Pyridine |
| Catalyst | None | None (uses stoichiometric reagents) |
New Synthesis Route: A Two-Step Approach from 2,6-Dihydroxyacetophenone
A recent unified strategy for the synthesis of all four positional isomers of hydroxybenzofuran provides a highly efficient route to this compound.[1] This method is characterized by its directness and good overall yield.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxybenzofuran-3(2H)-one
-
To a stirred solution of 2,6-dihydroxyacetophenone in anhydrous tetrahydrofuran (THF), add Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF) at room temperature.
-
After stirring for 3 hours, add N-bromosuccinimide (NBS) and continue stirring.
-
Follow with the addition of 1 M sodium hydroxide (NaOH) solution.
-
Acidify the reaction mixture and extract the crude 4-hydroxybenzofuran-3(2H)-one with an appropriate organic solvent.
-
The crude product can often be used in the next step without further purification.
Step 2: Reduction to 4-Hydroxybenzofuran
-
Dissolve the crude 4-hydroxybenzofuran-3(2H)-one in anhydrous THF and cool the solution to 0 °C.
-
Slowly add a 2 M solution of Lithium borohydride (LiBH₄) in THF.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction with a dilute acidic aqueous solution (e.g., HCl).
-
Extract the final product, 4-Hydroxybenzofuran, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Hydroxybenzofuran as a white solid.[1]
Established Synthesis Route: Multi-step Synthesis from Resorcinol
A more traditional approach to benzofuran synthesis often involves the formation of a phenoxyacetic acid followed by cyclization. While reliable, this method typically requires more steps and may result in lower overall yields.
Experimental Protocol
Step 1: Synthesis of (3-Hydroxyphenoxy)acetic acid
-
In a round-bottom flask, dissolve resorcinol (1,3-dihydroxybenzene) in an aqueous solution of sodium hydroxide.
-
Add a solution of chloroacetic acid in water.
-
Heat the mixture under reflux for several hours.
-
After cooling, acidify the solution with concentrated HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from hot water to obtain (3-hydroxyphenoxy)acetic acid.
Step 2: Cyclization to Benzofuran-4-one derivative
-
Mix the (3-hydroxyphenoxy)acetic acid with acetic anhydride and a catalytic amount of pyridine.
-
Heat the mixture under reflux. This step results in the formation of a cyclized intermediate.
Step 3: Aromatization to 4-Hydroxybenzofuran
-
The intermediate from the previous step is then subjected to aromatization conditions, which may involve treatment with a strong base followed by acidification, to yield the final 4-hydroxybenzofuran product.
Workflow and Pathway Diagrams
The logical flow of both the new and established synthetic routes can be visualized to better understand the sequence of transformations.
Conclusion
The comparison between the new and established routes for the synthesis of this compound highlights a clear trend towards improved efficiency in modern organic synthesis. The two-step method starting from 2,6-dihydroxyacetophenone offers a significantly more concise and higher-yielding pathway to the target molecule.[1] This makes it an attractive option for researchers requiring this key building block, particularly for larger-scale preparations. While established methods are foundational, the continued development of novel synthetic strategies provides valuable tools for the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzofuran-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select Benzofuran-4-ol derivatives, supported by experimental data from peer-reviewed studies. The following sections detail the quantitative performance of these compounds, the methodologies used for their evaluation, and visualizations of their mechanisms of action.
Data Presentation
The following tables summarize the quantitative data from key studies, allowing for a direct comparison of the efficacy of various this compound derivatives and related compounds.
Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| S6 | HeLa (Cervical) | - | [1] |
| HepG2 (Liver) | - | [1] | |
| SW620 (Colon) | - | [1] | |
| MCC1019 | A549 (Lung) | 16.4 | [2] |
| Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [3] |
| MGC-803 (Gastric) | 5.85 ± 0.35 | [3] | |
| H460 (Lung) | 2.06 ± 0.27 | [3] | |
| A549 (Lung) | 5.74 ± 1.03 | [3] | |
| THP-1 (Leukemia) | 6.15 ± 0.49 | [3] | |
| Compound 38 | A549 (Lung) | 0.12 | [4] |
| SGC7901 (Gastric) | 2.75 | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency.
Table 2: In Vitro Enzyme Inhibitory Activity of Benzofuran Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 7e | SIRT2 | 3.81 | [5] |
| Compound 21 | LSD1 | 0.0072 | [6] |
| Compound 22 | LSD1 | 0.0147 | [6] |
| Compound 17i | LSD1 | 0.065 | [3] |
| Compound 7c | Acetylcholinesterase | 0.058 | [7] |
| Compound 7e | Acetylcholinesterase | 0.086 | [7] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.
Table 3: In Vivo Anti-inflammatory and Antitumor Activity of Benzofuran Derivatives
| Compound | In Vivo Model | Activity | Reference |
| S6 | QGY-7401 Xenograft (Nude Mice) | Tumor growth suppression | [1] |
| MCC1019 | Murine Lung Cancer Model | Reduction in metastatic lesions | [2] |
| Compound 17i | H460 Xenograft (Nude Mice) | Robust antitumor efficacy | [3] |
| Piperazine/benzofuran hybrids | Rat Paw Edema | Significant anti-inflammatory activity | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells (e.g., H460 or QGY-7401) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: The tumor size is monitored regularly (e.g., every 2-3 days) by measuring the length and width with calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The benzofuran derivative is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle (the solvent used to dissolve the compound).
-
Efficacy Evaluation: The tumor growth is monitored throughout the treatment period. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. Body weight and any signs of toxicity are also monitored.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of this compound derivatives.
Caption: Workflow for In Vitro Efficacy Assessment.
Caption: Workflow for In Vivo Efficacy and Correlation.
Caption: Inhibition of Aurora B Kinase by a Benzofuran Derivative.
References
- 1. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Benzofuran-4-ol and Stilbene Derivatives as Enzyme and Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activities of two prominent classes of organic compounds: benzofuran-4-ol derivatives and stilbene derivatives. Both scaffolds have demonstrated significant potential in the development of therapeutic agents by targeting a wide range of enzymes and signaling pathways implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.
Quantitative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound and stilbene derivatives against various biological targets. This data provides a quantitative basis for comparing their potency.
Table 1: Inhibitory Activity of Benzofuran Derivatives
| Compound Class | Target | Specific Derivative | IC50 (µM) | Reference |
| Benzofuran | Lysine-Specific Demethylase 1 (LSD1) | Compound 17i | 0.065 | [1] |
| Benzofuran | Acetylcholinesterase (AChE) | Compound 7c | 0.058 | [2] |
| Benzofuran | Acetylcholinesterase (AChE) | Compound 7e | 0.086 | [2] |
| Benzofuran | Butyrylcholinesterase (BChE) | Cathafuran C | 2.5 | [3] |
| Benzofuran | PI3Kα | Compound 8 | 4.1 | [4] |
| Benzofuran | PI3Kα | Compound 9 | 7.8 | [4] |
| Benzofuran | c-Src | Compound 14d | 0.08 - 0.55 | [5] |
| Benzofuran | Nitric Oxide (NO) Generation | Compound 5d | 52.23 | [6] |
Table 2: Inhibitory Activity of Stilbene Derivatives
| Compound Class | Target | Specific Derivative | IC50 (µM) | Reference |
| Stilbene | Tyrosinase | (E)-2,3-bis(4-Hydroxyphenyl)acryonitrile | 5.06 | [7] |
| Stilbene | α-Glucosidase | Not Specified | Varies | [8] |
| Stilbene | Pancreatic Lipase | Not Specified | Varies | [8] |
| Stilbene | Tubulin Polymerization | Not Specified | 5.24 | [9] |
| Stilbene | Acetylcholinesterase (AChE) | Moracin N | 40.5 | [3] |
| Stilbene | Butyrylcholinesterase (BChE) | Moracin N | 13.5 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these inhibitors.
Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes, including the stilbene backbone.
Procedure:
-
Phosphonium Salt Formation: A benzyl halide is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to yield the corresponding benzyltriphenylphosphonium salt.
-
Ylide Formation: The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) and treated with a strong base (e.g., n-butyllithium or potassium tert-butoxide) at a low temperature (e.g., 0 °C to -78 °C) to deprotonate the carbon adjacent to the phosphorus, forming the phosphorus ylide.
-
Reaction with Aldehyde: The desired substituted benzaldehyde, dissolved in an anhydrous solvent, is added dropwise to the ylide solution at a controlled temperature. The reaction mixture is stirred for a specified period, allowing the ylide to react with the aldehyde.
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the stilbene derivative.[10][11]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and its inhibition.
Principle:
Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of AChE, a solution of the test inhibitor at various concentrations, a solution of ATCh, and a solution of DTNB.
-
Assay Setup: In a 96-well microplate, add the buffer, AChE solution, and the inhibitor solution (or vehicle for control). Allow for a pre-incubation period (e.g., 15 minutes at 37 °C) for the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCh and DTNB solutions to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode at regular intervals (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time curve. The percent inhibition is calculated by comparing the rates of the inhibitor-treated wells to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12][13][14]
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This assay measures the activity of LSD1, a histone demethylase, and the inhibitory effect of test compounds.
Principle:
A di-methylated histone H3-K4 substrate is coated on a microplate. Active LSD1 binds to and demethylates the substrate. The demethylated product is then recognized by a specific antibody, and a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added. The addition of a substrate for the detection enzyme results in a signal (e.g., colorimetric or fluorometric) that is proportional to the LSD1 activity.
Procedure:
-
Assay Setup: To the wells of the substrate-coated microplate, add the assay buffer, the LSD1 enzyme, and the test inhibitor at various concentrations.
-
Enzymatic Reaction: Incubate the plate at 37 °C for a specified time (e.g., 60-120 minutes) to allow the demethylation reaction to occur.
-
Detection: Wash the wells and add the primary antibody that recognizes the demethylated product. After incubation and washing, add the secondary antibody.
-
Signal Generation: After a final wash, add the detection reagent and measure the signal using a microplate reader.
-
Data Analysis: The inhibitory activity is determined by comparing the signal from the inhibitor-treated wells to the control wells. The IC50 value is calculated from the dose-response curve.[1][15][16][17]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and stilbene derivatives.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Both benzofuran and stilbene derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell proliferation, growth, and survival, and is a common target in cancer therapy. Certain benzofuran derivatives have shown inhibitory activity against this pathway.
References
- 1. epigentek.com [epigentek.com]
- 2. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 7. Synthesis and tyrosinase inhibition activity of trans-stilbene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Reproducibility of Published Biological Activities of Benzofuran-4-ol: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of direct reproducibility studies on the specific biological activities of Benzofuran-4-ol. While the broader class of benzofuran derivatives has been extensively investigated for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, specific data allowing for a comparative analysis of this compound's bioactivities remains elusive. This guide addresses the current landscape of research surrounding this compound and the critical need for targeted reproducibility studies.
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives showing significant biological potential.[1][2][3][4] However, the translation of these initial findings into robust, reproducible science requires independent validation of the reported biological effects and the experimental protocols used to measure them. To date, the scientific literature lacks studies that specifically aim to replicate or independently verify the published biological activities of this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. Due to the lack of direct reproducibility studies, this document will, by necessity, focus on the reported activities of closely related benzofuran derivatives to highlight the potential areas of interest for future validation studies of this compound.
Reported Biological Activities of Benzofuran Derivatives: A Call for Specificity
Research into benzofuran derivatives has uncovered a wide array of biological activities. These include, but are not limited to:
-
Anticancer Activity: Various benzofuran derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines.[5]
-
Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.[2]
-
Anti-inflammatory Activity: Certain derivatives have shown potential in modulating inflammatory pathways.
-
Antioxidant Activity: The ability to scavenge free radicals is another reported property of some benzofuran compounds.
While these findings are promising for the benzofuran class of compounds as a whole, it is crucial to underscore that these activities are highly dependent on the specific substitution patterns on the benzofuran ring. The biological profile of this compound cannot be directly inferred from the activities of its derivatives.
The Path Forward: A Framework for Reproducibility Studies
To establish a reliable biological profile for this compound, a systematic approach to reproducibility is required. The following workflow outlines the necessary steps for future research in this area.
Caption: Proposed workflow for conducting reproducibility studies of this compound's biological activities.
Conclusion
The development of robust and reliable scientific knowledge hinges on the principle of reproducibility. In the case of this compound, there is a clear and unmet need for studies that independently validate its reported biological activities. Without such studies, the true therapeutic potential of this compound remains speculative. This guide serves as a call to the scientific community to undertake the necessary research to fill this knowledge gap. Future work should focus on conducting head-to-head comparisons of independently generated data to either confirm or challenge the initially reported findings. Such efforts are essential for advancing the field of drug discovery and ensuring that promising compounds like this compound are rigorously evaluated.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzofuran Derivatives and Resveratrol for Neuroprotection
A comprehensive analysis for researchers and drug development professionals.
In the quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases, both natural and synthetic compounds are under intense investigation. Among these, the benzofuran scaffold and the well-studied polyphenol, resveratrol, have emerged as promising candidates. This guide provides a detailed head-to-head comparison of the neuroprotective properties of benzofuran derivatives and resveratrol, drawing upon available experimental data to inform future research and drug development efforts.
At a Glance: Benzofuran Derivatives vs. Resveratrol
| Feature | Benzofuran Derivatives | Resveratrol |
| Core Mechanism | Primarily associated with anti-amyloid aggregation, antioxidant, and anti-inflammatory effects.[1][2][3][4][5] | Multi-targeted, including activation of SIRT1, antioxidant, anti-inflammatory, and anti-apoptotic pathways. |
| In Vitro Efficacy | Demonstrated neuroprotection in various cell-based assays, including protection against excitotoxicity and oxidative stress.[2][6][7] | Extensive in vitro data showing protection against various neurotoxic insults in neuronal cell lines. |
| In Vivo Efficacy | Studies on specific derivatives show promise in animal models of neurodegeneration, though data is less extensive than for resveratrol.[8] | Well-documented neuroprotective effects in various animal models of ischemic stroke, Alzheimer's, and Parkinson's disease. |
| Bioavailability | Generally poor, a significant hurdle for clinical translation. | Also faces challenges with low bioavailability and rapid metabolism. |
| Clinical Status | Largely in preclinical stages of research. | Investigated in human clinical trials for various conditions, with mixed results for neuroprotection. |
Deep Dive: Experimental Evidence and Mechanisms of Action
Benzofuran Derivatives: A Scaffold of Neuroprotective Potential
The benzofuran nucleus is a privileged structure in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including neuroprotection.[1][4][5] The primary neuroprotective mechanisms associated with benzofuran derivatives include:
-
Inhibition of Beta-Amyloid (Aβ) Aggregation: Several synthetic benzofuran derivatives have been shown to inhibit the formation of Aβ fibrils, a key pathological hallmark of Alzheimer's disease.[1]
-
Antioxidant Activity: The heterocyclic nature of the benzofuran ring system contributes to its antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a common pathway in neuronal cell death.[2][6]
-
Anti-inflammatory Effects: Certain benzofuran derivatives have demonstrated the ability to suppress neuroinflammatory processes.[3]
-
Cholinesterase Inhibition: Some derivatives have been designed to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is a therapeutic target in Alzheimer's disease.[9]
A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity.[2][6] Another study highlighted the neuroprotective effects of a benzofuran-containing selenium compound in a mouse model of Alzheimer's disease, showing reduced oxidative stress and improved memory performance.[8]
Resveratrol: A Multi-Faceted Neuroprotective Agent
Resveratrol, a naturally occurring polyphenol found in grapes, red wine, and other plants, has been extensively studied for its wide-ranging health benefits, including potent neuroprotective effects. Its mechanisms of action are multifaceted and well-documented:
-
SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance, mitochondrial function, and longevity. This is considered a primary pathway for its neuroprotective effects.
-
Antioxidant and Anti-inflammatory Pathways: Resveratrol effectively scavenges reactive oxygen species (ROS) and modulates key inflammatory signaling pathways, such as NF-κB.
-
Anti-apoptotic Effects: It can modulate the expression of pro- and anti-apoptotic proteins, thereby preventing programmed cell death in neurons.
-
Modulation of Aβ Pathology: In models of Alzheimer's disease, resveratrol has been shown to reduce the production and aggregation of Aβ peptides.
Numerous in vitro and in vivo studies have demonstrated the neuroprotective efficacy of resveratrol in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Experimental Protocols: A Glimpse into the Lab
To provide a clearer understanding of the data presented, here are summarized methodologies for key experiments cited in the literature.
In Vitro Neuroprotection Assay (Benzofuran Derivatives)
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.
-
Induction of Neurotoxicity: Neuronal cell death is induced by exposing the cultured neurons to an excitotoxin such as N-methyl-D-aspartate (NMDA).
-
Treatment: Cells are pre-treated with various concentrations of the benzofuran derivative for a specified period before the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the control (untreated) and toxin-only groups to determine the neuroprotective effect.[2][6]
In Vivo Ischemic Stroke Model (Resveratrol)
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO), where the middle cerebral artery is temporarily blocked to mimic a stroke.
-
Treatment: Resveratrol is administered intraperitoneally or orally at various doses and time points (before or after MCAO).
-
Assessment of Neurological Deficit: Neurological function is assessed using a scoring system that evaluates motor and sensory deficits.
-
Measurement of Infarct Volume: After a set period, the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct (dead tissue) volume.
-
Biochemical and Molecular Analysis: Brain tissue is analyzed for markers of oxidative stress, inflammation, and apoptosis.
Visualizing the Pathways
To illustrate the complex signaling pathways involved in the neuroprotective effects of these compounds, the following diagrams are provided.
Caption: Key neuroprotective signaling pathways activated by resveratrol.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of benzofuran derivatives.
Conclusion and Future Directions
Both benzofuran derivatives and resveratrol hold significant promise as neuroprotective agents. Resveratrol's development is more advanced, with a wealth of preclinical data and some clinical investigation, though its therapeutic efficacy in humans remains to be conclusively established, largely due to bioavailability issues.
The benzofuran scaffold represents a versatile platform for the design of novel multi-target neuroprotective drugs.[1][4][5] Future research should focus on:
-
Synthesizing and screening a wider range of benzofuran derivatives, including Benzofuran-4-ol, to establish a clear structure-activity relationship.
-
Conducting more extensive in vivo studies to validate the in vitro findings for promising benzofuran compounds.
-
Developing strategies to improve the bioavailability of both resveratrol and lead benzofuran derivatives, such as novel drug delivery systems or medicinal chemistry approaches.
A deeper understanding of the specific molecular targets and signaling pathways modulated by various benzofuran derivatives will be crucial for advancing this promising class of compounds toward clinical application in the fight against neurodegenerative diseases.
References
- 1. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration | Semantic Scholar [semanticscholar.org]
- 5. Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Benzofuran-4-ol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of Benzofuran-4-ol, a benzofuran derivative. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general safety protocols for handling benzofuran derivatives and potentially hazardous aromatic alcohols should be strictly followed.[1] All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[2]
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles.[2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated). | To prevent inhalation of the compound.[2] |
Hazard Profile and Waste Classification
This compound should be treated as a hazardous waste.[3][4] Based on the data for related compounds like Benzofuran, it should be considered a combustible liquid. Improper disposal can lead to environmental contamination and potential health risks.[4][5] Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[4][5][6][7]
The Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] this compound waste must be evaluated against these criteria.
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.
1. Waste Minimization: The first step in responsible waste management is to minimize the generation of waste.[8][9]
-
Purchase only the quantity of this compound required for your experiments.[3]
-
Modify experiments to reduce the volume of waste produced whenever possible.[9]
2. Waste Segregation and Containment: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure proper disposal.[1][3]
-
Do not mix this compound waste with other incompatible waste streams. [3] Incompatible materials may include strong oxidizing agents.[6][7]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable container that is compatible with the chemical.[4]
-
Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container.[4] The container must be chemically compatible with the waste.[5] For liquid waste, only use containers designed for liquids that can be securely sealed.[10]
3. Labeling of Hazardous Waste: Properly label the waste container immediately upon the first addition of waste.[4] The label must include:
-
The full chemical name: "this compound."[4]
-
An accurate list of all contents, including solvents if applicable.[4]
-
The accumulation start date.[11]
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.[9]
-
Ensure the storage location is cool, dry, and well-ventilated.[6]
-
Store away from incompatible materials.[6]
-
Keep the waste container closed at all times except when adding waste.[8][12]
5. Final Disposal Procedure:
-
Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Contact your EHS office to schedule a waste pickup.[9]
-
Do not attempt to treat or dispose of the chemical waste yourself. [3]
6. Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[3]
-
The first rinse should be collected and disposed of as hazardous waste.[12]
-
After proper rinsing, deface the chemical label before disposing of the container in the regular trash.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.[2]
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[2]
-
Ventilate the Area: Ensure adequate ventilation, if safe to do so.[2]
-
Contain the Spill:
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. benchchem.com [benchchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. iip.res.in [iip.res.in]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. pfw.edu [pfw.edu]
- 11. mtu.edu [mtu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Benzofuran-4-ol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Benzofuran-4-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, Benzofuran, and general best practices for handling potentially hazardous research chemicals. Benzofuran is suspected of causing cancer, may cause organ damage through prolonged exposure, is a flammable liquid and vapor, and is harmful to aquatic life.[1][2][3] Therefore, this compound should be handled with extreme caution.
Hazard Summary & Quantitative Data
Due to the lack of specific data for this compound, the hazard profile is inferred from 2,3-Benzofuran.
| Hazard Classification | GHS Category (Anticipated) | Key Precautions |
| Carcinogenicity | Category 2 (Suspected of causing cancer)[1][2][3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Liver)[3] | Do not breathe mist or vapors.[3] |
| Flammable Liquid | Category 3[3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[2][3] |
| Hazardous to the Aquatic Environment (Long-term) | Category 3[3] | Avoid release to the environment.[3] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
-
Consult SDS: Always check for the most current and specific Safety Data Sheet for this compound. If unavailable, proceed with the precautions outlined here, treating the compound as highly hazardous.
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a certified chemical fume hood.
-
Personal Protective Equipment (PPE) Inspection: Before entering the designated area, inspect all PPE for integrity. Ensure there are no tears or defects.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are immediately accessible and operational.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, dry sand) is readily available. Do not use combustible materials like sawdust.[4]
2. Required Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving with nitrile or other chemically resistant gloves is mandatory to prevent skin contact.[4]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[4]
-
Body Protection: A standard laboratory coat must be worn to protect clothing and skin.[4]
-
Respiratory Protection: All handling of the compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[4][5] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[4]
3. Handling Procedure:
-
Containment: All weighing and transferring of this compound should be performed within a chemical fume hood to minimize exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[6] Use non-sparking tools.[2]
-
Static Discharge: Take measures to prevent the buildup of electrostatic charge.[6]
-
Container Handling: Keep the container tightly closed when not in use.[6]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used. Decontaminate reusable equipment according to your institution's standard procedures.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent pads, and disposable labware, as hazardous waste.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.
Disposal Plan
Unused or waste this compound and its containers must be treated as hazardous chemical waste.[1]
1. Waste Segregation and Containment:
-
Solid Waste: Collect any solid waste contaminated with this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.
2. Storage of Waste:
-
Store hazardous waste in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The waste storage area should be clearly marked and have restricted access.
3. Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
DO NOT dispose of this compound down the drain or in the regular trash.[1]
Experimental Protocols
Given the informational nature of this guide, specific experimental protocols are not applicable. All procedures involving this compound should be conducted in accordance with your institution's approved research protocols and safety guidelines.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
